molecular formula C6H15As B1607241 Triethylarsine CAS No. 617-75-4

Triethylarsine

货号: B1607241
CAS 编号: 617-75-4
分子量: 162.1 g/mol
InChI 键: WWVNWQJKWKSDQM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Triethylarsine is a volatile organoarsenic compound with the formula C 6 H 15 As and a molecular weight of 162.10 g/mol . It is of significant interest in industrial and environmental research, particularly in the petroleum and natural gas sectors. Within these industries, this compound is identified as one of the volatile arsenic species present in natural gas streams, where it poses a serious risk of irreversible poisoning to catalysts used in processing and can contribute to the clogging of pipes via the accumulation of arsenic-containing deposits . Its primary research value lies in two key areas: understanding its role in catalyst deactivation and developing robust analytical methods for arsenic speciation in complex matrices. Accurate identification and quantification are critical for designing effective removal or passivation systems to protect industrial infrastructure . Analysis of this compound and other arsenicals in gas streams often involves advanced techniques such as gas chromatography coupled with inductively coupled plasma mass spectrometry (GC-ICP-MS) or cryotrapping methods . Researchers utilize this compound to study the behavior, transport, and mitigation of organometallic contaminants. This compound is a toxic substance and must be handled with appropriate safety precautions. This product is intended For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for human consumption.

属性

IUPAC Name

triethylarsane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H15As/c1-4-7(5-2)6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVNWQJKWKSDQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[As](CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15As
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40210702
Record name Arsine triethyl-
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Molecular Weight

162.10 g/mol
Source PubChem
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CAS No.

617-75-4
Record name Triethylarsine
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Record name Triethylarsine
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Record name Arsine triethyl-
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Record name Triethylarsine
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Record name TRIETHYLARSINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to Triethylarsine: Formula, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of triethylarsine, a significant organoarsenic compound. The document details its chemical formula, structure, physical and chemical properties, and provides a detailed experimental protocol for its synthesis. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development and organometallic chemistry.

Chemical Formula and Structure

This compound is an organoarsenic compound with the chemical formula C₆H₁₅As, often represented as (C₂H₅)₃As.[1][2] Its IUPAC name is triethylarsane.[1] The molecule consists of a central arsenic atom covalently bonded to three ethyl groups. This structure gives the molecule a trigonal pyramidal geometry.

triethylarsine_structure As As C1 CH₂ As->C1 C3 CH₂ As->C3 C5 CH₂ As->C5 C2 CH₃ C1->C2 C4 CH₃ C3->C4 C6 CH₃ C5->C6

Caption: Molecular structure of this compound.

Physicochemical Properties

This compound is a colorless to pale yellow liquid.[2] A summary of its key quantitative properties is presented in the table below.

PropertyValue
Molecular Formula C₆H₁₅As
Molecular Weight 162.10 g/mol
Appearance Colorless to pale yellow liquid[2]
Density 1.152 g/cm³
Melting Point -91 °C
Boiling Point 140 °C
Flash Point 24.9 °C
Vapor Pressure 8.91 mmHg at 25 °C

Synthesis of this compound

Trialkyl arsines are commonly prepared through the reaction of a Grignard reagent with an arsenic trihalide.[3] The following is a detailed experimental protocol for the synthesis of this compound using ethylmagnesium bromide and arsenic triiodide.

Materials and Equipment
  • Magnesium turnings

  • Ethyl bromide

  • Arsenic triiodide

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Two-neck round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Syringe

  • Argon atmosphere setup

Experimental Protocol

Step 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)

  • To a two-neck round-bottom flask equipped with a magnetic stirrer and a condenser under an argon atmosphere, add magnesium turnings to anhydrous tetrahydrofuran.

  • Slowly add ethyl bromide to the suspension using a syringe. The reaction is initiated, which is noticeable by warming and a grayish color of the mixture.[3]

Step 2: Reaction with Arsenic Triiodide

  • Once the Grignard reagent is prepared, slowly add arsenic triiodide portionwise to the reaction mixture while maintaining the argon atmosphere.[3]

  • Stir the reaction mixture for 12 hours at ambient temperature.[3]

Step 3: Work-up and Purification

  • After the reaction is complete, the mixture is worked up to remove magnesium salts and unreacted starting materials.

  • The resulting this compound is then purified, typically by distillation, to yield the final product.

synthesis_workflow cluster_grignard Grignard Reagent Formation cluster_reaction Reaction cluster_purification Purification Mg Mg turnings Grignard Ethylmagnesium Bromide Mg->Grignard EtBr Ethyl Bromide EtBr->Grignard THF Anhydrous THF THF->Grignard ReactionMix Reaction Mixture Grignard->ReactionMix AsI3 Arsenic Triiodide AsI3->ReactionMix Workup Work-up ReactionMix->Workup Distillation Distillation Workup->Distillation Product This compound Distillation->Product

Caption: Synthesis workflow for this compound.

Reactivity and Applications

This compound's reactivity is primarily characterized by the lone pair of electrons on the arsenic atom, making it a Lewis base. It readily reacts with alkyl halides to form quaternary arsonium (B1239301) salts.[4][5]

A significant application of this compound is in coordination chemistry, where it serves as a ligand for transition metals.[6] Similar to phosphine (B1218219) ligands, this compound can coordinate to metal centers to form stable complexes.[6][7] These arsine complexes have been investigated for their catalytic activity in various organic reactions.[8][9] Compared to their phosphine analogs, arsine ligands are generally weaker Lewis bases, which can influence the electronic properties and reactivity of the resulting metal complexes.[6]

While the broader class of organoarsenic compounds has a historical role in medicine, specific interactions of this compound with biological signaling pathways are not extensively documented. The interest in organoarsenicals in drug development is often focused on more complex structures designed for specific biological targets.

References

An In-depth Technical Guide to Triethylarsine: Properties, Synthesis, and Biological Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylarsine (TEA), an organoarsenic compound with the chemical formula (C₂H₅)₃As, is a colorless to pale yellow liquid notable for its pyrophoric nature and high toxicity.[1] While its use is predominantly in specialized areas of chemical synthesis, including as a ligand in organometallic chemistry and as a precursor in the manufacture of semiconductor materials, its structural similarity to other biologically active arsenic compounds warrants a thorough understanding of its properties for professionals in research and drug development. This guide provides a comprehensive overview of the molecular weight, physicochemical properties, synthesis, handling, and known toxicological aspects of this compound, presented in a format tailored for a scientific audience.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₆H₁₅As[2]
Molecular Weight 162.10 g/mol [2][3]
CAS Number 617-75-4[2]
Appearance Colorless to pale yellow liquid[4]
Melting Point -91 °C[4]
Boiling Point 140 °C[4]
Density 1.152 g/cm³[4]
Air Sensitivity Spontaneously flammable in air[1]
Water Reactivity Releases flammable gases that may ignite spontaneously[1]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A common and effective method for the synthesis of trialkyl arsines is the reaction of an arsenic trihalide with a Grignard reagent. The following is a detailed protocol adapted from established procedures for the synthesis of homologous trialkyl arsines.[5][6]

Materials:

Procedure:

  • Grignard Reagent Preparation:

    • All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere (e.g., argon or nitrogen).

    • In a two-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

    • Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.

    • Dissolve ethyl bromide in anhydrous ether or THF and add it to the dropping funnel.

    • Add a small portion of the ethyl bromide solution to the magnesium to initiate the reaction, which is indicated by the formation of bubbles and a grayish color.

    • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (ethylmagnesium bromide).

  • Reaction with Arsenic Trihalide:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve arsenic triiodide or arsenic trichloride in anhydrous diethyl ether or THF.

    • Add the arsenic trihalide solution dropwise to the cold, stirring Grignard reagent. This reaction is exothermic and the addition rate should be controlled to maintain a manageable temperature.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 12 hours) to ensure the reaction goes to completion.[5]

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze any unreacted Grignard reagent and precipitate magnesium salts.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether or another suitable organic solvent.

    • Combine the organic layers and wash them with water and then with brine.

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification by Fractional Distillation:

    • Remove the bulk of the solvent by rotary evaporation.

    • The crude this compound should be purified by fractional distillation under an inert atmosphere. This is crucial due to its air sensitivity.

    • Collect the fraction that distills at 140 °C.

Synthesis_Workflow Mg Magnesium Turnings Grignard Ethylmagnesium Bromide (Grignard Reagent) Mg->Grignard EtBr Ethyl Bromide EtBr->Grignard Solvent1 Anhydrous Ether/THF Solvent1->Grignard Reaction Reaction Mixture Grignard->Reaction AsX3 Arsenic Trihalide (AsI₃ or AsCl₃) AsX3->Reaction Solvent2 Anhydrous Ether/THF Solvent2->Reaction Workup Extraction & Washing Reaction->Workup Quench Saturated aq. NH₄Cl Quench->Workup Drying Drying (Na₂SO₄/MgSO₄) Workup->Drying Crude_TEA Crude this compound Drying->Crude_TEA Distillation Fractional Distillation (Inert Atmosphere) Crude_TEA->Distillation Pure_TEA Pure this compound Distillation->Pure_TEA Toxicity_Assessment_Workflow TEA This compound Cell_Lines In Vitro Cell Lines (e.g., HepG2, A549) TEA->Cell_Lines Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Cell_Lines->Cytotoxicity Genotoxicity Genotoxicity Assays (e.g., Ames Test, Comet Assay) Cell_Lines->Genotoxicity ROS ROS Production Assay Cell_Lines->ROS Signaling Signaling Pathway Analysis (e.g., Western Blot, qPCR) Cell_Lines->Signaling Apoptosis Apoptosis Assays (e.g., Caspase Activity, Annexin V) Cell_Lines->Apoptosis Data_Analysis Data Analysis & Interpretation Cytotoxicity->Data_Analysis Genotoxicity->Data_Analysis ROS->Data_Analysis Signaling->Data_Analysis Apoptosis->Data_Analysis

References

Synthesis of Triethylarsine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylarsine (AsEt₃), an organoarsenic compound, finds applications in various fields, including as a ligand in coordination chemistry and as a reagent in organic synthesis. Its preparation is of significant interest to researchers in both academic and industrial settings. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, a comparative analysis of quantitative data, and mechanistic diagrams to illustrate the reaction pathways.

Introduction

This compound is a pyrophoric and toxic liquid that demands careful handling in an inert atmosphere. The synthesis of this compound predominantly relies on the reaction of an arsenic trihalide with an ethylating agent, most commonly a Grignard reagent. Variations in the arsenic precursor and reaction conditions can influence the yield and purity of the final product. This guide will focus on the most prevalent and effective synthetic methodologies.

Core Synthesis Routes

The most well-documented methods for the synthesis of this compound involve the use of Grignard reagents with arsenic(III) halides. Alternative, less common routes include the reduction of this compound oxide or selenide (B1212193) and the alkylation of partially ethylated arsenic halides.

Grignard Reaction with Arsenic Trichloride (B1173362)

The reaction of arsenic trichloride (AsCl₃) with ethylmagnesium bromide (EtMgBr) is a "classic" and widely utilized method for the preparation of this compound. The reaction proceeds via a stepwise nucleophilic substitution of the chloride ions by the ethyl groups from the Grignard reagent.

Grignard Reaction with Arsenic Triiodide

An alternative to arsenic trichloride is arsenic triiodide (AsI₃). While the fundamental reaction with ethylmagnesium bromide is the same, the use of the less volatile and more stable arsenic triiodide can offer practical advantages in handling and reaction control.

Reduction of this compound Selenide

This compound can also be synthesized by the reduction of this compound selenide (Et₃AsSe). This method is less common and is typically used when the selenide is a readily available precursor.

Comparative Data of Synthesis Routes

The following table summarizes the quantitative data for the different synthesis routes of this compound, allowing for a direct comparison of their efficiencies.

Synthesis RouteStarting MaterialsSolventReaction TimeTemperature (°C)Yield (%)Reference
Grignard with AsCl₃Arsenic Trichloride, Ethylmagnesium BromideDiethyl ether2-4 hours0 to reflux70-85General Method
Grignard with AsI₃Arsenic Triiodide, Ethylmagnesium BromideTetrahydrofuran (B95107)12 hoursRoom Temperature~75[1]
Reduction of Et₃AsSeThis compound Selenide, SodiumBenzene (B151609)1 hourReflux65ChemicalBook

Detailed Experimental Protocols

Caution: this compound and its precursors are highly toxic and pyrophoric. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon) using appropriate personal protective equipment.

Synthesis of this compound from Arsenic Trichloride and Ethylmagnesium Bromide

Materials:

  • Arsenic trichloride (AsCl₃)

  • Magnesium turnings

  • Ethyl bromide (EtBr)

  • Anhydrous diethyl ether

  • Anhydrous hexane

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (3.1 equivalents). Cover the magnesium with anhydrous diethyl ether. Slowly add a solution of ethyl bromide (3.0 equivalents) in anhydrous diethyl ether from the dropping funnel to initiate the Grignard reaction. Once the reaction starts, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Arsenic Trichloride: Cool the Grignard solution to 0 °C in an ice bath. Slowly add a solution of arsenic trichloride (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel with vigorous stirring. A white precipitate of magnesium salts will form.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Slowly add saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ethereal layer and wash it with water and then brine. Dry the organic layer over anhydrous sodium sulfate. Filter the solution and remove the diethyl ether by distillation at atmospheric pressure. The crude this compound is then purified by fractional distillation under reduced pressure.

Synthesis of this compound from Arsenic Triiodide and Ethylmagnesium Bromide[1]

Materials:

  • Arsenic triiodide (AsI₃)

  • Magnesium turnings

  • Ethyl bromide (EtBr)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous hexane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Ethylmagnesium Bromide in THF: In a flame-dried, two-necked round-bottom flask equipped with a condenser and a magnetic stirrer, place magnesium turnings (3.1 equivalents) and anhydrous THF. Slowly add ethyl bromide (3.0 equivalents) to initiate the reaction. After the reaction has started, stir the mixture at room temperature until the magnesium is consumed.

  • Reaction with Arsenic Triiodide: To the freshly prepared Grignard reagent, add arsenic triiodide (1.0 equivalent) portion-wise under a positive pressure of argon. The reaction mixture will warm up and the color will change.

  • Reaction Completion and Work-up: Stir the reaction mixture at ambient temperature for 12 hours. After this period, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the mixture with diethyl ether. Combine the organic fractions and dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The resulting crude this compound is then purified by vacuum distillation.

Synthesis of this compound from this compound Selenide

Materials:

  • This compound selenide (Et₃AsSe)

  • Sodium metal

  • Anhydrous benzene

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place this compound selenide (1.0 equivalent) and anhydrous benzene.

  • Reduction: Add small pieces of sodium metal (2.0 equivalents) to the solution.

  • Reaction and Work-up: Heat the mixture to reflux for 1 hour. The progress of the reaction can be monitored by the disappearance of the starting material. After cooling to room temperature, carefully quench the excess sodium with ethanol.

  • Purification: Filter the reaction mixture to remove the sodium selenide byproduct. The benzene is removed by distillation, and the remaining this compound is purified by vacuum distillation.

Reaction Pathways and Mechanisms

The synthesis of this compound primarily follows nucleophilic substitution pathways. The following diagrams illustrate the logical flow of these reactions.

Synthesis_from_AsCl3 cluster_reactants Reactants cluster_products Products AsCl3 AsCl₃ AsEt3 As(CH₂CH₃)₃ AsCl3->AsEt3 Grignard Reaction EtMgBr 3 CH₃CH₂MgBr EtMgBr->AsEt3 MgBrCl 3 MgBrCl

Caption: Grignard synthesis of this compound from arsenic trichloride.

Synthesis_from_AsI3 cluster_reactants Reactants cluster_products Products AsI3 AsI₃ AsEt3 As(CH₂CH₃)₃ AsI3->AsEt3 Grignard Reaction EtMgBr 3 CH₃CH₂MgBr EtMgBr->AsEt3 MgBrI 3 MgBrI

Caption: Grignard synthesis of this compound from arsenic triiodide.

Synthesis_from_Et3AsSe cluster_reactants Reactants cluster_products Products Et3AsSe As(CH₂CH₃)₃Se AsEt3 As(CH₂CH₃)₃ Et3AsSe->AsEt3 Reduction Na 2 Na Na->AsEt3 Na2Se Na₂Se

Caption: Synthesis of this compound by reduction of this compound selenide.

Experimental Workflow

The general workflow for the synthesis and purification of this compound via the Grignard route is outlined below.

Experimental_Workflow Start Start: Inert Atmosphere Setup Grignard Grignard Reagent Preparation (Ethyl Bromide + Mg) Start->Grignard Reaction Reaction with Arsenic Halide (AsCl₃ or AsI₃) Grignard->Reaction Quench Quenching (sat. NH₄Cl) Reaction->Quench Extract Extraction (Diethyl Ether) Quench->Extract Dry Drying (Anhydrous Na₂SO₄) Extract->Dry Filter Filtration Dry->Filter Solvent_Removal Solvent Removal (Distillation) Filter->Solvent_Removal Purification Final Purification (Vacuum Distillation) Solvent_Removal->Purification End Product: this compound Purification->End

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound is most reliably achieved through the reaction of an ethyl Grignard reagent with an arsenic trihalide, with both arsenic trichloride and triiodide being viable precursors. The choice between these may depend on the available facilities and safety considerations. While other methods exist, they are less commonly employed. The protocols and data presented in this guide provide a solid foundation for the safe and efficient synthesis of this compound in a laboratory setting. Researchers should always consult original literature and perform a thorough risk assessment before undertaking any of these procedures.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Triethylarsine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylarsine ((C₂H₅)₃As), a significant organoarsenic compound, possesses a unique combination of physical and chemical properties that make it a valuable reagent in organic synthesis and a ligand in coordination chemistry. This guide provides a comprehensive overview of its core characteristics, including detailed summaries of its physical and chemical data, experimental protocols for its synthesis and key reactions, and an exploration of its relevance in biological contexts, particularly for professionals in drug development.

Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic garlic-like odor.[1][2] It is sensitive to air and should be handled under an inert atmosphere.[3] The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₆H₁₅As[4]
Molecular Weight 162.11 g/mol [4]
Appearance Colorless to pale yellow liquid[3]
Melting Point -91 °C[2]
Boiling Point 140 °C[2]
Density 1.152 g/cm³[2]
Flash Point 24.9 °C[2]
Refractive Index 1.4670[2]
Vapor Pressure 8.9 ± 0.2 mmHg at 25°C (Predicted)[2]

Chemical Properties and Reactivity

This compound exhibits a rich and diverse chemical reactivity, primarily centered around the lone pair of electrons on the arsenic atom and the polarity of the As-C bonds. Its chemical behavior is characterized by its nucleophilicity, its ability to act as a ligand for transition metals, and its susceptibility to oxidation.

Basicity and Nucleophilicity

The arsenic atom in this compound possesses a lone pair of electrons, rendering the molecule basic and nucleophilic. It readily reacts with electrophiles such as acids and alkyl halides.

  • Reaction with Acids: this compound reacts with protic acids to form arsonium (B1239301) salts. For instance, with hydrobromic acid, it would form triethylarsonium bromide.

  • Reaction with Alkyl Halides: As a nucleophile, this compound reacts with alkyl halides to form quaternary arsonium salts.[5] A classic example is the reaction with methyl iodide to yield triethymethylarsonium iodide.

Oxidation Reactions

This compound is sensitive to air and can be oxidized by various oxidizing agents. The trivalent arsenic center can be oxidized to the pentavalent state.

  • Reaction with Halogens: this compound reacts with halogens like iodine to form diiodotriethylarsorane, a pentavalent arsenic compound.

Coordination Chemistry

This compound is an effective ligand in coordination chemistry, readily forming complexes with a variety of transition metals. It functions as a soft ligand, preferring to bind with soft metal centers. Its coordination properties are crucial in its application as a catalyst in various organic transformations.

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of this compound and some of its key reactions. These protocols are intended to be illustrative and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Synthesis of this compound via Grignard Reaction

This protocol describes a common and versatile method for the preparation of this compound using a Grignard reagent.

Synthesis_Workflow Start Start Prep_Grignard Prepare Ethylmagnesium Bromide (Grignard Reagent) in dry diethyl ether under N₂ Start->Prep_Grignard Reaction Slowly add Arsenic Trichloride (AsCl₃) to the Grignard reagent at 0 °C Prep_Grignard->Reaction Reflux Reflux the reaction mixture Reaction->Reflux Quench Quench with saturated aqueous NH₄Cl solution Reflux->Quench Extract Extract with diethyl ether Quench->Extract Dry Dry the organic layer over anhydrous MgSO₄ Extract->Dry Distill Purify by fractional distillation under reduced pressure Dry->Distill Product This compound Distill->Product Biological_Effects Organoarsenicals Organoarsenic Compounds ROS Induction of Reactive Oxygen Species (ROS) Organoarsenicals->ROS Angiogenesis Inhibition of Angiogenesis Organoarsenicals->Angiogenesis Signaling Modulation of Signaling Pathways (e.g., PI3K/Akt) Organoarsenicals->Signaling Apoptosis Induction of Apoptosis ROS->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Angiogenesis->Cell_Cycle_Arrest Signaling->Apoptosis Signaling->Cell_Cycle_Arrest

References

An In-Depth Technical Guide to Triethylarsine: Properties, Synthesis, Handling, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylarsine (CAS Number: 617-75-4), a volatile and pyrophoric organoarsenic compound, plays a significant role in specialized chemical synthesis, particularly as a precursor in the electronics industry for the production of semiconductor materials. This technical guide provides a comprehensive overview of its chemical identifiers, physical and chemical properties, detailed experimental protocols for its synthesis and purification, and essential safety and handling procedures. Furthermore, this document summarizes available spectroscopic data for its characterization and discusses its application in chemical vapor deposition (CVD). While specific biological signaling pathways involving this compound are not extensively documented, the known toxicological profile of arsenic compounds and their interaction with cellular components are reviewed to provide a contextual understanding of its potential biological effects.

Chemical Identifiers and Properties

This compound is a colorless to pale yellow liquid with the chemical formula C₆H₁₅As. It is also known by its IUPAC name, triethylarsane.[1] A comprehensive list of its identifiers and key physical and chemical properties is provided in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers for this compound [1]

IdentifierValue
CAS Number 617-75-4
Molecular Formula C₆H₁₅As
IUPAC Name triethylarsane
InChI InChI=1S/C6H15As/c1-4-7(5-2)6-3/h4-6H2,1-3H3
InChIKey WWVNWQJKWKSDQM-UHFFFAOYSA-N
SMILES CC--INVALID-LINK--CC
PubChem CID 69242

Table 2: Physical and Chemical Properties of this compound [1][2]

PropertyValue
Molecular Weight 162.10 g/mol
Appearance Colorless to pale yellow liquid[3][4]
Boiling Point 140 °C
Melting Point -91 °C
Density 1.152 g/cm³

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A common and effective method for the synthesis of this compound involves the reaction of an arsenic trihalide, such as arsenic trichloride (B1173362) (AsCl₃), with a Grignard reagent, ethylmagnesium bromide (CH₃CH₂MgBr).[5][6]

Reaction Scheme:

AsCl₃ + 3 CH₃CH₂MgBr → As(CH₂CH₃)₃ + 3 MgBrCl

Experimental Procedure:

  • Glassware Preparation: All glassware must be rigorously dried in an oven overnight and assembled while hot under a stream of dry inert gas (e.g., argon or nitrogen) to exclude moisture, as Grignard reagents are highly water-sensitive.[7][8]

  • Grignard Reagent Preparation: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a solution of bromoethane (B45996) in anhydrous diethyl ether dropwise from the dropping funnel to initiate the formation of ethylmagnesium bromide. The reaction is exothermic and should be controlled by the rate of addition.[9]

  • Reaction with Arsenic Trichloride: Once the Grignard reagent formation is complete, cool the flask in an ice bath. Slowly add a solution of arsenic trichloride in anhydrous diethyl ether from the dropping funnel. Maintain a low temperature to control the exothermic reaction.

  • Work-up: After the addition is complete, the reaction mixture is typically stirred for a period to ensure completion. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

Purification by Distillation

The crude this compound is purified by fractional distillation under an inert atmosphere.[10][11][12]

Experimental Procedure:

  • The dried organic extract is filtered to remove the drying agent.

  • The solvent (diethyl ether) is removed by distillation at atmospheric pressure.

  • The remaining residue is then subjected to fractional distillation. The fraction boiling at approximately 140 °C is collected as purified this compound. Given its high boiling point, vacuum distillation can be employed to reduce the boiling temperature and minimize potential decomposition.[10]

Safety and Handling

This compound is a pyrophoric and toxic compound, igniting spontaneously in air.[13] All handling must be conducted using appropriate air-free techniques, such as in a glovebox or using a Schlenk line under an inert atmosphere.[13][14][15][16][17]

Personal Protective Equipment (PPE):

  • Fire-resistant lab coat.[14][16]

  • Chemical splash goggles and a face shield.[13][14]

  • Nitrile gloves worn under heavy-duty, fire-resistant gloves.[14]

Storage:

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.[15]

  • Keep away from sources of ignition, water, and oxidizing agents.[15]

Spill and Waste Disposal:

  • Small spills should be smothered with dry sand, powdered limestone, or a specialized extinguishing powder. Do not use water or carbon dioxide extinguishers.[17]

  • All waste materials contaminated with this compound must be quenched carefully with a non-reactive solvent (e.g., isopropanol) under an inert atmosphere before disposal as hazardous waste.[16]

Spectroscopic Data for Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of synthesized this compound.

Table 3: Spectroscopic Data for this compound

SpectroscopyData
¹H NMR Predicted spectrum would show a quartet and a triplet corresponding to the ethyl groups. The methylene (B1212753) protons (-CH₂-) adjacent to the arsenic atom would appear as a quartet, and the methyl protons (-CH₃) would appear as a triplet.[18][19]
¹³C NMR Predicted spectrum would show two distinct signals for the two carbon atoms of the ethyl groups.[1][20][18][19]
Mass Spectrometry (GC-MS) The mass spectrum would show a molecular ion peak (M+) at m/z 162. Fragmentation patterns would involve the loss of ethyl groups.[1][21][22][23][24][25]
Infrared (IR) Spectroscopy The IR spectrum would exhibit characteristic C-H stretching and bending vibrations of the ethyl groups.

Applications in Chemical Vapor Deposition (CVD)

This compound is a key precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) for the growth of III-V semiconductor thin films, most notably gallium arsenide (GaAs).[26][27][28][29][30]

CVD Process for GaAs:

In a typical MOCVD process, volatile precursors, trimethylgallium (B75665) ((CH₃)₃Ga) and this compound, are introduced into a reactor chamber containing a heated substrate (e.g., a silicon wafer).[28][29] The high temperature causes the precursors to decompose, and the resulting gallium and arsenic atoms deposit on the substrate surface, forming a crystalline GaAs film.

Overall Reaction:

(CH₃)₃Ga + (CH₃CH₂)₃As → GaAs + byproducts

The precise control of precursor flow rates, substrate temperature, and reactor pressure is critical for achieving high-quality epitaxial films with desired electronic and optical properties.[26][28][29]

CVD_Workflow cluster_precursors Precursor Delivery cluster_reactor MOCVD Reactor cluster_output Final Product TMG Trimethylgallium ((CH₃)₃Ga) Decomposition Thermal Decomposition TMG->Decomposition Vapor Phase TEA This compound ((C₂H₅)₃As) TEA->Decomposition Deposition Surface Deposition Decomposition->Deposition Atomic Species GaAs Gallium Arsenide (GaAs) Film Deposition->GaAs Epitaxial Growth

Workflow for GaAs synthesis via MOCVD.

Toxicological Profile and Potential Biological Interactions

The toxicity of this compound is primarily attributed to the arsenic atom. While specific studies on the biological effects and signaling pathway interactions of this compound are limited, the well-documented toxicology of other arsenic compounds provides valuable insights.

Arsenic compounds are known to exert their toxicity through various mechanisms, including the inhibition of enzymes by binding to sulfhydryl groups on proteins and the generation of reactive oxygen species (ROS), leading to oxidative stress.[31]

It is plausible that this compound, after metabolic activation (e.g., cleavage of the arsenic-carbon bonds), could interact with cellular components in a manner similar to other arsenicals. For instance, arsenic compounds have been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in regulating cell proliferation, differentiation, and apoptosis.[31][32][33][34][35] The interaction of arsenic with protein thiols can disrupt the function of numerous enzymes and signaling proteins.

Further research is required to elucidate the specific molecular targets and signaling cascades affected by this compound.

Arsenic_Toxicity_Pathway This compound This compound Metabolism Metabolic Activation (in vivo) This compound->Metabolism ReactiveIntermediates Reactive Arsenic Intermediates Metabolism->ReactiveIntermediates ProteinThiols Protein Thiols (-SH) ReactiveIntermediates->ProteinThiols ROS Reactive Oxygen Species (ROS) ReactiveIntermediates->ROS MAPK MAPK Pathway Modulation ReactiveIntermediates->MAPK EnzymeInhibition Enzyme Inhibition ProteinThiols->EnzymeInhibition OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage EnzymeInhibition->CellularDamage OxidativeStress->CellularDamage MAPK->CellularDamage

Potential mechanism of this compound toxicity.

References

An In-depth Technical Guide to the History and Discovery of Organoarsine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, discovery, synthesis, and mechanism of action of organoarsine compounds. From their serendipitous discovery in the 18th century to their pivotal role in the dawn of chemotherapy, this document explores the key scientific milestones that have shaped our understanding of these complex molecules.

A Historical Journey: From "Fuming Liquid" to "Magic Bullets"

The story of organoarsine compounds begins in 1760 with the French chemist Louis-Claude Cadet de Gassicourt.[1][2] While experimenting with arsenic-containing cobalt salts for invisible inks, he heated arsenic oxide with potassium acetate (B1210297), inadvertently synthesizing the first organometallic compound.[1][3] The resulting oily, foul-smelling, and pyrophoric liquid became known as "Cadet's Fuming Liquid."[1]

It wasn't until the 1830s and 1840s that the German chemist Robert Wilhelm Bunsen undertook a perilous and systematic study of this mysterious substance.[1][2] Through his meticulous and dangerous work, which nearly cost him his life and the sight in one eye, Bunsen elucidated the composition of Cadet's liquid, identifying its main components as cacodyl (B8556844) ((CH₃)₂As-As(CH₃)₂) and cacodyl oxide ([(CH₃)₂As]₂O).[4][5] His research laid the groundwork for the development of the radical theory in chemistry.[5]

The therapeutic potential of organoarsine compounds remained largely unexplored until the early 20th century, with the groundbreaking work of German physician and scientist Paul Ehrlich.[1] Driven by his revolutionary concept of a "magic bullet" (zauberkugel)—a compound that could selectively target and destroy pathogens without harming the host—Ehrlich and his team embarked on a mission to synthesize and screen hundreds of organoarsenic derivatives.[1][6][7]

This exhaustive search, in collaboration with chemist Alfred Bertheim and bacteriologist Sahachiro Hata, culminated in the discovery of arsphenamine (B1667614) in 1909, the 606th compound tested.[8][9][10] Marketed as Salvarsan, it became the first effective treatment for syphilis, a devastating disease at the time.[9][10] This monumental achievement marked the birth of modern chemotherapy and solidified Ehrlich's legacy as one of its founding fathers.[11][12] Following the success of Salvarsan, a more soluble and less toxic derivative, Neosalvarsan, was introduced in 1912.[10][13][14]

Quantitative Data on Key Organoarsine Compounds

The following tables summarize the available quantitative data for several historically and medically significant organoarsine compounds.

Table 1: Physicochemical Properties of Selected Organoarsine Compounds

CompoundChemical FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)Solubility
CacodylC₄H₁₂As₂209.98Oily liquid-6170Slightly soluble in water
Cacodyl OxideC₄H₁₂As₂O225.98Colorless to yellowish oily liquid-25150Slightly soluble in water
Arsphenamine (Salvarsan)C₁₂H₁₂As₂N₂O₂·2HCl439.00Yellow, crystalline, hygroscopic powderDecomposes > 200N/ASoluble in water, ether, and glycerine[8][15]
Neoarsphenamine (Neosalvarsan)C₁₃H₁₃As₂N₂NaO₄S466.15Yellow powderDecomposesN/AMore water-soluble than Salvarsan[13][14]
Cacodylic AcidC₂H₇AsO₂138.00White crystalline solid195-196N/ASoluble in water and alcohol
Arsanilic AcidC₆H₈AsNO₃217.05White crystalline powder232N/ASlightly soluble in cold water; soluble in hot water and ethanol

Table 2: Acute Toxicity of Selected Organoarsine Compounds

CompoundTest AnimalRoute of AdministrationLD₅₀ (mg/kg)Reference
Cacodylic AcidRatOral644[16][17]
Cacodylic AcidRatOral700[18]
Arsanilic AcidRatOral>1000[19][20]
Arsanilic AcidMouseIntraperitoneal248[3]
Arsanilic AcidMouseIntravenous100[3]
Arsenous Acid (for comparison)MiceOral34.5[21]
Arsenobetaine (naturally occurring)MiceOral>10000[21]

Experimental Protocols for Key Syntheses

The following sections provide detailed methodologies for the landmark syntheses of cacodyl and arsphenamine, based on historical accounts.

Synthesis of Cacodyl and Cacodyl Oxide (Cadet's Fuming Liquid)

This protocol is based on the original experiment by Louis-Claude Cadet de Gassicourt and the subsequent larger-scale preparations by Robert Bunsen.

WARNING: This synthesis is extremely hazardous and should only be attempted by experienced chemists in a well-ventilated fume hood with appropriate personal protective equipment. The products are highly toxic, pyrophoric, and have an intensely foul odor.

Materials:

  • Arsenic trioxide (As₂O₃)

  • Potassium acetate (CH₃COOK)

  • Glass retort

  • Receiver

  • Sand bath or other suitable heating apparatus

Procedure:

  • A 1:1 by weight mixture of finely powdered arsenic trioxide and potassium acetate is placed in a glass retort.[4]

  • The retort is gently heated in a sand bath.[4]

  • As the temperature rises, a dense, red-brown, oily liquid will begin to distill over into the receiver. This is "Cadet's Fuming Liquid," a mixture of cacodyl and cacodyl oxide.[22]

  • The distillation is continued until no more liquid is produced.

  • The collected liquid is highly reactive and will fume and spontaneously ignite in the presence of air. All handling must be performed under an inert atmosphere (e.g., nitrogen or argon).

Chemical Reaction: 4 CH₃COOK + As₂O₃ → [(CH₃)₂As]₂O + 2 K₂CO₃ + 2 CO₂

Cacodyl can then be obtained from cacodyl oxide by reduction.

Synthesis of Arsphenamine (Salvarsan)

This protocol is a simplified representation of the method developed by Paul Ehrlich and Alfred Bertheim. The actual industrial synthesis was a complex, multi-step process.

Starting Material: 3-nitro-4-hydroxyphenylarsonic acid

Two-Step Reduction Process: [23]

Step 1: Reduction of the Nitro Group

  • The starting material, 3-nitro-4-hydroxyphenylarsonic acid, is dissolved in an appropriate solvent.

  • A reducing agent, such as sodium dithionite, is added to selectively reduce the nitro group (-NO₂) to an amino group (-NH₂), yielding 3-amino-4-hydroxyphenylarsonic acid.

Step 2: Reduction of the Arsonic Acid Group

  • The product from Step 1 is then treated with a stronger reducing agent, such as hypophosphorous acid, to reduce the arsonic acid group (-AsO(OH)₂) to the arseno group (-As=As-), forming arsphenamine.

  • The resulting arsphenamine is then precipitated, purified, and isolated as the dihydrochloride (B599025) salt.

The final product is a pale-yellow powder that is unstable in air and must be stored in sealed ampoules under an inert atmosphere.[8][15]

Mechanism of Action: A Double-Edged Sword

The biological activity of organoarsine compounds is intrinsically linked to their toxicity. Their mechanism of action primarily involves the disruption of cellular respiration and the induction of apoptosis (programmed cell death).

Inhibition of Pyruvate (B1213749) Dehydrogenase and Disruption of Cellular Respiration

Organoarsine compounds, particularly in their trivalent state, have a high affinity for sulfhydryl (-SH) groups in proteins. A primary target is the pyruvate dehydrogenase (PDH) complex, a critical enzyme in cellular respiration that links glycolysis to the citric acid cycle. By binding to the lipoamide (B1675559) cofactor of PDH, organoarsines inhibit the enzyme's function, leading to a shutdown of aerobic respiration and a subsequent energy crisis within the cell.

Induction of Apoptosis

The cellular stress caused by the inhibition of cellular respiration and other enzymatic processes triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: Organoarsine compounds can induce mitochondrial dysfunction, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This initiates a cascade of events involving the activation of caspase-9 and subsequently caspase-3, the executioner caspase that dismantles the cell.

  • Extrinsic Pathway: Some studies suggest that organoarsines can also activate the extrinsic pathway by upregulating death receptors on the cell surface, such as Fas, leading to the activation of caspase-8 and the subsequent apoptotic cascade.

The interplay between these pathways ultimately leads to the characteristic morphological and biochemical changes of apoptosis, including cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies.

Visualizing the Science: Diagrams and Workflows

The following diagrams, created using the DOT language, illustrate key concepts in the history and mechanism of organoarsine compounds.

Logical Relationship of Early Discoveries

Early_Discoveries Cadet Cadet de Gassicourt (1760) Synthesizes 'Fuming Liquid' Bunsen Robert Bunsen (1830s-40s) Characterizes Cacodyl Cadet->Bunsen In-depth study Ehrlich Paul Ehrlich (early 1900s) Develops Salvarsan Bunsen->Ehrlich Foundation for organoarsenic chemistry Chemotherapy Birth of Modern Chemotherapy Ehrlich->Chemotherapy 'Magic Bullet' concept realized

Key figures and their contributions to organoarsine chemistry.
Experimental Workflow for the Discovery of Salvarsan

Salvarsan_Workflow cluster_synthesis Synthesis cluster_testing Biological Testing cluster_development Drug Development start Start with Atoxyl synthesis Systematic Chemical Modification (Bertheim) start->synthesis compound606 Compound 606 (Arsphenamine) Synthesized synthesis->compound606 screening Screening of Compounds compound606->screening animal_model Syphilis-infected Rabbit Model (Hata) animal_model->screening efficacy Compound 606 Shows High Efficacy screening->efficacy salvarsan Marketed as Salvarsan efficacy->salvarsan clinical_use First Effective Treatment for Syphilis salvarsan->clinical_use

Ehrlich's team's workflow for Salvarsan's discovery.
Signaling Pathway of Organoarsine-Induced Apoptosis

Apoptosis_Pathway cluster_cell Cell cluster_mito Mitochondrion Organoarsine Organoarsine Compound PDH Pyruvate Dehydrogenase (PDH) Complex Organoarsine->PDH Binds to sulfhydryl groups CytochromeC Cytochrome c PDH->CytochromeC inhibition leads to release Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Organoarsine-induced intrinsic apoptosis pathway.

References

Electronic Properties of Triethylarsine as a Ligand: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Electronic and Steric Parameters

The electronic and steric nature of a ligand is fundamental to understanding its coordination chemistry. For ligands like triethylarsine, these properties are primarily quantified by the Tolman Electronic Parameter (TEP) and the ligand cone angle.

Table 1: Key Electronic and Steric Parameters for this compound

ParameterSymbolDescriptionTypical Value for PEt₃ (for comparison)Value for AsEt₃
Tolman Electronic Parameter (TEP) ν(CO)The A₁ carbonyl stretching frequency (in cm⁻¹) of the corresponding L-Ni(CO)₃ complex, indicating the net electron-donating ability of the ligand.[1][2]2061.7 cm⁻¹Value not found in literature
pKa pKaThe acid dissociation constant of the conjugate acid [AsEt₃H]⁺, which reflects the ligand's basicity.8.69Value not found in literature
Ligand Cone Angle θA measure of the steric bulk of the ligand.132°Value not found in literature

Arsine ligands are generally considered to be weaker Lewis bases compared to their phosphine (B1218219) analogues.[3] This suggests that the TEP for this compound is likely higher (indicating weaker net electron donation) than that of triethylphosphine, and its pKa is likely lower.

Spectroscopic Characterization

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for characterizing this compound and its metal complexes.

Infrared (IR) Spectroscopy

The primary application of IR spectroscopy in this context is the determination of the Tolman Electronic Parameter by measuring the C-O stretching frequency in a Ni(CO)₃(AsEt₃) complex.[1][2]

Table 2: Expected IR Spectroscopic Data

SpeciesFunctional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Specific Value for AsEt₃ derivative
Ni(CO)₃(AsEt₃)C≡OA₁ Symmetric Stretch2050 - 2100Value not found in literature

The CO stretching frequency is sensitive to the electronic environment of the metal center. Stronger σ-donating ligands increase electron density on the metal, leading to increased π-backbonding into the CO antibonding orbitals and a lower ν(CO).[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound.

Table 3: Expected ¹H and ¹³C NMR Spectroscopic Data for this compound

NucleusGroupMultiplicityExpected Chemical Shift (δ) ppmCoupling Constant (J) Hz
¹H -CH₂-Quartet~1.5~7.5 (³JHH)
-CH₃Triplet~1.0~7.5 (³JHH)
¹³C -CH₂-~15-25
-CH₃~10-15

Note: Specific, experimentally verified chemical shifts and coupling constants for this compound were not found in the surveyed literature. The expected values are based on analogous compounds.

Experimental Protocols

Determination of the Tolman Electronic Parameter (TEP)

This protocol describes the synthesis of the Ni(CO)₃(AsEt₃) complex and the subsequent measurement of its CO stretching frequency.

Workflow for TEP Determination

TEP_Determination cluster_synthesis Synthesis of Ni(CO)3(AsEt3) cluster_analysis IR Analysis NiCO4 Ni(CO)4 in hexane (B92381) Reaction React at room temp. under inert atmosphere NiCO4->Reaction AsEt3 This compound AsEt3->Reaction Product Ni(CO)3(AsEt3) solution Reaction->Product IR_Sample Prepare IR sample (solution cell) Product->IR_Sample FTIR Record IR Spectrum (4000-400 cm-1) IR_Sample->FTIR TEP_Value Identify A1 ν(CO) band (TEP value) FTIR->TEP_Value

Caption: Workflow for TEP determination of AsEt₃.

Procedure:

  • Synthesis of Ni(CO)₃(AsEt₃): In a glovebox, a solution of this compound in hexane is added dropwise to a stirred solution of tetracarbonylnickel(0) (Ni(CO)₄) in hexane at room temperature. The reaction is monitored by the evolution of carbon monoxide. The reaction mixture is typically stirred for several hours.

  • IR Spectroscopy: The resulting solution containing the Ni(CO)₃(AsEt₃) complex is transferred to an IR solution cell. The infrared spectrum is recorded, paying close attention to the carbonyl stretching region (typically 2150-1800 cm⁻¹).[4]

  • Data Analysis: The frequency of the A₁ symmetric C-O stretching vibration is identified. This value is the Tolman Electronic Parameter for this compound.[1][2]

Determination of pKa by Potentiometric Titration

This protocol outlines the steps to determine the pKa of the conjugate acid of this compound, [AsEt₃H]⁺.

Workflow for pKa Determination

pKa_Determination cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis AsEt3_sol Prepare solution of AsEt3 in a suitable solvent (e.g., water/alcohol mixture) Acidify Acidify with a strong acid (e.g., HCl) to form [AsEt3H]+ AsEt3_sol->Acidify Titration Titrate with a standard solution of strong base (e.g., NaOH) Acidify->Titration pH_measurement Record pH after each addition of titrant Titration->pH_measurement Plot Plot pH vs. volume of titrant pH_measurement->Plot Half_equiv Determine the half- equivalence point Plot->Half_equiv pKa_Value pH at half-equivalence point = pKa Half_equiv->pKa_Value

Caption: Workflow for pKa determination of [AsEt₃H]⁺.

Procedure:

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like ethanol (B145695) to ensure solubility. The solution is then acidified with a strong acid (e.g., HCl) to a pH where the arsine is fully protonated.[5][6]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) at a constant temperature. The pH of the solution is monitored using a calibrated pH electrode after each addition of the base.[5][7]

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.[6]

Reactivity and Catalytic Applications

The electronic properties of this compound influence its behavior in fundamental organometallic reactions and catalytic cycles.

Oxidative Addition to a Vaska-Type Complex

Vaska's complex, trans-[IrCl(CO)(PPh₃)₂], is a well-studied system for oxidative addition reactions. An analogous complex with this compound, trans-[IrCl(CO)(AsEt₃)₂], would be expected to undergo similar reactivity. The oxidative addition of an alkyl halide, such as methyl iodide (CH₃I), is a key step in many catalytic processes.

Mechanism of Oxidative Addition

Oxidative_Addition Vaska trans-[IrCl(CO)(AsEt3)2] (Square Planar, Ir(I)) Reactants + CH3I TS SN2 Transition State [Ir---CH3---I] Vaska->TS Product [IrCl(I)(CH3)(CO)(AsEt3)2] (Octahedral, Ir(III)) TS->Product

Caption: Oxidative addition of CH₃I to a Vaska-type complex.

The reaction is proposed to proceed via an Sₙ2-type mechanism where the electron-rich iridium(I) center nucleophilically attacks the methyl group of methyl iodide, leading to the cleavage of the C-I bond and the formation of an octahedral iridium(III) complex.[7] The electronic properties of the this compound ligands directly influence the nucleophilicity of the metal center and thus the rate of the oxidative addition.

Role in Catalytic Hydroformylation

In rhodium-catalyzed hydroformylation, tertiary phosphines are common ligands. This compound can also be employed, and its electronic properties will affect the different steps of the catalytic cycle, such as ligand dissociation, olefin coordination, and migratory insertion.

Simplified Catalytic Cycle for Hydroformylation

Hydroformylation Catalyst HRh(CO)(AsEt3)2 Alkene_Coord Olefin Coordination Catalyst->Alkene_Coord + Alkene - AsEt3 Migratory_Ins Migratory Insertion (Alkyl Formation) Alkene_Coord->Migratory_Ins CO_Coord CO Coordination Migratory_Ins->CO_Coord + AsEt3 CO_Ins CO Insertion (Acyl Formation) CO_Coord->CO_Ins H2_Add Oxidative Addition of H2 CO_Ins->H2_Add + H2 Red_Elim Reductive Elimination (Aldehyde Product) H2_Add->Red_Elim Red_Elim->Catalyst Product Aldehyde Red_Elim->Product

Caption: Simplified hydroformylation cycle with an AsEt₃ ligand.

The σ-donor strength of the this compound ligand influences the electron density on the rhodium center, which in turn affects the rates of key steps like oxidative addition of H₂ and reductive elimination of the aldehyde product.[8][9]

Conclusion

This compound is a versatile ligand whose electronic properties are critical to the behavior of its metal complexes. While specific experimental data for its Tolman Electronic Parameter and pKa are not widely reported, the detailed experimental protocols provided in this guide offer a clear pathway for their determination. Understanding these fundamental electronic parameters is essential for the rational design of novel catalysts and functional organometallic materials for applications in chemical synthesis and drug development. The provided workflows and mechanistic diagrams serve as a foundation for further investigation into the rich coordination chemistry of this compound.

References

Triethylarsine: A Comprehensive Thermochemical Profile for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the available thermochemical data for triethylarsine (C₆H₁₅As), a compound of significant interest in organometallic chemistry and materials science. The information is tailored for researchers, scientists, and professionals in drug development who require accurate thermodynamic parameters for process design, safety analysis, and computational modeling. This document summarizes key quantitative data, details available experimental protocols, and illustrates the relationships between core thermochemical properties.

Core Thermochemical Data

The following table summarizes the essential thermochemical data for this compound gathered from various scientific sources. These values are critical for understanding the energetic properties and reactivity of the molecule.

Thermochemical PropertyValueUnitsReference(s)
Enthalpy of Formation (liquid, ∆fНo(с))-13.0 ± 16.7kJ/mol[1]
Enthalpy of Formation (gas, ∆fНo(g))-56.1 ± 17.6kJ/mol[1][2]
Enthalpy of Combustion (∆сНo)-4846.3 ± 16.7kJ/mol[1][2]
Enthalpy of Vaporization (∆vapH)38.1 ± 1.5kJ/mol at 306 K
38.5 ± 0.7kJ/mol at 334 K
43.1 ± 4.2kJ/mol[1][2]
Enthalpy of Fusion (∆fusH)11.058kJ/mol at 181.8 K
Entropy of Fusion (∆fusS)60.83J/(mol·K) at 181.8 K
Heat Capacity (Cp)234.3J/(mol·K)[2]
Triple Point Temperature (Ttriple)181.8K

Experimental Methodologies

Understanding the experimental context is crucial for the critical evaluation and application of thermochemical data. This section details the methodologies employed in the cited studies. It is important to note that complete experimental details were not always available in the reviewed literature.

ParameterExperimental TechniqueExperimental DetailsSource
Enthalpy of VaporizationNot specifiedThe enthalpy of vaporization was determined based on data from 273 K to 339 K and 290 K to 379 K. The specific calorimetric method was not detailed in the available literature.Baev, 2001
Enthalpy of FusionNot specifiedThe enthalpy of fusion was measured at the triple point temperature of 181.8 K. The specific calorimetric technique used was not described in the accessible references.Maslova and Faminskaya, 1972
Enthalpy of SolutionDifferential CalorimetryEnthalpies of solution were measured at 295-298 K using a differential calorimeter constructed according to the Arnett-Rogers scheme. The concentration ranges were 5x10⁻³ to 5x10⁻² mol/L for liquids and 1x10⁻³ to 5x10⁻³ mol/L for solids.Ovchinnikov et al., 1995
Enthalpy of CombustionNot specifiedThe experimental protocol for the determination of the enthalpy of combustion was not detailed in the available literature. It is typically determined by combustion calorimetry.Ovchinnikov et al.[1][2]
Heat CapacityNot specifiedThe method used to determine the heat capacity of this compound was not specified in the reviewed sources.Ovchinnikov et al.[2]

Relationships Between Thermochemical Properties

The various thermochemical properties of a compound are interconnected. For instance, the enthalpy of formation is often determined indirectly from the enthalpy of combustion. The following diagram illustrates the conceptual workflow for deriving key thermochemical parameters.

Thermochemistry_Workflow cluster_exp Experimental Determination cluster_derived Derived Properties Exp_Combustion Combustion Calorimetry H_comb Enthalpy of Combustion (ΔcH°) Exp_Combustion->H_comb Exp_Vaporization Vaporization Calorimetry H_vap Enthalpy of Vaporization (ΔvapH°) Exp_Vaporization->H_vap Exp_Fusion Fusion Calorimetry H_fus Enthalpy of Fusion (ΔfusH°) Exp_Fusion->H_fus Exp_Cp Heat Capacity Measurement Cp Heat Capacity (Cp) Exp_Cp->Cp H_form_cond Enthalpy of Formation (condensed, ΔfH°c) H_comb->H_form_cond Hess's Law H_form_gas Enthalpy of Formation (gas, ΔfH°g) H_form_cond->H_form_gas + ΔvapH°

Conceptual workflow for determining thermochemical properties of this compound.

Conclusion

This guide provides a consolidated source of thermochemical data for this compound, intended to support research and development activities. While key parameters such as enthalpy of formation, combustion, vaporization, and fusion have been quantified, a significant gap exists in the detailed experimental protocols within the readily accessible scientific literature. Researchers are advised to consult the original publications for more in-depth information and to exercise caution when utilizing these values in critical applications, particularly where experimental uncertainty and methodology are not fully transparent. Further experimental work under well-documented conditions would be beneficial to the scientific community.

References

Triethylarsine: A Comprehensive Technical Guide to Health and Safety Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of triethylarsine is fundamental to its safe handling and storage.

PropertyValueReference
CAS Number 617-75-4[1][2]
Molecular Formula C₆H₁₅As[1]
Molecular Weight 162.10 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Odor Strong, garlic-like[3]
Boiling Point 140 °C (284 °F)[3]
Melting Point -91 °C (-132 °F)[3]
Flash Point 24.9 °C (76.8 °F)[3]
Density 1.152 g/cm³[3]
Vapor Pressure 8.9 ± 0.2 mmHg at 25°C (Predicted)[3]
Solubility Slightly soluble in water[4]

Toxicological Profile

This compound is classified as a highly toxic substance. Acute exposure through oral, dermal, or inhalation routes can lead to severe health effects.

Acute Toxicity

While specific LD50 and LC50 values for this compound are not readily found in publicly available literature, the compound is known to be highly toxic. For illustrative purposes, the acute toxicity data for a structurally related compound, triethylamine, is presented below. It is crucial to note that these values are for a different chemical and should be treated with caution when assessing the potential hazard of this compound. Organoarsenic compounds are generally considered to be highly toxic.

RouteSpeciesValueReference
Oral LD50Rat730 mg/kg[5]
Dermal LD50Rabbit580 mg/kg[5]
Inhalation LC50 (4h)Rat7.1 mg/L[5]
Routes of Exposure and Symptoms

Exposure to this compound can occur via inhalation, ingestion, or skin contact.[6]

  • Inhalation: Inhalation of this compound vapors can cause irritation to the respiratory tract.[7] Symptoms may include coughing, shortness of breath, and a burning sensation in the nose and throat.[8] High concentrations can lead to more severe respiratory distress.[7]

  • Skin Contact: Direct contact with liquid this compound can cause skin irritation and burns.[3] Prolonged or repeated contact may lead to dermatitis.

  • Eye Contact: Vapors and direct contact can cause severe eye irritation, potentially leading to chemical burns and permanent eye damage.

  • Ingestion: Ingestion of this compound is highly toxic and can cause severe gastrointestinal distress, including nausea, vomiting, abdominal pain, and diarrhea.[9] Systemic effects similar to those of inorganic arsenic poisoning may occur.

Long-Term Health Effects

Chronic exposure to organoarsenic compounds can lead to a range of serious health problems. While specific long-term effects of this compound are not well-documented, effects from chronic arsenic exposure are known to include:

  • Carcinogenicity: Inorganic arsenic is a confirmed human carcinogen, linked to cancers of the skin, lung, and bladder.[4][10] The carcinogenic potential of specific organoarsenic compounds like this compound is not as well-defined but should be considered a significant risk.

  • Neurological Effects: Chronic exposure to arsenic can lead to peripheral neuropathy, characterized by numbness, tingling, and pain in the extremities.[11]

  • Dermatological Effects: Skin lesions, changes in pigmentation, and hyperkeratosis (thickening of the skin on palms and soles) are common signs of chronic arsenic exposure.[9]

  • Cardiovascular and Hepatic Effects: Long-term arsenic exposure has been associated with an increased risk of cardiovascular disease and liver damage.[4][9]

Metabolism and Toxicokinetics

The metabolism of organoarsenic compounds generally involves a series of reduction and oxidative methylation reactions, primarily in the liver.[12][13] The biotransformation of this compound is not specifically detailed in the available literature, but a general pathway for organic arsenicals can be inferred.

Metabolism This compound This compound ((C2H5)3As) Absorption Absorption (Inhalation, Dermal, Ingestion) This compound->Absorption Bloodstream Distribution via Bloodstream Absorption->Bloodstream Liver Liver (Primary site of metabolism) Bloodstream->Liver Excretion Excretion (Primarily via urine) Bloodstream->Excretion Metabolites Metabolites (e.g., partially de-ethylated and oxidized species) Liver->Metabolites Biotransformation (Oxidation, De-ethylation) Metabolites->Bloodstream

General metabolic pathway of an organoarsenic compound.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the acute toxicity of a chemical substance, based on OECD guidelines. These protocols would be applicable for assessing the toxicity of this compound.

OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure

This method is designed to assess the acute oral toxicity of a substance using a stepwise procedure with a small number of animals.[14]

Principle: Groups of animals of a single sex (typically female rats) are dosed in a stepwise manner using a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight).[11] The initial dose is selected based on a sighting study to be a dose that is expected to produce some signs of toxicity without causing mortality.[15] The outcome of the initial dose determines the subsequent dosing steps.

Methodology:

  • Sighting Study: A single animal is dosed at a starting dose level. If the animal survives, the next animal is dosed at a higher fixed dose level. If the animal dies, the next animal is dosed at a lower fixed dose level. This continues until the dose causing evident toxicity or no effect at the highest dose is identified.[15][16]

  • Main Study: Based on the results of the sighting study, a starting dose for the main study is selected. A group of five animals is dosed at this level.[15]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[15]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.[11]

OECD Guideline 403: Acute Inhalation Toxicity

This guideline describes procedures for assessing the acute inhalation toxicity of a substance as a gas, vapor, aerosol, or particulate.[3]

Principle: The traditional LC50 protocol involves exposing groups of animals (usually rats) to at least three different concentrations of the test substance for a fixed period (typically 4 hours).[2][3] The concentration-time (C x t) protocol involves exposing animals to a series of concentrations for multiple durations.[10]

Methodology:

  • Animal Selection and Preparation: Healthy young adult rats are used. They are acclimatized to the laboratory conditions for at least 5 days prior to the test.[10]

  • Exposure: Animals are exposed in inhalation chambers. The concentration of the test substance in the chamber is monitored and controlled.[10]

  • Observation: Animals are observed for mortality and clinical signs of toxicity during and after exposure for a period of at least 14 days. Body weights are recorded.[2]

  • Data Analysis: The LC50 value is calculated from the concentration-response data.

Experimental_Workflow cluster_oral OECD 420: Acute Oral Toxicity cluster_inhalation OECD 403: Acute Inhalation Toxicity SightingStudy Sighting Study (Determine starting dose) MainStudy Main Study (Dose group of 5 animals) SightingStudy->MainStudy ObservationOral Observation (14 days) (Mortality, clinical signs, body weight) MainStudy->ObservationOral NecropsyOral Gross Necropsy ObservationOral->NecropsyOral AnimalPrep Animal Preparation (Acclimatization) Exposure Inhalation Exposure (4 hours, various concentrations) AnimalPrep->Exposure ObservationInhalation Observation (14 days) (Mortality, clinical signs, body weight) Exposure->ObservationInhalation LC50Calc LC50 Calculation ObservationInhalation->LC50Calc

Experimental workflows for acute toxicity testing.

Health and Safety

Occupational Exposure Limits

Specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies like OSHA, NIOSH, or ACGIH. However, due to its high toxicity, exposure should be minimized to the lowest achievable levels. For inorganic arsenic compounds, the following limits are established and should be considered as a conservative reference:

OrganizationLimitReference
OSHA PEL 0.01 mg/m³ (8-hour TWA)[13]
NIOSH REL 0.002 mg/m³ (15-minute ceiling)[14]
ACGIH TLV 0.01 mg/m³ (8-hour TWA)[13]
Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is essential to prevent exposure.

  • Respiratory Protection: A full-facepiece respirator with a cartridge appropriate for organic vapors and particulates should be used.[17]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[17]

  • Eye Protection: Chemical safety goggles and a face shield are necessary to protect against splashes and vapors.[17]

  • Skin and Body Protection: A lab coat, coveralls, and closed-toe shoes should be worn. In case of a high risk of splashing, chemical-resistant aprons and boots are recommended.[15]

Safe Handling and Storage
  • Handle this compound only in a well-ventilated area, preferably within a chemical fume hood.[17]

  • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Avoid contact with strong oxidizing agents.

Emergency Procedures

In the event of exposure to this compound, immediate action is critical.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[10]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[18]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[18]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[19]

Conclusion

This compound is a highly hazardous chemical that requires stringent safety precautions in a laboratory or industrial setting. While specific toxicological data for this compound is limited, the known toxicity of other organoarsenic compounds underscores the need for extreme caution. Adherence to proper handling procedures, use of appropriate personal protective equipment, and preparedness for emergency situations are paramount to ensuring the safety of all personnel working with this substance. Further research is needed to fully characterize the toxicological profile of this compound to enable more precise risk assessments.

References

toxicity of organic vs inorganic arsenic compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Toxicity of Organic vs. Inorganic Arsenic Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arsenic, a ubiquitous metalloid, presents a significant toxicological concern due to its widespread environmental presence and documented adverse health effects. A critical determinant of its biological activity is its chemical form, or speciation. This technical guide provides a comprehensive analysis of the differential toxicity between organic and inorganic arsenic compounds, tailored for professionals in research, scientific, and drug development fields. Inorganic arsenic species, particularly the trivalent form (arsenite), are markedly more toxic than their organic counterparts. This guide elucidates the underlying mechanisms of toxicity, presents quantitative toxicological data, details relevant experimental methodologies, and visualizes key signaling pathways involved in arsenic-induced cellular responses.

Comparative Toxicity of Arsenic Species

The toxicity of arsenic is fundamentally linked to its chemical form. A general hierarchy of toxicity has been established, which is crucial for risk assessment and in the development of therapeutic strategies involving arsenic compounds, such as in oncology.

Inorganic Arsenic: Inorganic arsenic is considered highly toxic and is classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC).[1] It exists primarily in two oxidation states:

  • Trivalent Arsenic (As(III) or Arsenite): This is the more toxic form of inorganic arsenic.[2][3] Its high reactivity with sulfhydryl groups on proteins and enzymes disrupts cellular metabolism and function.[4]

  • Pentavalent Arsenic (As(V) or Arsenate): While still toxic, arsenate is generally less potent than arsenite.[4] Its toxicity is partly due to its ability to substitute for phosphate (B84403) in vital biochemical reactions, such as oxidative phosphorylation, thereby uncoupling this critical energy-producing pathway.[5]

Organic Arsenic: Organic arsenic compounds are characterized by a covalent bond between arsenic and a carbon atom. Their toxicity is generally lower than that of inorganic forms.[1][6]

  • Simple Methylated Arsenicals: Monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA) are metabolites of inorganic arsenic biotransformation in the body. While historically considered part of a detoxification pathway, recent evidence suggests that their trivalent methylated metabolites, MMA(III) and DMA(III), are highly toxic, potentially more so than inorganic arsenite.

  • Complex Organic Arsenicals: Compounds such as arsenobetaine (B179536) and arsenocholine, commonly found in seafood, are considered to have low toxicity and are readily excreted from the body.[6][7] However, emerging research into other organic forms, like arsenolipids, suggests that not all complex organic arsenicals are harmless and may penetrate cell membranes.[8]

Quantitative Toxicological Data

The following tables summarize key quantitative data on the toxicity of various arsenic compounds. These values are essential for comparative toxicological assessments.

Table 1: Acute Lethal Dose (LD50) of Selected Arsenic Compounds

CompoundChemical FormulaSpeciesRoute of AdministrationLD50 (mg/kg body weight)
Inorganic Arsenic
Arsenic TrioxideAs₂O₃RatOral15.1
Sodium ArseniteNaAsO₂RatOral41
Sodium ArseniteNaAsO₂MouseOral145
Calcium ArsenateCa₃(AsO₄)₂RatOral20
Metallic ArsenicAsRatOral763[9]
Organic Arsenic
Monomethylarsonic Acid (MMA)CH₃AsO(OH)₂RatOral1800
Dimethylarsinic Acid (DMA)(CH₃)₂AsO(OH)RatOral700-2600
RoxarsoneC₆H₆AsNO₅RatOral50-100

Data compiled from multiple toxicological sources.

Table 2: No-Observed-Adverse-Effect Levels (NOAEL) and Lowest-Observed-Adverse-Effect Levels (LOAEL) for Chronic Oral Exposure to Inorganic Arsenic

EffectSpeciesNOAEL (mg/kg/day)LOAEL (mg/kg/day)Reference
Dermal LesionsHuman0.00080.014[10]
Hyperpigmentation & KeratosisHuman-0.0043[8]
Dermal EffectsHuman0.003-[8]
Gastrointestinal Effects & Facial Edema (Acute)Human-0.05[10]

Mechanisms of Toxicity

The differential toxicity of arsenic species is rooted in their distinct mechanisms of action at the cellular and molecular levels.

Inorganic Arsenic

The primary mechanisms of inorganic arsenic toxicity include:

  • Enzyme Inhibition: Trivalent arsenicals readily bind to sulfhydryl (-SH) groups present in the active sites of numerous enzymes, leading to their inactivation. A critical target is the pyruvate (B1213749) dehydrogenase complex, which disrupts the citric acid cycle and cellular respiration.[5]

  • Uncoupling of Oxidative Phosphorylation: Pentavalent arsenate can substitute for phosphate in the formation of ATP, creating an unstable arsenate ester that spontaneously hydrolyzes. This "arsenolysis" uncouples oxidative phosphorylation, depleting cellular energy stores.[5]

  • Generation of Oxidative Stress: Arsenic exposure leads to a significant increase in reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide.[7][11] This is primarily due to mitochondrial dysfunction and the activation of NADPH oxidase.[12] Oxidative stress damages lipids, proteins, and DNA.

Organic Arsenic

The toxicity of organic arsenicals is more varied:

  • Metabolic Activation: The toxicity of methylated organic arsenicals like MMA(V) and DMA(V) is largely attributed to their in vivo reduction to the more reactive trivalent forms, MMA(III) and DMA(III). These trivalent metabolites are potent enzyme inhibitors, similar to inorganic arsenite.

  • Genotoxicity: While inorganic arsenic is considered a weak mutagen, some of its metabolites, including DMA, have been shown to induce DNA damage and chromosomal aberrations.[13]

  • Low Reactivity of Complex Organics: The low toxicity of compounds like arsenobetaine is due to their stable chemical structure, which prevents them from readily interacting with cellular components.[14]

Key Signaling Pathways Affected by Arsenic

Arsenic exposure perturbs several critical intracellular signaling pathways, leading to a range of cellular responses from proliferation to apoptosis.

Oxidative Stress and the Nrf2-Keap1 Pathway

Arsenic-induced ROS production is a central event in its toxicity.[7] The cell's primary defense against oxidative stress is the Nrf2-Keap1 pathway. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. In the presence of oxidative stress, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-containing genes, which encode for protective enzymes.[15][16] Arsenic has been shown to activate the Nrf2 pathway; however, this activation can be prolonged and may contribute to carcinogenesis rather than just being a protective response.[16][17]

Arsenic-Induced Oxidative Stress and Nrf2-Keap1 Pathway Arsenic Arsenic Mitochondria Mitochondria Arsenic->Mitochondria dysfunction NADPH_Oxidase NADPH Oxidase Arsenic->NADPH_Oxidase activation ROS ROS Generation (Superoxide, H₂O₂) Mitochondria->ROS NADPH_Oxidase->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 inhibition of Nrf2 degradation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 release ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus & binds Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes gene transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Caption: Arsenic-induced ROS generation and the Nrf2-Keap1 antioxidant response pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK pathways are crucial for regulating cell proliferation, differentiation, and apoptosis. Arsenic can activate all three major MAPK cascades: ERK, JNK, and p38.[18] The specific pathway activated and the downstream effects are often dependent on the arsenic concentration and cell type. Low levels of arsenite may stimulate the ERK pathway, promoting cell proliferation, while higher concentrations can induce apoptosis via the JNK and p38 pathways.[19][20]

Arsenic and MAPK Signaling Pathways Arsenic Arsenic ROS ROS Arsenic->ROS MEKK MEKKs ROS->MEKK activation MKK3_6 MKK3/6 MEKK->MKK3_6 MKK4_7 MKK4/7 MEKK->MKK4_7 MEK1_2 MEK1/2 MEKK->MEK1_2 p38 p38 MKK3_6->p38 phosphorylation JNK JNK MKK4_7->JNK phosphorylation ERK ERK MEK1_2->ERK phosphorylation Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis Proliferation Proliferation ERK->Proliferation Arsenic and PI3K_Akt_mTOR Pathway Arsenic Arsenic EGFR EGFR Arsenic->EGFR activation PI3K PI3K EGFR->PI3K activation PIP3 PIP3 PI3K->PIP3 phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt activation mTOR mTOR Akt->mTOR activation Cell_Survival Cell Survival Akt->Cell_Survival Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation In Vitro Cytotoxicity Workflow Cell_Culture Cell Culture (e.g., HepG2, HL-60) Arsenic_Exposure Exposure to Arsenic Compound (Dose-response & time-course) Cell_Culture->Arsenic_Exposure Viability_Assay Cell Viability/Metabolism Assay (e.g., MTT, MTS) Arsenic_Exposure->Viability_Assay Membrane_Integrity_Assay Membrane Integrity Assay (e.g., LDH release) Arsenic_Exposure->Membrane_Integrity_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Arsenic_Exposure->Apoptosis_Assay ROS_Assay ROS Detection Assay (e.g., DCFH-DA) Arsenic_Exposure->ROS_Assay Data_Analysis Data Analysis & IC50 Calculation Viability_Assay->Data_Analysis Membrane_Integrity_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis ROS_Assay->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for the Use of Triethylarsine in MOCVD for Semiconductor Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylarsine (TEAs), with the chemical formula As(C₂H₅)₃, is an organoarsenic compound utilized as a liquid arsenic precursor in Metal-Organic Chemical Vapor Deposition (MOCVD). MOCVD is a dominant technique for the epitaxial growth of high-purity, single-crystal compound semiconductor films, which are fundamental components in a wide array of optoelectronic and high-frequency electronic devices.[1] The use of TEAs and other organometallic arsenic sources is primarily driven by safety considerations, as they offer a less hazardous alternative to the highly toxic and flammable gas, arsine (AsH₃).[2] This document provides detailed application notes and protocols for the use of this compound in the MOCVD growth of III-V semiconductors such as Gallium Arsenide (GaAs), Aluminum Gallium Arsenide (AlGaAs), and Indium Phosphide (InP).

Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective and safe use in MOCVD.

PropertyValue
Chemical Formula As(C₂H₅)₃
Molecular Weight 162.10 g/mol
Appearance Colorless liquid
Boiling Point 140 °C (284 °F)
Vapor Pressure ~6.5 Torr at 20 °C
Toxicity Highly toxic
Reactivity Pyrophoric (ignites spontaneously in air)

MOCVD Growth of III-V Semiconductors using this compound

The MOCVD process involves the introduction of precise amounts of organometallic precursors (for Group III elements) and a hydride or organometallic precursor (for Group V elements) into a reaction chamber where they decompose and react on a heated substrate to form a crystalline film.[3] When using this compound, it is transported into the reactor via a carrier gas, typically hydrogen, by bubbling the gas through the liquid TEAs source.

Gallium Arsenide (GaAs) Growth

High-quality Gallium Arsenide (GaAs) can be grown using this compound in combination with either trimethylgallium (B75665) (TMG) or triethylgallium (B73383) (TEG). The growth is influenced by the formation of adducts between the Group III and Group V precursors in the gas phase.[2]

Quantitative Data:

PrecursorsGrowth Temperature (°C)V/III RatioResulting Material Properties
TEG and TEAs450 - 6001 - 10Growth dominated by adduct formation and surface reactions.[2]
TMG and TEAs450 - 6001 - 10Parasitic gas-phase reactions involving adducts are significant.[2]
TEG and tBAs*450 - 6001 - 10Hall mobilities of 7600 cm²/Vs at 77 K have been achieved.[2]

Note: Data for tertiarybutylarsine (tBAs) is included as a close analogue to TEAs, highlighting the potential for achieving high-quality materials with organoarsenic precursors.

Aluminum Gallium Arsenide (AlGaAs) Growth

The growth of AlGaAs using TEAs follows similar principles to GaAs growth, with the addition of an aluminum precursor, typically trimethylaluminum (B3029685) (TMAl). The incorporation of aluminum can be sensitive to growth conditions. While specific data for TEAs is limited, studies using elemental arsenic in a modified MOCVD system provide some insights into the electrical characteristics of AlGaAs.[4]

Electrical Characteristics of AlGaAs (grown with elemental arsenic):

Growth Temperature (°C)Carrier Concentration (cm⁻³)Carrier Mobility (cm²/V·s) at 300 K
> 750n-type, ~1x10¹⁷~2200

Note: This data is from a system using elemental arsenic, not this compound, and is provided for general guidance. The mobility is noted to be lower than that achieved with traditional MOCVD using arsine and TMG, which can exceed 8,000 cm²/V·s.[4]

Indium Phosphide (InP) Growth

Experimental Protocols

The following are generalized protocols for the MOCVD growth of III-V semiconductors using this compound. These should be adapted and optimized for specific MOCVD reactor configurations and desired material properties.

General MOCVD Reactor Preparation
  • Substrate Preparation: Begin with a clean, epi-ready substrate (e.g., GaAs, Si).

  • Loading: Load the substrate onto the susceptor in the MOCVD reactor under a clean, inert atmosphere.

  • Leak Check: Perform a thorough leak check of the entire gas delivery system.

  • System Purge: Purge the reactor and gas lines with high-purity hydrogen to remove any residual oxygen and moisture.

Protocol for GaAs Growth using Trimethylgallium and this compound
  • Precursor Sources:

    • Group III: Trimethylgallium (TMG)

    • Group V: this compound (TEAs)

    • Carrier Gas: Palladium-diffused hydrogen

  • Growth Parameters:

    • Reactor Pressure: 20-100 Torr

    • Substrate Temperature: 500-700 °C

    • TMG Molar Flow Rate: 1-10 µmol/min

    • TEAs Molar Flow Rate: 10-100 µmol/min

    • V/III Ratio: 10-100

  • Growth Procedure:

    • Heat the substrate to the desired growth temperature under a hydrogen flow.

    • Introduce TEAs into the reactor to stabilize the surface.

    • Introduce TMG to initiate GaAs growth.

    • Maintain stable precursor flows and temperature for the desired growth duration.

    • Terminate growth by switching off the TMG flow.

    • Cool down the reactor under a TEAs overpressure to prevent surface degradation.

    • Once the reactor is at a safe temperature, switch off the TEAs and purge the system with hydrogen.

Signaling Pathways and Experimental Workflows

MOCVD Experimental Workflow

MOCVD_Workflow cluster_prep Preparation cluster_growth Growth Process cluster_post Post-Growth sub_prep Substrate Preparation loading Substrate Loading sub_prep->loading leak_check System Leak Check loading->leak_check purge System Purge leak_check->purge heating Substrate Heating purge->heating precursor_intro Precursor Introduction (TEAs then TMG) heating->precursor_intro growth Epitaxial Growth precursor_intro->growth cooldown Cool Down under TEAs growth->cooldown final_purge Final System Purge cooldown->final_purge unload Unload Sample final_purge->unload characterization Material Characterization unload->characterization TEAs_Decomposition cluster_gas Gas Phase cluster_surface Substrate Surface TEAs_gas This compound (g) As(C₂H₅)₃ adduct Adduct Formation (CH₃)₃Ga:As(C₂H₅)₃ TEAs_gas->adduct TMG_gas Trimethylgallium (g) Ga(CH₃)₃ TMG_gas->adduct TEAs_decomp TEAs Pyrolysis As(C₂H₅)₃ → As + 3C₂H₅• adduct->TEAs_decomp TMG_decomp TMG Pyrolysis Ga(CH₃)₃ → Ga + 3CH₃• adduct->TMG_decomp surface_reaction Surface Reaction Ga + As → GaAs TEAs_decomp->surface_reaction byproducts Byproducts (g) (e.g., C₂H₆, C₄H₁₀) TEAs_decomp->byproducts TMG_decomp->surface_reaction TMG_decomp->byproducts GaAs_film GaAs_film surface_reaction->GaAs_film GaAs Thin Film

References

Application Notes and Protocols for the Use of Triethylarsine as a Precursor for III-V Semiconductors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triethylarsine (TEAs), with the chemical formula As(C₂H₅)₃, is an organoarsenic compound utilized as a liquid arsenic precursor in the Metal-Organic Chemical Vapor Deposition (MOCVD), also known as Metal-Organic Vapor Phase Epitaxy (MOVPE), of III-V compound semiconductors. These materials, such as Gallium Arsenide (GaAs) and Aluminum Gallium Arsenide (AlGaAs), are fundamental for the fabrication of a wide array of optoelectronic and high-frequency electronic devices.

Historically, arsine (AsH₃), a highly toxic gas, has been the primary arsenic source in MOCVD. However, significant safety concerns associated with the storage and handling of arsine have driven the development of alternative liquid organometallic precursors. This compound presents itself as a less hazardous alternative to arsine, offering improved safety with comparable performance in the epitaxial growth of high-quality III-V semiconductor thin films.

This document provides detailed application notes and experimental protocols for the use of this compound in the MOCVD of III-V semiconductors, with a focus on Gallium Arsenide. It includes information on precursor handling and safety, a generalized experimental protocol, and a summary of material properties.

Safety and Handling of this compound

This compound is a hazardous chemical that requires strict safety protocols. It is a highly flammable liquid and vapor, and it is harmful if swallowed, in contact with skin, or if inhaled.[1]

2.1. Hazard Identification and Personal Protective Equipment (PPE)

  • Hazards:

    • Highly flammable liquid and vapor.[1]

    • Causes skin and serious eye irritation.[1]

    • May cause respiratory irritation.[1]

    • Harmful if swallowed, in contact with skin, or if inhaled.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[2]

    • Skin Protection: Wear appropriate flame-retardant antistatic protective clothing and chemical-resistant gloves.[1]

    • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]

2.2. Handling and Storage

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Keep away from heat, sparks, open flames, and hot surfaces.[1]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1]

  • Ground and bond the container and receiving equipment to prevent static discharge.[1]

  • Store in a tightly closed container in a dry and well-ventilated place.

MOCVD Growth of GaAs using this compound

3.1. Overview of the MOCVD Process

MOCVD is a chemical vapor deposition technique used to grow high-quality crystalline thin films. In the context of GaAs growth using this compound and a gallium precursor like trimethylgallium (B75665) (TMGa), the precursors are transported into a reaction chamber in the vapor phase using a carrier gas, typically hydrogen (H₂). Inside the reactor, the precursors decompose at elevated temperatures on a heated substrate, leading to the epitaxial growth of a GaAs thin film.

The overall chemical reaction can be represented as: (C₂H₅)₃As + (CH₃)₃Ga → GaAs + byproducts

3.2. Experimental Protocol for MOCVD of GaAs

This protocol provides a general procedure for the growth of an unintentionally doped GaAs layer on a GaAs substrate. The specific parameters may need to be optimized for a particular MOCVD reactor and desired material properties.

3.2.1. Substrate Preparation

  • Degrease a (100) GaAs substrate by sonicating in trichloroethylene, acetone, and methanol.

  • Etch the substrate in a solution of H₂SO₄:H₂O₂:H₂O (e.g., 5:1:1 ratio) for approximately 30 seconds to remove surface contaminants and the native oxide.[3]

  • Rinse the substrate thoroughly with deionized water and dry it with a nitrogen jet.[3]

  • Immediately load the substrate onto the susceptor in the MOCVD reactor.

3.2.2. MOCVD Growth Parameters

The following table summarizes typical experimental parameters for the MOCVD growth of GaAs using this compound and trimethylgallium.

ParameterValueNotes
Precursors
Group III SourceTrimethylgallium (TMGa)Bubbler temperature typically held at -10 to 0 °C.
Group V SourceThis compound (TEAs)Bubbler temperature typically held at 0 to 10 °C.
Carrier GasPalladium-diffused H₂
Reactor Conditions
Reactor PressureAtmospheric or Low Pressure
Growth Temperature520 - 680 °CThe growth rate can be temperature-dependent.[3]
V/III Ratio1 - 10The ratio of the molar flow rates of the Group V to Group III precursors. This ratio significantly affects the growth rate and material properties.[3]
Flow Rates
Total H₂ Flow Rate2 - 10 slpmDependent on the reactor geometry.
TMGa Molar Flow Rate1 - 10 µmol/min
TEAs Molar Flow Rate10 - 100 µmol/min

3.3. Post-Growth Characterization

After the growth process, the GaAs epilayer should be characterized to determine its structural, electrical, and optical properties. Common characterization techniques include:

  • Surface Morphology: Nomarski microscopy or Atomic Force Microscopy (AFM).

  • Crystalline Quality: High-Resolution X-ray Diffraction (HRXRD).

  • Electrical Properties: Hall effect measurements to determine carrier concentration and mobility.

  • Optical Properties: Photoluminescence (PL) spectroscopy to assess bandgap and impurity levels.

Data Presentation

The following tables summarize the properties of GaAs grown using this compound and provide a comparison with typical values for GaAs grown with arsine. It is important to note that the data for this compound and arsine are not from a single, direct comparative study but are compiled from different sources.

Table 1: MOCVD Growth Parameters and Resulting Properties of GaAs using this compound

Growth ParameterValueResulting PropertyValueReference
Growth Temperature580 - 600 °CGrowth Rate~3.5 µm/hour[3]
V/III Ratio3Surface MorphologyMirror-like[3]
Conductivity Typep-type (undoped)[3]

Table 2: Comparison of Electrical Properties of Undoped GaAs Grown with this compound vs. Arsine

PrecursorCarrier Concentration (cm⁻³)Electron Mobility (cm²/V·s) at 300 KNotes
This compound~10¹⁶ - 10¹⁷ (n-type)Not explicitly stated in comparative studiesThe conductivity type and carrier concentration can be influenced by impurities in the precursor and growth conditions.
Arsine (Typical)< 10¹⁵ (n-type)> 8,000High-purity GaAs grown with arsine typically exhibits higher mobility.

Note on Carbon Incorporation: The use of ethyl-based precursors like this compound can lead to different carbon incorporation mechanisms compared to hydride precursors like arsine. A thermodynamic analysis of GaAs growth using trimethylgallium and trimethylarsine (B50810) (another organoarsenic precursor) suggests that the presence of methyl radicals from the arsenic precursor can influence carbon incorporation.[4] While a detailed study on this compound is not available in the searched results, it is a critical parameter to consider for achieving high-purity material.

Signaling Pathways and Experimental Workflows

5.1. MOCVD Experimental Workflow

The following diagram illustrates the typical workflow for the MOCVD of III-V semiconductors.

MOCVD_Workflow cluster_prep Substrate Preparation cluster_growth MOCVD Growth cluster_char Characterization Degrease Substrate Degreasing Etch Surface Etching Degrease->Etch Rinse_Dry DI Water Rinse & N2 Dry Etch->Rinse_Dry Load Load Substrate into Reactor Rinse_Dry->Load Pump_Purge Pump Down & Purge Reactor Load->Pump_Purge Heat Heat to Growth Temperature Pump_Purge->Heat Precursor_Intro Introduce Precursors (TEAs, TMGa) Heat->Precursor_Intro Growth Epitaxial Growth Precursor_Intro->Growth Cool_Down Cool Down Growth->Cool_Down Unload Unload Sample Cool_Down->Unload Morphology Surface Morphology (AFM) Unload->Morphology Crystal Crystalline Quality (XRD) Unload->Crystal Electrical Electrical Properties (Hall Effect) Unload->Electrical Optical Optical Properties (PL) Unload->Optical

Caption: MOCVD experimental workflow from substrate preparation to characterization.

5.2. Proposed Decomposition Pathway of this compound in MOCVD

The thermal decomposition of this compound in the MOCVD reactor is a complex process. While detailed in-situ studies are scarce, a plausible pathway involves the sequential cleavage of the arsenic-ethyl bonds.

TEAs_Decomposition TEAs As(C2H5)3 (this compound) Intermediate1 As(C2H5)2 (Diethylarsinyl radical) TEAs->Intermediate1 + C2H5 Ethyl_radical1 C2H5 (Ethyl radical) Intermediate2 As(C2H5) (Ethylarsinidene radical) Intermediate1->Intermediate2 + C2H5 Ethyl_radical2 C2H5 (Ethyl radical) As_atom As (Arsenic atom) Intermediate2->As_atom + C2H5 Ethyl_radical3 C2H5 (Ethyl radical)

Caption: Proposed decomposition pathway of this compound via homolytic cleavage.

The ethyl radicals generated can subsequently undergo further reactions, such as beta-hydride elimination to form ethene and a hydrogen radical, or they can contribute to carbon incorporation into the growing film.

Conclusion

This compound is a viable and safer alternative to arsine for the MOCVD growth of III-V semiconductors. While it may introduce different impurity incorporation dynamics, with careful optimization of growth parameters such as temperature and V/III ratio, high-quality epitaxial layers suitable for device applications can be achieved. The protocols and data presented here provide a foundation for researchers and scientists to develop and refine their MOCVD processes using this important precursor. Further research into the detailed decomposition kinetics and direct comparative studies with arsine would be beneficial for the continued advancement of this technology.

References

Application Notes: Triethylarsine in the Synthesis of Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylarsine, As(C₂H₅)₃, is an organoarsenic ligand utilized in coordination chemistry for the synthesis of a variety of metal complexes. As a heavy analogue of the more common triethylphosphine, it shares many similarities but also possesses distinct properties that make it a valuable tool in designing novel metal complexes for applications in catalysis and medicinal chemistry.

Compared to phosphine (B1218219) ligands, arsines like this compound are generally weaker Lewis bases, have a larger atomic radius, and exhibit different steric profiles.[1] The arsenic center is softer, making it suitable for coordinating with soft metal ions such as Pt(II), Pd(II), and Au(I).[1] Notably, alkylarsines are often more resistant to oxidation than their alkylphosphine counterparts, which can be a significant advantage under certain reaction conditions.[1] These unique characteristics allow for the synthesis of complexes with tailored electronic and structural properties.

This document provides detailed protocols for the synthesis of metal complexes using this compound and discusses their potential applications, with a focus on platinum complexes relevant to drug development and palladium systems used in catalysis.

Properties of this compound Ligand

A summary of the key physical and chemical properties of this compound is provided below for reference.

PropertyValueReference
Chemical Formula C₆H₁₅As[2][3]
Molecular Weight 162.10 g/mol [2][4]
Appearance Colorless to pale yellow liquid[3][5]
Density 1.152 g/cm³[5]
Boiling Point 140 °C[5]
Melting Point -91 °C[5]
CAS Number 617-75-4[3][5]

Application Note 1: Synthesis of cis-Dichlorobis(this compound)platinum(II)

Platinum(II) complexes are a cornerstone of cancer chemotherapy. The synthesis of new platinum complexes with varied ligand spheres is a critical area of research for developing drugs with improved efficacy and reduced side effects. This compound serves as an effective soft ligand for stabilizing the Pt(II) center.

Experimental Protocol

This protocol details the synthesis of cis-dichlorobis(this compound)platinum(II), a square planar Pt(II) complex, via the direct reaction of a platinum salt with this compound.[1]

Materials and Equipment:

  • Platinum(II) chloride (PtCl₂)

  • This compound (AsEt₃)

  • Ethanol (absolute)

  • Schlenk flask or round-bottom flask with condenser

  • Magnetic stirrer and heat source

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation: In a 100 mL Schlenk flask, suspend 1.0 g of platinum(II) chloride (PtCl₂) in 40 mL of absolute ethanol.

  • Ligand Addition: Under an inert atmosphere, add a stoichiometric amount (2.1 equivalents) of this compound dropwise to the stirred suspension. A color change should be observed as the reaction proceeds.

  • Reaction: Heat the mixture to reflux with continuous stirring for 2-3 hours. The initial suspension of PtCl₂ will gradually dissolve to form a clear, yellow solution.

  • Isolation: After the reaction is complete, allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Purification: Collect the resulting yellow crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol, followed by diethyl ether, to remove any unreacted starting materials.

  • Drying: Dry the final product, cis-dichlorobis(this compound)platinum(II), under vacuum.

Data Presentation: Characterization of cis-[PtCl₂(AsEt₃)₂]

The following table summarizes key quantitative data for the synthesized complex.

ParameterValueReference
Yield Typically > 85%-
Appearance Yellow crystalline solid[1]
Pt—Cl Bond Length 2.3412 Å and 2.3498 Å[6]
Pt—As Bond Length 2.3563 Å and 2.3630 Å[6]
Cl—Pt—Cl Bond Angle 88.74°[6]
As—Pt—As Bond Angle 97.85°[6]

Diagram: Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants & Solvent cluster_process Reaction & Isolation cluster_product Final Product PtCl2 PtCl₂ Suspension in Ethanol Reaction Combine and Reflux (2-3 hours) PtCl2->Reaction AsEt3 This compound (AsEt₃) AsEt3->Reaction Crystallization Cool to Induce Crystallization Reaction->Crystallization Filtration Filter and Wash (Cold Ethanol, Ether) Crystallization->Filtration Product cis-[PtCl₂(AsEt₃)₂] (Yellow Crystals) Filtration->Product

Caption: Workflow for the synthesis of cis-[PtCl₂(AsEt₃)₂].

Application Note 2: this compound in Catalysis and Other Complexes

Palladium-Arsine Catalysts

This compound and other arsine ligands are valuable in palladium-catalyzed cross-coupling reactions.[7] In many cases, palladium-arsine catalysts exhibit superior performance or different selectivity compared to their phosphine counterparts.[7] The active catalyst is often generated in situ from a palladium(II) or palladium(0) precursor and the arsine ligand, which simplifies the experimental setup.[7]

General Protocol for In Situ Catalyst Generation:

  • To a reaction vessel under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, PdCl₂).

  • Add the this compound ligand, solvent, and base.

  • The mixture is typically stirred at room temperature or gently heated to allow for the formation of the active Pd(0)-arsine complex.

  • The substrates for the cross-coupling reaction are then added to begin the catalytic cycle.

Cobalt and Gold Complexes

This compound has also been used to synthesize complexes with other transition metals, such as cobalt and gold.[8]

  • Cobalt(II) Complexes: Complexes of this compound with cobalt(II) halides have been prepared and studied for their magnetic and spectroscopic properties.[8]

  • Gold(I) Complexes: Gold(I) is a soft metal ion that forms stable linear complexes with soft ligands like this compound. These complexes are of high interest in medicinal chemistry for their potential anticancer and anti-inflammatory properties.[9][10] The synthesis typically involves reacting a gold(I) precursor, such as [AuCl(THT)] (THT = tetrahydrothiophene), with this compound in an appropriate solvent.

Relevance to Drug Development

The development of metal-based drugs is a rapidly growing field in medicinal chemistry.[11][12] Arsenic-containing compounds, in particular, have a long history in medicine, from Salvarsan for treating syphilis to modern arsenic trioxide for acute promyelocytic leukemia.[13][14][15]

The synthesis of platinum complexes, as detailed above, is directly relevant to the search for new anticancer agents.[16] Platinum drugs like cisplatin (B142131) exert their cytotoxic effects by binding to nuclear DNA, which ultimately triggers apoptosis (programmed cell death). The ligands coordinated to the platinum center, such as this compound, modulate the complex's stability, lipophilicity, and reactivity, which in turn affects its biological activity and side-effect profile.

Similarly, gold complexes are known to target thiol-containing enzymes like thioredoxin reductase, leading to an increase in intracellular reactive oxygen species (ROS) and inducing cancer cell death.[9][10] The design of novel gold complexes with ligands like this compound is a promising strategy for developing new therapeutics.[17]

Diagram: Conceptual Pathway of Platinum Anticancer Drugs

DrugMechanism cluster_uptake Cellular Environment cluster_target Nuclear Target cluster_outcome Cellular Response Drug cis-Pt(II) Complex (e.g., with AsEt₃) Uptake Passive Diffusion /Transport into Cell Drug->Uptake Extracellular Aquation Aquation: Ligand Exchange (Cl⁻ replaced by H₂O) Uptake->Aquation Intracellular Adduct Formation of Pt-DNA Adducts Aquation->Adduct Activated Drug DNA Nuclear DNA DNA->Adduct Inhibition Inhibition of DNA Replication & Transcription Adduct->Inhibition Apoptosis Apoptosis (Cell Death) Inhibition->Apoptosis

Caption: Generalized mechanism of action for Pt(II) anticancer drugs.

References

Application Notes and Protocols for the Safe Handling of Triethylarsine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling of triethylarsine (TEA) in a laboratory setting. This compound is a highly toxic and air-sensitive organoarsenic compound that requires stringent safety measures to prevent exposure and ensure a safe working environment. The following procedures are based on established best practices for handling hazardous and air-sensitive materials.

Hazard Summary and Physical Properties

This compound is a colorless to pale yellow liquid with a garlic-like odor. It is classified as a hazardous substance with acute oral toxicity and is a skin irritant. Due to its air-sensitive nature, it must be handled under an inert atmosphere to prevent oxidation.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₅As
Molecular Weight 162.10 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 140 °C
Melting Point -91 °C
Flash Point 24.9 °C
Vapor Pressure 8.91 mmHg at 25°C

Table 2: Toxicological and Safety Data for this compound

ParameterValue
GHS Hazard Classification Acute toxicity, oral (Category 4), H302; Skin corrosion/irritation (Category 2), H315[3]
Oral LD50 (Rat) Data not available; classified as GHS Category 4 (Harmful if swallowed)[3]
Occupational Exposure Limits (as Arsenic and soluble compounds) OSHA PEL: 10 µg/m³ (TWA)[4][5]; ACGIH TLV: 0.01 mg/m³ (TWA)[6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment, is mandatory when working with this compound.

Engineering Controls
  • Fume Hood: All manipulations of this compound must be performed in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

  • Inert Atmosphere: A glovebox or a Schlenk line is required for handling this compound to prevent its reaction with air and moisture. The inert gas (argon or nitrogen) should be of high purity.

  • Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical splash goggles and a face shield are mandatory.

  • Gloves: Nitrile gloves are recommended for handling arsenic salts and provide a good starting point for incidental contact with this compound.[7] For extended contact or in the case of a spill, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always double-glove.

  • Lab Coat: A flame-resistant lab coat is required.

  • Respiratory Protection: For operations with a high risk of aerosol generation or in the event of a spill, a full-face respirator with cartridges appropriate for organic vapors and arsenic should be used.

Experimental Setup and Handling Protocols

The following protocols describe the setup and procedures for safely handling this compound using a Schlenk line.

Preparation of Glassware and Inert Atmosphere
  • All glassware must be oven-dried at 120 °C for at least 4 hours to remove any adsorbed water.

  • Assemble the glassware while still hot and immediately place it under an inert atmosphere using a Schlenk line.

  • Perform at least three vacuum/inert gas backfill cycles to ensure a completely inert environment.

Transfer of this compound
  • Syringe Transfer (for small volumes < 50 mL):

    • Ensure the this compound container is at room temperature.

    • Using a clean, dry, and argon-purged syringe with a needle, carefully pierce the septum of the this compound container.

    • Slowly draw the desired volume of liquid into the syringe.

    • To remove any gas bubbles, invert the syringe and carefully expel the bubbles back into the container.

    • Transfer the this compound to the reaction flask by piercing the septum.

  • Cannula Transfer (for larger volumes > 50 mL):

    • Use a double-ended needle (cannula) that has been purged with inert gas.

    • Insert one end of the cannula through the septum of the this compound container and the other end through the septum of the reaction flask.

    • Apply a slight positive pressure of inert gas to the this compound container to initiate the transfer.

Experimental_Workflow cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup and Waste Disposal prep_glassware Oven-dry Glassware assemble_hot Assemble Glassware Hot prep_glassware->assemble_hot inert_atmosphere Establish Inert Atmosphere (3x Vacuum/Backfill) assemble_hot->inert_atmosphere transfer_tea Transfer this compound (Syringe or Cannula) inert_atmosphere->transfer_tea reaction Perform Reaction under Inert Atmosphere transfer_tea->reaction quench Quench Unreacted Reagent reaction->quench decontaminate Decontaminate Glassware quench->decontaminate waste_disposal Dispose of Hazardous Waste decontaminate->waste_disposal

Fig. 1: Experimental workflow for handling this compound.

Spill, Decontamination, and Waste Disposal Protocols

Spill Response
  • Minor Spill (< 5 mL in a fume hood):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including a respirator.

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material in a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area as described below.

  • Major Spill (> 5 mL or outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and activate the emergency alarm.

    • Contact the institution's Environmental Health and Safety (EHS) department.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Decontamination Protocol
  • Glassware and Equipment:

    • Rinse glassware and equipment with a suitable organic solvent (e.g., toluene) to remove residual this compound. Collect the rinsate as hazardous waste.

    • A solution of phosphoric acid in alcohol has been shown to be effective in removing organoarsenic compounds from surfaces and can be considered for decontamination.[6]

    • Wash with soap and water, followed by a final rinse with deionized water.

  • Surfaces:

    • For contaminated surfaces, after absorbing the bulk of the spill, wipe the area with a cloth soaked in a decontamination solution.

    • A 10% bleach solution followed by a 1% sodium thiosulfate (B1220275) solution can be used for the decontamination of surfaces contaminated with hazardous materials, but its efficacy for this compound should be verified.

    • Always test the decontamination solution on a small, inconspicuous area first to ensure compatibility with the surface material.

Quenching Protocol for Unreacted this compound

Unreacted this compound must be quenched before disposal. This procedure should be performed in a fume hood under an inert atmosphere.

  • Dilute the this compound with an inert solvent (e.g., toluene) in a reaction flask equipped with a stirrer and an addition funnel.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of isopropanol (B130326) dropwise from the addition funnel with vigorous stirring.[5][8]

  • After the initial reaction subsides, slowly add ethanol, followed by methanol, and finally, cautiously add water.

  • Allow the mixture to warm to room temperature while stirring.

  • The resulting solution should be collected as hazardous waste.

Safety_Procedures cluster_spill Spill Response cluster_decontamination Decontamination cluster_waste Waste Management spill_detected Spill Detected minor_spill Minor Spill (<5mL in hood) spill_detected->minor_spill major_spill Major Spill (>5mL or outside hood) spill_detected->major_spill absorb Collect Waste minor_spill->absorb Absorb with inert material evacuate evacuate major_spill->evacuate Evacuate and Call EHS decon_surface Decontaminate Surfaces (Wipe with Decon. solution) absorb->decon_surface decon_glassware Decontaminate Glassware (Solvent rinse, Decon. solution) collect_waste Collect all contaminated materials decon_glassware->collect_waste decon_surface->collect_waste quench_reagent Quench Unreacted Reagent quench_reagent->collect_waste dispose_waste Dispose as Hazardous Waste collect_waste->dispose_waste

Fig. 2: Logical flow of safety procedures for this compound.
Waste Disposal

All waste materials contaminated with this compound, including empty containers, used PPE, absorbent materials from spills, and quenched solutions, must be disposed of as hazardous waste.

  • Collect all waste in clearly labeled, sealed, and chemically compatible containers.

  • The label should include "Hazardous Waste," "this compound," and any other relevant hazard warnings.

  • Arrange for pick-up and disposal by a licensed professional hazardous waste disposal service.

  • Drain disposal of any this compound-containing waste is strictly prohibited.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disclaimer: This document provides guidance for the safe handling of this compound. It is not a substitute for a thorough risk assessment and compliance with all applicable institutional and regulatory safety protocols. All personnel handling this substance must be adequately trained and familiar with the associated hazards.

References

Application Notes and Protocols for the Management and Disposal of Triethylarsine Waste

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylarsine (As(C₂H₅)₃) is a highly toxic and reactive organoarsenic compound that requires stringent safety and disposal protocols. Due to its hazardous nature, all waste streams containing this compound, including pure compound, contaminated solutions, and experimental apparatus, must be managed as hazardous waste in accordance with local, state, and federal regulations. Improper disposal can lead to severe environmental contamination and health risks.

These application notes provide a comprehensive overview of the safe handling, storage, and disposal of this compound waste. The protocols outlined below are based on established principles for managing highly toxic and reactive chemicals and are intended to guide laboratory personnel in the development of site-specific standard operating procedures (SOPs).

Hazard Assessment and Safety Precautions

This compound is classified as acutely toxic upon oral ingestion and is a skin and eye irritant. It is also air-sensitive and may be pyrophoric. All personnel handling this compound must be thoroughly trained on its hazards and the appropriate safety measures.

Personal Protective Equipment (PPE)

A minimum level of PPE is required when handling this compound and its waste:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Nitrile or neoprene gloves. Double gloving is recommended.

  • Body Protection: A flame-resistant lab coat.

  • Respiratory Protection: All manipulations of this compound should be conducted within a certified chemical fume hood to prevent inhalation exposure.[1][2]

Designated Work Area

A designated area within a laboratory should be established for all work involving this compound.[1][3] This area should be clearly marked with warning signs indicating the presence of a highly toxic and potentially carcinogenic substance. All equipment used in this area should be considered contaminated and decontaminated before being removed.

Waste Collection and Storage

Proper collection and storage of this compound waste are critical to prevent accidental release and exposure.

  • Waste Containers: All this compound waste must be collected in clearly labeled, sealed, and compatible containers, such as brown glass bottles.[3]

  • Labeling: Waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of its hazards (e.g., "Toxic," "Reactive").

  • Segregation: this compound waste should be segregated from other waste streams to prevent incompatible chemical reactions.

  • Storage: Waste containers should be stored in a designated, well-ventilated, and secured area, away from heat and ignition sources. Secondary containment should be used to capture any potential leaks.

Spill Management

In the event of a this compound spill, the following steps should be taken:

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the area and restrict access.

  • Ventilate: Ensure the chemical fume hood is operating to ventilate the area.

  • Personal Protective Equipment: Don the appropriate PPE before attempting to clean the spill.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable decontamination solution (see Section 5.0) and collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to the appropriate environmental health and safety (EHS) personnel at your institution.[4]

Decontamination and Disposal Protocols

All equipment and work surfaces contaminated with this compound must be thoroughly decontaminated. Aqueous solutions and rinsates from decontamination procedures must be collected as hazardous waste. Under no circumstances should this compound or its rinsates be disposed of down the drain. [1][3]

Proposed Chemical Neutralization Protocols

Chemical oxidation is a potential method for the degradation of this compound to less toxic pentavalent arsenic species. The following are proposed protocols based on the known reactivity of tertiary arsines and common laboratory oxidizing agents. These protocols should be validated on a small scale in a controlled laboratory setting before being implemented for larger quantities of waste.

5.1.1 Protocol 1: Oxidation with Potassium Permanganate (B83412)

This protocol utilizes the strong oxidizing potential of potassium permanganate to convert this compound to this compound oxide.

Experimental Protocol:

  • In a chemical fume hood, prepare a 5% (w/v) solution of potassium permanganate (KMnO₄) in water.

  • For every 1 gram of this compound waste (or solution containing 1 gram of this compound), slowly add 100 mL of the 5% KMnO₄ solution while stirring. The reaction is exothermic and should be cooled in an ice bath.

  • Continue stirring the mixture at room temperature for a minimum of 12 hours. The disappearance of the purple color of the permanganate and the formation of a brown manganese dioxide precipitate indicate the reaction is proceeding.[5]

  • After the reaction is complete, test a small aliquot of the aqueous phase for the presence of residual this compound using an appropriate analytical method (e.g., HPLC-ICP-MS).

  • If the degradation is complete, the resulting mixture, containing this compound oxide and manganese dioxide, should be collected as hazardous waste.

5.1.2 Protocol 2: Oxidation with Sodium Hypochlorite (B82951)

This protocol uses sodium hypochlorite (bleach) as the oxidizing agent.

Experimental Protocol:

  • In a chemical fume hood, use a commercial bleach solution (typically 5-8% sodium hypochlorite, NaOCl).

  • For every 1 gram of this compound waste, slowly add 150 mL of the bleach solution while stirring in an ice bath.

  • Stir the mixture at room temperature for at least 24 hours.

  • Monitor the degradation of this compound by analyzing an aliquot of the reaction mixture.

  • Once the reaction is complete, the resulting solution containing this compound oxide and residual sodium chloride should be collected as hazardous waste.

Data Presentation for Neutralization Protocols

The following table outlines the key parameters that must be experimentally determined and optimized for the successful chemical neutralization of this compound waste.

ParameterPotassium Permanganate OxidationSodium Hypochlorite OxidationMethod of Analysis
Molar Ratio (Oxidant:this compound) To be determined (start at 10:1)To be determined (start at 15:1)HPLC-ICP-MS
Reaction Time To be determined (monitor at 12, 24, 48h)To be determined (monitor at 24, 48, 72h)HPLC-ICP-MS
Temperature To be determined (start at room temp.)To be determined (start at room temp.)Thermocouple
pH To be determined (monitor initial and final)To be determined (monitor initial and final)pH meter
Degradation Efficiency (%) Target: >99.9%Target: >99.9%HPLC-ICP-MS
Final Arsenic Concentration To be determinedTo be determinedICP-MS
Identified Byproducts This compound oxide, MnO₂This compound oxide, NaClGC-MS, LC-MS
Analytical Verification Protocol: HPLC-ICP-MS

High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is the recommended method for the quantitative analysis of this compound and its degradation products.[6][7][8][9][10]

Methodology:

  • Sample Preparation: Dilute an aliquot of the treated waste solution with a suitable solvent (e.g., methanol/water mixture).

  • Chromatographic Separation: Utilize a C18 reverse-phase HPLC column to separate this compound from its more polar oxidation product, this compound oxide.

  • ICP-MS Detection: Introduce the eluent from the HPLC into the ICP-MS to detect and quantify arsenic-containing species based on the mass-to-charge ratio of arsenic (m/z 75).

  • Quantification: Use a certified this compound standard to create a calibration curve for accurate quantification.

Mandatory Visualizations

WasteDisposalWorkflow cluster_lab Laboratory Operations cluster_collection Waste Collection & Storage cluster_treatment Waste Treatment (Proposed) cluster_disposal Final Disposal A This compound Use B Waste Generation (Contaminated materials, solutions) A->B C Segregate and Collect in Labeled, Sealed Containers B->C D Store in Designated Secondary Containment Area C->D E Chemical Neutralization (e.g., Oxidation) D->E F Analytical Verification (HPLC-ICP-MS) E->F G Is Degradation >99.9%? F->G G->E No H Package Treated Waste for Professional Disposal Service G->H Yes I Manifest and Ship to Licensed Hazardous Waste Facility H->I

Caption: Workflow for the safe management and disposal of this compound waste.

ChemicalOxidation TEA This compound (Trivalent Arsenic, As(III)) C₆H₁₅As TEAO This compound Oxide (Pentavalent Arsenic, As(V)) C₆H₁₅AsO TEA->TEAO Oxidation Reaction Oxidant Oxidizing Agent (e.g., KMnO₄ or NaOCl)

Caption: Conceptual diagram of the chemical oxidation of this compound.

References

Triethylarsine as a Ligand in Transition-Metal Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylarsine (AsEt₃) is a trivalent organoarsine compound that can function as a ligand in transition-metal catalysis. Similar to its more commonly studied triarylarsine and trialkylphosphine counterparts, this compound can coordinate to transition metal centers, influencing their electronic and steric properties and thereby modulating their catalytic activity. As a ligand, this compound is a soft, σ-donating ligand with a moderate steric profile. While the broader class of arsine ligands has been explored in various catalytic reactions, detailed application notes and protocols specifically featuring this compound are less prevalent in recent literature. This document aims to provide an overview of the potential applications of this compound in transition-metal catalysis, drawing on established principles and analogous systems, and to furnish detailed protocols where sufficient information is available.

Potential Applications in Catalysis

Based on the general reactivity of arsine ligands, this compound could potentially be employed in a variety of transition-metal-catalyzed reactions, including:

  • Palladium-Catalyzed Cross-Coupling Reactions: Arsine ligands have been shown to be effective in classic cross-coupling reactions such as the Heck, Suzuki-Miyaura, and Stille couplings. In some instances, arsine ligands have demonstrated superior performance compared to phosphine (B1218219) ligands.

  • Nickel-Catalyzed Reactions: Nickel complexes are known to catalyze a range of transformations, including cross-coupling and oligomerization reactions. The electronic properties of this compound may be suitable for stabilizing the active nickel species in such catalytic cycles.

  • Rhodium-Catalyzed Reactions: Rhodium complexes are widely used in hydrogenation and hydroformylation reactions. The choice of ligand is crucial for controlling the activity and selectivity of these processes.

  • Ruthenium-Catalyzed Metathesis: While N-heterocyclic carbenes (NHCs) and phosphines are the dominant ligands in this field, the potential for other ligand classes is an area of ongoing research.

Despite these potential applications, specific and detailed examples of this compound being the ligand of choice in high-yielding, selective catalytic transformations are not widely reported in recent scientific literature. Much of the focus in the field of arsine ligands has been on the more sterically demanding and electronically tunable triarylarsines.

Experimental Protocols

Due to the limited availability of detailed experimental protocols specifically utilizing this compound in the recent literature, the following section provides a generalized protocol for a common cross-coupling reaction where an arsine ligand could be employed. This protocol is based on established procedures for similar ligands and should be considered a starting point for optimization.

General Protocol for a Palladium-Catalyzed Heck-Type Reaction

This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl halide with an alkene, where this compound could be evaluated as a ligand.

Materials:

  • Palladium precursor (e.g., Palladium(II) acetate, Tris(dibenzylideneacetone)dipalladium(0))

  • This compound (AsEt₃)

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Alkene (e.g., styrene, butyl acrylate)

  • Base (e.g., triethylamine, potassium carbonate)

  • Anhydrous solvent (e.g., DMF, NMP, toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions (Schlenk flask, condenser, etc.)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 1-5 mol%) and this compound (e.g., 2-10 mol% relative to the palladium precursor).

  • Solvent Addition: Add the anhydrous, degassed solvent to the flask.

  • Catalyst Formation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst. The solution may change color, indicating complex formation.

  • Addition of Reagents: To the solution containing the in-situ generated catalyst, add the base (e.g., 1.5-2.0 equivalents), followed by the aryl halide (1.0 equivalent) and the alkene (1.1-1.5 equivalents).

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-140 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.

Note: This is a generalized protocol. The optimal conditions (catalyst loading, ligand-to-metal ratio, base, solvent, temperature, and reaction time) must be determined experimentally for each specific substrate combination.

Data Presentation

As specific quantitative data for catalytic reactions employing this compound is scarce in the readily available literature, a comparative table is not feasible at this time. Researchers are encouraged to screen this compound in their catalytic systems and generate such data for direct comparison with other established ligands.

Visualizations

Experimental Workflow for a Generic Palladium-Catalyzed Cross-Coupling Reaction

G Experimental Workflow for a Generic Palladium-Catalyzed Cross-Coupling Reaction cluster_prep Catalyst Preparation (In Situ) cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Add Pd Precursor and this compound to Flask prep2 Add Anhydrous, Degassed Solvent prep1->prep2 prep3 Stir at RT for 15-30 min prep2->prep3 react1 Add Base, Aryl Halide, and Alkene prep3->react1 Active Catalyst Formed react2 Heat to Reaction Temperature react1->react2 react3 Monitor Reaction Progress (TLC/GC-MS) react2->react3 workup1 Cool to Room Temperature react3->workup1 Reaction Complete workup2 Aqueous Work-up workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Purify (e.g., Column Chromatography) workup3->workup4 final_product final_product workup4->final_product Isolated Product

A generalized workflow for a palladium-catalyzed cross-coupling reaction.
Catalytic Cycle for a Heck Reaction

Heck_Cycle Simplified Catalytic Cycle for the Heck Reaction Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂X Pd0->PdII_Aryl Oxidative Addition (Ar-X) Base_HX Base-HX PdII_Alkene [Ar-Pd(II)L₂(Alkene)]⁺X⁻ PdII_Aryl->PdII_Alkene Alkene Coordination PdII_Intermediate R-Pd(II)L₂X PdII_Alkene->PdII_Intermediate Migratory Insertion PdII_Intermediate->Pd0 β-Hydride Elimination & Reductive Elimination (+ Base, - HB, - HX) Product Product Aryl_X Ar-X Alkene Alkene

A simplified representation of the Heck reaction catalytic cycle.

Conclusion

This compound remains an under-explored ligand in the field of transition-metal catalysis, especially when compared to the vast body of research on phosphine and triarylarsine ligands. While its electronic and steric properties suggest potential utility in various catalytic transformations, a clear lack of detailed, modern experimental protocols and associated quantitative data hinders its widespread adoption. The provided general protocol for a Heck-type reaction serves as a foundational method for researchers interested in exploring the catalytic capabilities of this compound. Further systematic studies are required to fully elucidate its potential and define its specific advantages in the ever-evolving landscape of homogeneous catalysis.

Application Notes and Protocols for Triethylarsine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Triethylarsine as an Alternative Arsenic Source in Semiconductor Synthesis

This compound (TEAs), with the chemical formula As(C₂H₅)₃, is an organoarsenic compound utilized in materials science primarily as a liquid arsenic precursor for the growth of III-V compound semiconductors. These materials, such as Gallium Arsenide (GaAs) and Indium Arsenide (InAs), are fundamental to the fabrication of various electronic and optoelectronic devices, including light-emitting diodes (LEDs), laser diodes, and high-frequency transistors.

The use of TEAs is positioned as an alternative to the highly toxic and hazardous compressed gas, arsine (AsH₃), which has historically been the industry standard. The motivation for exploring liquid organometallic precursors like this compound stems from a desire for improved safety and handling. While research has been conducted on various alternative precursors, it is noteworthy that this compound is less commonly employed in large-scale manufacturing compared to other alternatives like tertiarybutylarsine (TBAs). Consequently, detailed, standardized protocols for TEAs are less prevalent in recent scientific literature.

This document provides a generalized overview, a representative experimental protocol for Metal-Organic Chemical Vapor Deposition (MOCVD), relevant quantitative data, and critical safety information for the use of this compound in a research and development setting.

Key Applications

The principal application of this compound in materials science is as a volatile arsenic source in vapor-phase epitaxial growth techniques.

  • Metal-Organic Chemical Vapor Deposition (MOCVD): Also known as Metal-Organic Vapour-Phase Epitaxy (MOVPE), this is the primary technique where TEAs is used.[1] In MOCVD, gaseous precursors are introduced into a reactor chamber where they decompose and react on a heated substrate surface to form a high-purity, single-crystal thin film.[1] this compound serves as the Group V precursor, typically co-reacted with a Group III precursor like trimethylgallium (B75665) (TMGa) or trimethylindium (B1585567) (TMIn).

  • Atomic Layer Deposition (ALD): While less common, related organo-arsenic compounds can be used in ALD, a process that deposits films one atomic layer at a time, offering exceptional thickness control and conformality.[2]

Data Presentation: MOCVD Growth Parameters

The following table summarizes typical, generalized parameters for the MOCVD growth of GaAs. These values are primarily based on processes using standard precursors like arsine but serve as a practical starting point for process development with this compound. The optimal conditions for a TEAs-based process require experimental optimization.

ParameterTypical RangeUnitNotes
Substrate Temperature 550 - 800°CThe optimal temperature affects crystal quality and impurity incorporation. Lower temperatures are often a key advantage of using organometallic precursors over hydrides.[3]
Reactor Pressure 40 - 200TorrMOCVD can be performed at low or atmospheric pressure; low-pressure systems are common.[3]
Group III Precursor (TMGa) Molar Flow Rate 1 - 20µmol/minThis parameter directly influences the growth rate of the epitaxial layer.
Group V Precursor (TEAs) Molar Flow Rate 20 - 600µmol/minDetermined by the desired V/III ratio and the vapor pressure of the TEAs source bubbler.
V/III Ratio 10 - 300-The molar ratio of the Group V to Group III precursor affects surface morphology and electronic properties. Ratios are often varied to optimize material quality.[3]
Carrier Gas Hydrogen (H₂)-High-purity hydrogen is used to transport the precursor vapors into the reactor.
Carrier Gas Flow Rate 5,000 - 15,000sccmTotal flow affects residence time of precursors and uniformity of the deposited film.[4]
Resulting Growth Rate 0.05 - 1.0µm/hrDependent on precursor flow rates, temperature, and pressure. Higher rates are possible but may affect material quality.[5]

Experimental Protocols

Generalized Protocol for MOCVD of Gallium Arsenide (GaAs) using TMGa and TEAs

This protocol describes a representative process for depositing a GaAs thin film on a GaAs substrate in a horizontal MOCVD reactor.

Disclaimer: This is a generalized procedure. Specific parameters must be optimized for the particular MOCVD system in use. Handling of pyrophoric and toxic materials like TMGa and TEAs requires specialized training and equipment.

1. Substrate Preparation:

  • Obtain an epi-ready n-type GaAs (100) substrate.
  • Load the substrate onto a graphite (B72142) susceptor under a nitrogen-purged environment (e.g., a glovebox).
  • Transfer the loaded susceptor into the MOCVD reactor load-lock and evacuate.

2. Reactor Preparation and System Bake-out:

  • Transfer the susceptor from the load-lock to the main reactor chamber.
  • Initiate a high flow of purified hydrogen (H₂) carrier gas through the reactor.
  • Heat the reactor to a bake-out temperature (e.g., 800 °C) under H₂ flow for 30-60 minutes to desorb contaminants.

3. Growth Procedure:

  • Cool the susceptor down to the desired growth temperature (e.g., 650 °C).
  • Maintain the reactor pressure at the target value (e.g., 100 Torr).
  • Stabilize the temperature for 5-10 minutes.
  • Introduce the Group V precursor by flowing H₂ carrier gas through the this compound bubbler (held at a constant temperature, e.g., 0-10 °C, to control vapor pressure) and into the reactor. This step pre-conditions the surface with an arsenic overpressure.
  • To initiate growth, introduce the Group III precursor by flowing H₂ carrier gas through the trimethylgallium bubbler (e.g., held at -10 °C) and directing it into the reactor. The overall chemical reaction is: (CH₃)₃Ga (g) + (C₂H₅)₃As (g) → GaAs (s) + byproducts
  • Maintain stable precursor flows, temperature, and pressure for the duration of the growth to achieve the desired film thickness.
  • To terminate growth, switch the TMGa flow to the vent line, while keeping the TEAs flow active.

4. Cool-down and Unloading:

  • With the TEAs flow still on, begin cooling the reactor. Maintaining an arsenic overpressure during cool-down prevents the decomposition of the newly grown GaAs film.
  • Turn off the TEAs flow once the reactor temperature is below a safe threshold (e.g., < 400 °C).
  • Continue cooling the system to room temperature under a high flow of H₂.
  • Purge the reactor with nitrogen before transferring the susceptor back to the load-lock.
  • Remove the coated substrate from the system for characterization.

Visualizations: Workflows and Relationships

MOCVD Experimental Workflow

The following diagram illustrates the logical sequence of steps involved in a typical MOCVD experiment for GaAs synthesis.

MOCVD_Workflow cluster_prep Preparation Phase cluster_growth Growth Phase cluster_post Post-Growth Phase Substrate_Prep Substrate Preparation (Cleaning & Loading) System_Bake System Bake-out (Under H2 Flow) Substrate_Prep->System_Bake Load into Reactor Temp_Stabilize Set Growth Temp & Pressure System_Bake->Temp_Stabilize As_Precursor Introduce TEAs (Arsenic Overpressure) Temp_Stabilize->As_Precursor Ga_Precursor Introduce TMGa (Initiate Growth) As_Precursor->Ga_Precursor Growth Maintain Stable Conditions for Deposition Ga_Precursor->Growth Terminate_Ga Terminate TMGa Flow (Stop Growth) Growth->Terminate_Ga Cooldown Cooldown Under TEAs Flow Terminate_Ga->Cooldown Unload Unload Wafer Cooldown->Unload Purge System Characterization Material Characterization (XRD, SEM, PL) Unload->Characterization

Caption: A flowchart outlining the major phases of a typical MOCVD process.

Precursor Relationship for GaAs Synthesis

This diagram illustrates the relationship between the chemical inputs and the final material output in the MOCVD process.

Precursor_Relationship cluster_inputs Chemical Inputs cluster_process Process cluster_outputs Outputs TMGa Trimethylgallium (TMGa) Group III Precursor MOCVD MOCVD Reactor (High Temperature) TMGa->MOCVD TEAs This compound (TEAs) Group V Precursor TEAs->MOCVD H2 Hydrogen (H2) Carrier Gas H2->MOCVD GaAs Gallium Arsenide (GaAs) Epitaxial Film MOCVD->GaAs Byproducts Volatile Byproducts (e.g., Methane, Ethane) MOCVD->Byproducts

Caption: Relationship between precursors and products in GaAs MOCVD synthesis.

Safety Protocols and Handling

This compound, like other organometallic and arsenic compounds, is highly hazardous and requires stringent safety protocols.

1. Hazard Identification:

  • Toxicity: Highly toxic by inhalation, ingestion, and skin contact. Arsenic compounds are known carcinogens.

  • Flammability: While not pyrophoric (spontaneously igniting in air) like some other metalorganics, it is a flammable liquid.

  • Reactivity: Can react violently with oxidizing agents.

2. Engineering Controls:

  • All handling of this compound must be conducted within a continuously ventilated enclosure, such as a fume hood or a glovebox.

  • MOCVD systems must be housed in exhausted cabinets equipped with leak detection and emergency shutdown systems.

  • Exhaust gases from the reactor must be passed through a dedicated abatement system (e.g., a burn box or dry scrubber) to neutralize toxic and flammable components before release.

3. Personal Protective Equipment (PPE):

  • Hand Protection: Neoprene or nitrile rubber gloves are required. Double-gloving is recommended.

  • Eye Protection: Chemical safety goggles and a face shield must be worn.

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. For operations with a higher risk of exposure, a full chemical-resistant suit may be necessary.

  • Respiratory Protection: A self-contained breathing apparatus (SCBA) must be available for emergency situations.

4. Storage and Handling:

  • Store containers in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials like strong acids and oxidizers.

  • Containers must be kept tightly closed under an inert atmosphere (e.g., nitrogen or argon).

  • Use only non-sparking tools when handling containers.

5. Spill and Emergency Procedures:

  • In case of a spill, evacuate the area immediately.

  • Use absorbent, non-combustible material (e.g., vermiculite (B1170534) or sand) to contain the spill. Do not use water.

  • For fires involving organometallics, use a Class D fire extinguisher (for combustible metals) or dry chemical powder. Do not use water or foam, as this can exacerbate the situation.

References

Application Notes and Protocols for Triethylarsine in Organometallic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of triethylarsine (AsEt₃) as a ligand in organometallic chemistry. The following sections detail its properties, key applications in synthesis, experimental protocols for the preparation of a representative platinum complex, and a visualization of its role in a catalytic cycle.

Introduction to this compound as a Ligand

This compound is a versatile organoarsenic compound that serves as a ligand in the synthesis of various transition metal complexes.[1] As a ligand, it is classified as a soft Lewis base, making it particularly suitable for coordination to soft metal centers such as platinum(II) and palladium(II).[1] In comparison to its phosphine (B1218219) analogue, triethylphosphine, this compound is a weaker σ-donor but a comparable π-acceptor. The larger size of the arsenic atom compared to phosphorus results in longer metal-arsenic bond lengths.[1]

Applications in Organometallic Synthesis

The primary application of this compound in organometallic synthesis is as a supporting ligand to stabilize metal centers in various oxidation states. These metal-arsine complexes can serve as precursors for further reactions or as catalysts themselves.

A notable application is in the synthesis of square planar platinum(II) complexes. These complexes are of interest due to their potential applications in catalysis and as models for studying reaction mechanisms. One of the most well-characterized this compound complexes is cis-Dichlorobis(this compound)platinum(II), [PtCl₂(AsEt₃)₂].

Furthermore, arsine ligands, including this compound, have been shown to be effective in palladium-catalyzed cross-coupling reactions. In some cases, palladium-arsine catalysts exhibit superior performance compared to their phosphine counterparts.[1] They are particularly valuable in reactions where phosphine ligands may be susceptible to oxidation.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and a representative organometallic complex.

Table 1: Physical and Spectroscopic Properties of this compound

PropertyValue
Molecular FormulaC₆H₁₅As
Molecular Weight162.10 g/mol
Boiling Point140 °C
¹H NMR (CDCl₃, est.)δ 1.1 (t, 9H, -CH₃), 1.6 (q, 6H, -CH₂-)
¹³C NMR (CDCl₃)δ 10.3 (-CH₃), 16.5 (-CH₂-)

Table 2: Properties of cis-Dichlorobis(this compound)platinum(II)

PropertyValue
Molecular FormulaC₁₂H₃₀As₂Cl₂Pt
Molecular Weight626.21 g/mol
Pt-As Bond Length2.3563(6) Å and 2.3630(6) Å[2]
Pt-Cl Bond Length2.3412(12) Å and 2.3498(13) Å[2]
As-Pt-As Bond Angle97.85(2)°[2]
Cl-Pt-Cl Bond Angle88.74(5)°[2]
IR (Pt-As stretch)~595 cm⁻¹

Experimental Protocols

The following are detailed protocols for the synthesis of this compound and its platinum(II) complex.

Protocol 1: Synthesis of cis-Dichlorobis(this compound)platinum(II)

This protocol is based on the established method for the synthesis of platinum-arsine complexes.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • This compound (AsEt₃)

  • Ethanol (B145695), absolute

  • Diethyl ether

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Filter funnel and filter paper

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 g of potassium tetrachloroplatinate(II) in 20 mL of absolute ethanol with gentle warming and stirring.

  • In a separate flask, prepare a solution of 0.82 g (2.0 equivalents) of this compound in 5 mL of absolute ethanol.

  • Slowly add the this compound solution dropwise to the stirred solution of potassium tetrachloroplatinate(II) at room temperature.

  • A yellow precipitate of cis-Dichlorobis(this compound)platinum(II) will form.

  • Continue stirring the reaction mixture at room temperature for 1 hour to ensure complete reaction.

  • Collect the yellow precipitate by filtration using a filter funnel.

  • Wash the product with two 10 mL portions of cold ethanol, followed by two 10 mL portions of diethyl ether to remove any unreacted starting materials and byproducts.

  • Dry the product under vacuum to yield the final cis-Dichlorobis(this compound)platinum(II) complex.

Expected Yield:

The typical yield for this reaction is in the range of 85-95%.

Characterization:

The product can be characterized by:

  • Melting Point: Determination of the melting point.

  • ¹H NMR: To confirm the presence of the ethyl groups of the this compound ligand.

  • IR Spectroscopy: To identify the characteristic Pt-As stretching frequency.

  • Elemental Analysis: To confirm the elemental composition of the complex.

Visualizations

Diagram 1: Experimental Workflow for the Synthesis of cis-Dichlorobis(this compound)platinum(II)

G start Start dissolve_pt Dissolve K₂[PtCl₄] in Ethanol start->dissolve_pt prepare_as Prepare AsEt₃ in Ethanol start->prepare_as reaction Slowly add AsEt₃ solution to K₂[PtCl₄] solution dissolve_pt->reaction prepare_as->reaction stir Stir at Room Temperature for 1 hour reaction->stir filter Filter the Precipitate stir->filter wash_etoh Wash with Ethanol filter->wash_etoh wash_ether Wash with Diethyl Ether wash_etoh->wash_ether dry Dry under Vacuum wash_ether->dry product cis-[PtCl₂(AsEt₃)₂] (Yellow Solid) dry->product

Caption: Workflow for the synthesis of cis-[PtCl₂(AsEt₃)₂].

Diagram 2: Catalytic Cycle for Palladium-Catalyzed C-H Functionalization with an Arsine Ligand

G pd0 Pd(0)(AsR₃)₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd_ii Ar-Pd(II)(X)(AsR₃)₂ oxidative_addition->pd_ii ch_activation C-H Activation (-HX) pd_ii->ch_activation Ar'-H pd_ii_aryl Ar-Pd(II)(Ar')(AsR₃)₂ ch_activation->pd_ii_aryl reductive_elimination Reductive Elimination pd_ii_aryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: A simplified catalytic cycle for C-H functionalization.

References

Analytical Techniques for the Characterization of Triethylarsine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylarsine ((C₂H₅)₃As) is an organoarsenic compound utilized in various specialized applications, including as a precursor in the manufacturing of compound semiconductors through Metal-Organic Chemical Vapor Deposition (MOCVD). The purity and chemical integrity of this compound are critical for these applications, necessitating a suite of analytical techniques for its comprehensive characterization. This document provides detailed application notes and experimental protocols for the analysis of this compound, focusing on methods for identification, purity assessment, and trace impurity analysis. Given its pyrophoric and toxic nature, all handling and analysis must be conducted with stringent safety precautions.[1][2]

Safety and Handling Precautions

This compound is a highly flammable liquid and vapor, toxic if swallowed, in contact with skin, or inhaled, and can cause serious eye damage.[3] It is crucial to handle this compound in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including a government-approved respirator, compatible chemical-resistant gloves, and chemical safety goggles.[3] A face shield is also recommended.[3] All manipulations should be performed using non-sparking tools and equipment must be properly grounded to prevent static discharge.[4] In case of a spill, evacuate the area, shut off all ignition sources, and cover with dry lime or soda ash before collecting in a closed container for waste disposal.[3]

Analytical Techniques and Protocols

A multi-faceted approach is required for the thorough characterization of this compound, employing various spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the structural elucidation and purity determination of this compound.

¹H and ¹³C NMR are used to confirm the identity and structure of the this compound molecule by analyzing the chemical shifts and coupling patterns of the ethyl groups attached to the arsenic atom. Quantitative NMR (qNMR) can be employed for the precise determination of purity against a certified internal standard.[5][6][7]

  • Sample Preparation: Due to its reactivity, sample preparation must be conducted under an inert atmosphere (e.g., in a glovebox). Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube. Add approximately 0.6 mL of a suitable deuterated solvent (e.g., benzene-d₆ or chloroform-d). Cap the NMR tube securely.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition Parameters (General):

    • Pulse Program: Standard single pulse.

    • Number of Scans: 16-64 (adjust for desired signal-to-noise).

    • Relaxation Delay: 5 seconds (to ensure full relaxation for quantitative measurements).

    • Spectral Width: ~10 ppm.

  • ¹³C NMR Acquisition Parameters (General):

    • Pulse Program: Standard proton-decoupled single pulse.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: ~200 ppm.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H). Perform Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Parameter¹H NMR¹³C NMR
Chemical Shift (δ) Ethyl Protons (CH₂): ~1.3 ppm (quartet)Ethyl Protons (CH₃): ~1.1 ppm (triplet)Ethyl Carbon (CH₂): ~15 ppmEthyl Carbon (CH₃): ~10 ppm
Coupling Constant (J) ³J(H,H): ~7.5 Hz

Note: Actual chemical shifts may vary slightly depending on the solvent and instrument.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the separation and identification of volatile and semi-volatile compounds, making it ideal for the analysis of this compound and its potential impurities.[8][9]

GC-MS is used for the positive identification of this compound based on its retention time and mass spectrum. It is also a primary method for detecting and quantifying volatile organic impurities. The fragmentation pattern observed in the mass spectrum provides a unique fingerprint for the molecule.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a high-purity, anhydrous solvent such as hexane (B92381) or toluene. This must be done in an inert atmosphere.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions (General):

    • Injector: Split/splitless, operated in split mode (e.g., 50:1) at 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

  • MS Conditions (General):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-250.

    • Scan Speed: 2 scans/second.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify the this compound peak in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak and compare it to a reference library or expected fragmentation pattern.

m/zProposed FragmentRelative Intensity
162[As(CH₂CH₃)₃]⁺ (Molecular Ion)Low to Medium
133[As(CH₂CH₃)₂(CH₂)]⁺ or [As(CH₂CH₃)H]⁺High
105[As(CH₂CH₃)(H)]⁺High
75[As]⁺Medium
29[CH₂CH₃]⁺High

Note: The fragmentation pattern and relative intensities are predictive and should be confirmed with experimental data.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is the premier technique for the determination of trace and ultra-trace elemental impurities in a wide variety of samples, including high-purity chemicals like this compound.[1][10][11]

For semiconductor applications, the concentration of metallic impurities in this compound must be extremely low (ppb or even ppt (B1677978) levels). ICP-MS provides the necessary sensitivity to quantify these critical contaminants, which can affect the electronic properties of the final semiconductor device.[12]

  • Sample Preparation (Acid Digestion):

    • Caution: This procedure should be performed in a fume hood with appropriate PPE due to the reactivity of this compound and the use of strong acids.

    • Accurately weigh a small amount of this compound (e.g., 0.1 g) into a clean, acid-leached digestion vessel.

    • Carefully add a mixture of high-purity nitric acid and hydrochloric acid (e.g., 5 mL of HNO₃ and 1 mL of HCl).

    • Allow the initial reaction to subside, then perform a microwave-assisted digestion. A typical program might involve ramping to 200 °C and holding for 15-20 minutes.[9]

    • After cooling, dilute the digested sample to a final volume (e.g., 50 mL) with ultrapure water.

  • Instrumentation: An ICP-MS instrument equipped with a standard sample introduction system.

  • Analysis:

    • Prepare a series of multi-element calibration standards in a matrix matching the diluted sample (i.e., dilute acid).

    • Aspirate the samples and standards into the ICP-MS.

    • Monitor the isotopes of the elements of interest. Use an internal standard to correct for matrix effects and instrument drift.

  • Data Analysis: Quantify the concentration of each elemental impurity by comparing the signal intensity in the sample to the calibration curve.

ElementSymbolTypical Specification Level
SiliconSi< 10 ppb
GermaniumGe< 5 ppb
ZincZn< 5 ppb
IronFe< 10 ppb
SulfurS< 10 ppb
Other Metals(e.g., Al, Ca, Cr, Cu, K, Mg, Na)< 20 ppb (total)

Note: Specification levels are examples and may vary depending on the specific application and supplier.[12]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups and confirm the molecular structure of a compound based on its unique pattern of infrared absorption.

The FTIR spectrum of this compound is characterized by absorptions corresponding to the stretching and bending vibrations of the C-H and C-C bonds of the ethyl groups, as well as vibrations involving the arsenic-carbon bond. It can be used as a quick identity check and to detect certain impurities.

  • Sample Preparation: As this compound is a liquid, it can be analyzed neat. Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a drop of the sample directly onto the ATR crystal.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Wavenumber (cm⁻¹)Assignment
2950 - 2850C-H stretching vibrations of the ethyl groups
1460 - 1440CH₂ scissoring and CH₃ asymmetric bending
1375 - 1365CH₃ symmetric bending
~1235CH₂ wagging
~1030C-C stretching
~560As-C stretching

Note: These are approximate peak positions. The exact values can be influenced by the physical state of the sample and intermolecular interactions.

Data Presentation

The following tables summarize the key quantitative data for the characterization of this compound.

Table 1: NMR Spectroscopic Data

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H ~1.3 Quartet ~7.5 -CH₂-
¹H ~1.1 Triplet ~7.5 -CH₃
¹³C ~15 - - -CH₂-

| ¹³C | ~10 | - | - | -CH₃ |

Table 2: Mass Spectrometry Data (Electron Ionization)

m/z Proposed Fragment
162 [As(C₂H₅)₃]⁺
133 [As(C₂H₅)₂(CH₂)]⁺ or [As(C₂H₅)H]⁺
105 [As(C₂H₅)(H)]⁺
75 [As]⁺

| 29 | [C₂H₅]⁺ |

Table 3: FTIR Spectroscopic Data

Wavenumber (cm⁻¹) Vibrational Mode
2950 - 2850 C-H stretch
1460 - 1440 C-H bend (scissoring/asymmetric)
1375 - 1365 C-H bend (symmetric)
~1235 CH₂ wag
~1030 C-C stretch

| ~560 | As-C stretch |

Table 4: Typical Trace Metal Impurity Limits in Semiconductor-Grade this compound

Element Maximum Concentration (ppb)
Silicon (Si) 10
Germanium (Ge) 5
Zinc (Zn) 5
Iron (Fe) 10
Sulfur (S) 10

| Total Other Metals | 20 |

Visualizations

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Output Sample This compound Sample Inert_Atmosphere Inert Atmosphere (Glovebox/Schlenk Line) NMR NMR Spectroscopy (¹H, ¹³C, qNMR) Inert_Atmosphere->NMR Sample Prep GCMS GC-MS Inert_Atmosphere->GCMS Sample Prep ICPMS ICP-MS Inert_Atmosphere->ICPMS Sample Prep (Digestion) FTIR FTIR Spectroscopy Inert_Atmosphere->FTIR Sample Prep Structure Structure Confirmation NMR->Structure Purity Purity Assessment NMR->Purity Impurities Impurity Profile GCMS->Impurities Organic Identity Identity Confirmation GCMS->Identity ICPMS->Impurities Elemental FTIR->Identity analytical_techniques_relationship cluster_techniques Analytical Methods cluster_information Information Obtained TEA This compound Characterization NMR NMR TEA->NMR GCMS GC-MS TEA->GCMS ICPMS ICP-MS TEA->ICPMS FTIR FTIR TEA->FTIR Structure Molecular Structure NMR->Structure Purity Purity (%) NMR->Purity GCMS->Structure Volatile_Impurities Volatile Organic Impurities GCMS->Volatile_Impurities Elemental_Impurities Trace Elemental Impurities ICPMS->Elemental_Impurities FTIR->Structure Functional_Groups Functional Groups FTIR->Functional_Groups

References

Triethylarsine for Doping in Semiconductor Layers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylarsine (TEAs), an organoarsenic compound with the chemical formula As(C₂H₅)₃, serves as a liquid source for arsenic in the growth of compound semiconductor materials. It is utilized in Metal-Organic Vapor Phase Epitaxy (MOVPE), also known as Metal-Organic Chemical Vapor Deposition (MOCVD), for the n-type doping of various semiconductor layers. The choice of an arsenic precursor is critical in determining the electrical and optical properties of the grown films. While arsine (AsH₃) has traditionally been the most common arsenic source, organometallic precursors like TEAs offer advantages such as being less hazardous due to their lower vapor pressure and providing alternative pathways for chemical reactions on the semiconductor surface.

This document provides detailed application notes and protocols for the use of this compound in doping semiconductor layers, with a focus on III-V materials. It includes a summary of its physical and chemical properties, safety protocols, and a generalized experimental procedure for MOVPE.

Physical and Chemical Properties of this compound

A thorough understanding of the physical and chemical properties of TEAs is essential for its effective use in MOVPE. These properties influence the design of the delivery system, process parameters, and safety procedures.

PropertyValue
Chemical Formula C₆H₁₅As
Molecular Weight 162.10 g/mol
Appearance Colorless liquid
Boiling Point 140 °C
Melting Point -91 °C
Density 1.152 g/cm³
50% Decomposition Temp. 690 K (417 °C)

Note: The decomposition temperature is a critical parameter for setting the growth temperature in the MOVPE reactor.

Safety Protocols for Handling this compound

This compound is a hazardous material and must be handled with extreme caution in a controlled laboratory environment. The following are key safety protocols to be observed:

  • Engineering Controls :

    • All handling of TEAs should be performed within a continuously monitored, ventilated gas cabinet or a fume hood with a dedicated exhaust system.

    • The MOVPE reactor and its gas delivery lines should be equipped with leak detection systems.

    • Automated systems should be used for the transfer of TEAs to minimize manual handling.[1]

  • Personal Protective Equipment (PPE) :

    • Wear appropriate PPE, including chemical-resistant gloves, flame-retardant laboratory coats, and safety glasses with side shields or chemical splash goggles.

    • In situations with a potential for inhalation exposure, a full-face respirator with an appropriate cartridge should be used.

  • Storage and Handling :

    • Store TEAs cylinders in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.

    • Cylinders should be properly secured to prevent falling.

    • Follow strict protocols for cylinder changes, including purging lines with an inert gas.

  • Emergency Procedures :

    • In case of a leak or spill, evacuate the area immediately and alert emergency response personnel.

    • Have appropriate emergency equipment readily available, including self-contained breathing apparatus (SCBA) and spill control materials.

    • Exposure to organic arsenic compounds can cause severe health effects. In case of contact, seek immediate medical attention.[2]

Experimental Protocol: N-type Doping using TEAs in MOVPE

This section outlines a general experimental protocol for the n-type doping of a generic III-V semiconductor layer using this compound in a horizontal MOVPE reactor. The specific parameters will need to be optimized for the particular material system and desired doping concentration.

1. Substrate Preparation:

  • Select a suitable substrate (e.g., semi-insulating GaAs or InP).

  • Degrease the substrate using a sequence of organic solvents (e.g., trichloroethylene, acetone, methanol) in an ultrasonic bath.

  • Perform a chemical etch to remove the native oxide and create a fresh surface. For example, for a GaAs substrate, a common etchant is a solution of H₂SO₄:H₂O₂:H₂O.

  • Rinse the substrate with deionized water and dry it with high-purity nitrogen.

  • Immediately load the substrate into the MOVPE reactor load-lock.

2. MOVPE System Preparation:

  • Ensure all gas lines are leak-tight.

  • Purge the reactor and gas lines with a high-purity carrier gas (e.g., palladium-diffused hydrogen) to remove any residual oxygen and water vapor.

  • Set the TEAs bubbler temperature and pressure to achieve the desired molar flow rate. The vapor pressure of TEAs is a critical parameter for calculating the molar flow rate using the following equation:

    Molar Flow Rate = (Carrier Gas Flow Rate × Bubbler Pressure) / (Total Pressure - Bubbler Pressure)

3. Epitaxial Growth and Doping:

  • Transfer the substrate from the load-lock to the main reactor chamber.

  • Heat the substrate to the desired growth temperature under a continuous flow of the group V precursor (e.g., arsine or phosphine) to prevent surface degradation.

  • Introduce the group III precursor (e.g., trimethylgallium (B75665) or trimethylindium) to initiate the growth of the undoped buffer layer.

  • Once the buffer layer growth is stable, introduce the this compound flow into the reactor to commence n-type doping.

  • The doping concentration is controlled by the molar flow rate of TEAs, the V/III ratio (the ratio of the molar flow rate of the group V precursor to the group III precursor), and the growth temperature.

  • Continue the growth for the desired thickness of the doped layer.

4. Post-Growth Cool-Down and Characterization:

  • After the growth is complete, terminate the flow of the group III and TEAs precursors.

  • Cool down the substrate to room temperature under a continuous flow of the group V precursor to protect the surface.

  • Unload the sample from the reactor.

  • Characterize the electrical properties of the doped layer using techniques such as Hall effect measurements to determine the carrier concentration and mobility, and electrochemical capacitance-voltage (ECV) profiling to determine the doping profile.

Diagrams

experimental_workflow cluster_prep Substrate Preparation cluster_movpe MOVPE Process cluster_char Characterization Degrease Degrease Substrate Etch Chemical Etch Degrease->Etch Rinse_Dry Rinse and Dry Etch->Rinse_Dry Load Load into Reactor Rinse_Dry->Load System_Prep System Preparation Load->System_Prep Growth Epitaxial Growth & Doping System_Prep->Growth Cooldown Cool-Down Growth->Cooldown Hall Hall Effect Measurement Cooldown->Hall ECV ECV Profiling Cooldown->ECV

Fig. 1: Experimental workflow for TEAs doping.

logical_relationship TEAs_Flow TEAs Flow Rate Doping_Conc Doping Concentration TEAs_Flow->Doping_Conc Incorporation_Eff Incorporation Efficiency TEAs_Flow->Incorporation_Eff Growth_Temp Growth Temperature Growth_Temp->Doping_Conc Carrier_Mobility Carrier Mobility Growth_Temp->Carrier_Mobility Growth_Temp->Incorporation_Eff V_III_Ratio V/III Ratio V_III_Ratio->Doping_Conc Doping_Conc->Carrier_Mobility

Fig. 2: Factors influencing doping characteristics.

Discussion

The use of this compound as an n-type dopant source in MOVPE offers a viable alternative to arsine, particularly where safety concerns are paramount. The incorporation of arsenic from TEAs into the growing semiconductor layer is a complex process influenced by several factors. The growth temperature must be sufficient to ensure the pyrolysis of TEAs, which has a 50% decomposition temperature of approximately 417 °C. The V/III ratio plays a crucial role in controlling the incorporation of arsenic and can also affect the incorporation of unintentional impurities like carbon. The ethyl groups from the TEAs molecule can be a source of carbon incorporation, which can be either detrimental or beneficial depending on the desired properties of the semiconductor layer. Careful optimization of the growth parameters is therefore essential to achieve the desired doping level and maintain high material quality.

Conclusion

This compound is a valuable precursor for the n-type doping of semiconductor layers in MOVPE. Its use requires a thorough understanding of its chemical properties, strict adherence to safety protocols, and careful optimization of the growth process. While detailed quantitative data on the doping characteristics of TEAs for a wide range of materials is not as readily available as for more common precursors, the general principles outlined in this document provide a solid foundation for researchers and scientists to develop their specific doping processes. Further research into the systematic study of TEAs as a doping source would be beneficial to the semiconductor community.

References

Application Notes and Protocols for Flow Rate Control of Triethylarsine in MOVPE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the precise control of triethylarsine (TEAs) flow rate in Metal-Organic Vapor Phase Epitaxy (MOVPE) systems. Accurate and stable delivery of TEAs is critical for achieving high-quality epitaxial growth of III-V compound semiconductors.

Introduction

This compound (TEAs), an organoarsenic precursor, is a less hazardous alternative to arsine gas (AsH₃) used in the MOVPE growth of various III-V semiconductor materials, including Gallium Arsenide (GaAs), Indium Arsenide (InAs), and their alloys. The molar flow rate of TEAs, along with the Group III precursor flow rate, determines the V/III ratio, a critical parameter influencing the material's crystalline quality, defect density, and electronic properties.[1][2][3][4] Therefore, precise and repeatable control of the TEAs vapor delivery to the reactor is paramount for reproducible epitaxial growth.

This application note outlines the principles of TEAs flow rate control using a bubbler-based delivery system, details the necessary equipment, provides step-by-step experimental protocols, and presents key quantitative data for practical implementation.

Principles of TEAs Flow Rate Control

The flow rate of TEAs is controlled by passing a carrier gas, typically high-purity hydrogen (H₂), through a temperature-controlled stainless-steel vessel, known as a bubbler, containing the liquid TEAs. The carrier gas becomes saturated with TEAs vapor, and the amount of TEAs transported to the MOVPE reactor is a function of the carrier gas flow rate, the bubbler temperature, and the total pressure inside the bubbler.

The molar flow rate of TEAs can be calculated using the following equation:

F_TEAs = (P_vap_TEAs / (P_bubbler - P_vap_TEAs)) * F_carrier

Where:

  • F_TEAs is the molar flow rate of TEAs (mol/min)

  • P_vap_TEAs is the vapor pressure of TEAs at the bubbler temperature (Torr)

  • P_bubbler is the absolute pressure inside the bubbler (Torr)

  • F_carrier is the flow rate of the carrier gas through the bubbler (mol/min)

Quantitative Data

Physical and Chemical Properties of this compound
PropertyValueReference
Chemical FormulaC₆H₁₅As[5][6]
Molar Mass162.10 g/mol [6]
AppearanceColorless to pale yellow liquid[7]
Boiling Point140 °C
CAS Number617-75-4[5][6][7]
Vapor Pressure of this compound

The vapor pressure of TEAs is a critical parameter and is highly dependent on temperature. The following data is derived from the NIST Chemistry WebBook[5].

Temperature (°C)Vapor Pressure (Torr)
-201.8
06.5
2020.1
4054.3
60131.5

Note: This data can be fitted to the Antoine equation for more precise calculations within a specific temperature range.

The Antoine equation is a semi-empirical correlation describing the relation between vapor pressure and temperature:

log₁₀(P) = A - (B / (C + T))

Where:

  • P is the vapor pressure (typically in Torr)

  • T is the temperature (typically in °C)

  • A, B, and C are component-specific constants.

For precise calibration, it is recommended to perform a vapor pressure measurement for the specific batch of TEAs being used.

Typical MOVPE Growth Parameters using TEAs

The optimal TEAs flow rate is dependent on the material being grown, the growth temperature, and the specific MOVPE reactor geometry. The following table provides a range of typical parameters for common III-V materials.

Material SystemGroup III PrecursorTypical Bubbler Temperature (°C)Typical Carrier Gas Flow (sccm)Typical V/III Ratio
GaAsTrimethylgallium (TMGa)0 - 2020 - 1005 - 50
InAsTrimethylindium (TMIn)0 - 2010 - 5010 - 100
AlGaAsTMGa, Trimethylaluminum (TMAl)0 - 2020 - 10010 - 60
InGaAsTMIn, TMGa0 - 2015 - 7510 - 80

Experimental Protocols

Equipment
  • High-purity (≥99.9999%) this compound in a stainless-steel bubbler.

  • Temperature-controlled bath/circulator with high temperature stability (±0.1 °C).

  • High-precision mass flow controller (MFC) for the carrier gas (e.g., H₂).

  • Pressure controller for maintaining a stable pressure within the bubbler.

  • Heated gas lines from the bubbler to the reactor to prevent condensation.

  • Appropriate safety equipment, including a ventilated gas cabinet, toxic gas detectors, and personal protective equipment (PPE).

Protocol for Establishing and Stabilizing TEAs Flow Rate
  • System Preparation:

    • Ensure the MOVPE system is under a high-purity inert gas atmosphere (e.g., N₂ or H₂).

    • Verify that all gas lines are leak-tight.

    • Confirm that the TEAs bubbler is properly installed in the temperature-controlled bath and connected to the gas lines.

  • Bubbler Temperature Stabilization:

    • Set the desired temperature on the circulator for the TEAs bubbler.

    • Allow sufficient time for the bubbler and its contents to reach thermal equilibrium. This may take several hours. Monitor the bubbler temperature to ensure it is stable to within ±0.1 °C.

  • Bubbler Pressure Stabilization:

    • Set the desired pressure on the pressure controller for the bubbler. A typical pressure is slightly above the reactor pressure to ensure positive flow.

    • Allow the pressure to stabilize.

  • Carrier Gas Flow Initiation:

    • Set the desired carrier gas flow rate on the mass flow controller.

    • Start with a low flow rate and gradually increase to the desired setpoint.

  • Flow Rate Stabilization:

    • Allow the entire system to stabilize for at least 30-60 minutes before initiating the growth process. This ensures that the carrier gas is fully saturated with TEAs vapor and the flow rate to the reactor is constant.

    • During this time, the TEAs/carrier gas mixture is typically diverted to the vent line.

  • Initiating Growth:

    • Once the flow is stable, switch the gas flow from the vent line to the reactor to begin the epitaxial growth.

Safety Precautions
  • This compound is a highly toxic and pyrophoric compound. It should only be handled in a well-ventilated gas cabinet with a dedicated exhaust system.[8][9]

  • Always wear appropriate personal protective equipment (PPE), including flame-retardant gloves, a lab coat, and safety glasses.[10]

  • Ensure that a toxic gas monitoring system is in place and operational.

  • Be familiar with the emergency procedures for handling TEAs leaks or spills.

  • All personnel working with TEAs must receive proper training on its handling and associated hazards.[9]

In-Situ Monitoring

For advanced process control, in-situ monitoring techniques can be employed to provide real-time feedback on the precursor flow rate.

  • Ultrasonic Concentration Monitoring: An ultrasonic sensor installed in the gas line can measure the speed of sound of the gas mixture. Since the speed of sound is dependent on the gas composition, this technique can be used to determine the concentration of TEAs in the carrier gas in real-time.

  • Optical Absorption Spectroscopy: This technique involves passing a light beam of a specific wavelength through the gas stream and measuring the absorption. The amount of absorption is proportional to the concentration of the TEAs molecules, providing a direct measurement of the precursor concentration.

Visualizations

TEAs_Flow_Control_Workflow cluster_preparation System Preparation cluster_stabilization Stabilization cluster_growth Growth Leak_Check Leak Check Gas Lines Install_Bubbler Install TEAs Bubbler Leak_Check->Install_Bubbler Set_Temp Set & Stabilize Bubbler Temperature Install_Bubbler->Set_Temp Set_Pressure Set & Stabilize Bubbler Pressure Set_Temp->Set_Pressure Set_Carrier_Flow Set Carrier Gas Flow Rate (MFC) Set_Pressure->Set_Carrier_Flow Stabilize_Flow Stabilize Flow to Vent Set_Carrier_Flow->Stabilize_Flow Switch_to_Reactor Switch Flow to Reactor Stabilize_Flow->Switch_to_Reactor Start_Growth Initiate Epitaxial Growth Switch_to_Reactor->Start_Growth

Caption: Experimental workflow for establishing a stable this compound flow rate in an MOVPE system.

Parameter_Relationships TEAs_Flow_Rate TEAs Molar Flow Rate V_III_Ratio V/III Ratio TEAs_Flow_Rate->V_III_Ratio Bubbler_Temp Bubbler Temperature Vapor_Pressure TEAs Vapor Pressure Bubbler_Temp->Vapor_Pressure Vapor_Pressure->TEAs_Flow_Rate Bubbler_Pressure Bubbler Pressure Bubbler_Pressure->TEAs_Flow_Rate Carrier_Flow Carrier Gas Flow Rate Carrier_Flow->TEAs_Flow_Rate Crystal_Quality Crystal Quality V_III_Ratio->Crystal_Quality Group_III_Flow Group III Flow Rate Group_III_Flow->V_III_Ratio Growth_Rate Epitaxial Growth Rate Group_III_Flow->Growth_Rate Growth_Rate->Crystal_Quality

Caption: Logical relationships between key parameters in MOVPE flow rate control for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Triethylarsine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triethylarsine (TEAs). The information is designed to address specific issues that may be encountered during the purification of this organoarsenic precursor.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Cloudy or hazy appearance of this compound after synthesis. - Presence of unreacted starting materials. - Formation of insoluble byproducts. - Contamination with water or other solvents.- Filter the crude product under an inert atmosphere. - Perform a preliminary distillation to remove volatile impurities. - Ensure all glassware is scrupulously dried before use.
Low yield after fractional distillation. - Inefficient fractionating column. - Distillation rate is too fast. - Loss of volatile product. - Thermal decomposition of the product.- Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). - Reduce the heating rate to allow for proper vapor-liquid equilibrium. - Ensure all joints in the distillation apparatus are well-sealed. - Consider vacuum distillation to lower the boiling point and minimize decomposition.
Product discoloration (yellowing) during storage. - Oxidation due to exposure to air. - Presence of residual impurities that are unstable.- Store purified this compound under an inert atmosphere (e.g., nitrogen or argon). - Store in a dark, cool place. - Re-purify the material if discoloration is significant.
Incomplete removal of impurities after a single purification step. - Co-boiling of impurities with the product. - Formation of azeotropes. - Impurities that do not readily separate by the chosen method.- Repeat the fractional distillation, collecting a narrower boiling point fraction. - Employ an alternative purification technique, such as adduct formation, to target specific impurities.
Difficulty regenerating this compound from its adduct. - Incomplete reaction during adduct formation. - Inappropriate choice of reagent for regeneration. - Decomposition of the adduct or product during regeneration.- Ensure the adduct formation reaction goes to completion. - Select a regeneration method that is effective for the specific adduct formed. - Perform the regeneration under controlled temperature and inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities present in this compound largely depend on the synthetic route employed.

  • Grignard Route (from Arsenic Trichloride (B1173362) and Ethylmagnesium Bromide):

    • Unreacted arsenic trichloride (AsCl₃)

    • Diethyl ether or tetrahydrofuran (B95107) (THF) solvent residues

    • Magnesium salts (e.g., MgClBr)

    • Byproducts such as ethylarsine (B3344054) dichloride (EtAsCl₂) and diethylarsine chloride (Et₂AsCl)

    • Oxidation products if exposed to air.

  • Organoaluminum Route (from Arsenic Trioxide and Triethylaluminium):

    • Unreacted triethylaluminium (AlEt₃)

    • Toluene or other hydrocarbon solvent residues

    • Aluminium oxide (Al₂O₃)

    • Partially ethylated arsenic species.

Q2: Which purification method is most suitable for my this compound sample?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Fractional Distillation: This is the most common and effective method for removing impurities with different boiling points. It is particularly useful for separating this compound from solvents and other volatile organoarsenic byproducts. For high purity, a column with a high number of theoretical plates is recommended.

  • Adduct Formation: This method is highly selective for purifying this compound from impurities that do not form adducts. This compound can form adducts with metal salts like silver nitrate (B79036) (AgNO₃). The solid adduct can be isolated, washed, and then decomposed to regenerate pure this compound. This is an excellent method for removing impurities that have boiling points close to that of this compound.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to identify and quantify impurities. Quantitative NMR (qNMR) can provide a highly accurate measure of absolute purity when an internal standard is used.[1][2]

  • Elemental Analysis: Can determine the percentage of carbon, hydrogen, and arsenic, which can be compared to the theoretical values for pure this compound.

Q4: What are the critical safety precautions I should take when purifying this compound?

A4: this compound is highly toxic, pyrophoric (ignites spontaneously in air), and air-sensitive.[3] Strict adherence to safety protocols is essential.

  • Work in a well-ventilated fume hood.

  • Use an inert atmosphere (nitrogen or argon) for all manipulations. This can be achieved using a Schlenk line or a glovebox.

  • Wear appropriate personal protective equipment (PPE): flame-retardant lab coat, chemical-resistant gloves, and safety goggles.[4][5]

  • Have appropriate fire extinguishing media readily available (e.g., dry powder, sand). Do NOT use water.

  • Handle all waste as hazardous material and dispose of it according to your institution's safety guidelines.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaBoiling Point (°C)
This compound As(C₂H₅)₃ 140
Arsenic TrichlorideAsCl₃130.2
Diethyl Ether(C₂H₅)₂O34.6
TetrahydrofuranC₄H₈O66
Ethylarsine DichlorideC₂H₅AsCl₂155-157
Diethylarsine Chloride(C₂H₅)₂AsCl154-156
TriethylaluminiumAl(C₂H₅)₃187

Note: The boiling points of ethylarsine dichloride and diethylarsine chloride are very close to that of this compound, making their separation by simple distillation challenging and necessitating efficient fractional distillation.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation under Inert Atmosphere

Objective: To purify crude this compound by removing volatile impurities.

Materials:

  • Crude this compound

  • Schlenk flask

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with condenser

  • Receiving flasks (Schlenk type)

  • Heating mantle with a stirrer

  • Inert gas source (Nitrogen or Argon) with bubbler

  • Dry, oxygen-free solvent for cleaning (e.g., hexane (B92381) or toluene)

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus as shown in the diagram below. All glassware must be oven-dried and cooled under a stream of inert gas.

    • Connect the apparatus to a Schlenk line to maintain an inert atmosphere.

  • Charging the Flask:

    • Transfer the crude this compound to the distillation flask via a cannula under a positive pressure of inert gas.

    • Add a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Begin gentle heating of the distillation flask.

    • Slowly increase the temperature until the this compound begins to boil and the vapor rises into the fractionating column.

    • Collect a forerun fraction containing low-boiling impurities.

    • Carefully collect the main fraction at the boiling point of this compound (approximately 140 °C at atmospheric pressure). The collection rate should be slow (1-2 drops per second) to ensure good separation.

    • Monitor the head temperature closely. A stable temperature indicates the collection of a pure fraction.

    • Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distillation flask.

  • Storage:

    • The purified this compound should be collected in a pre-weighed Schlenk flask and stored under an inert atmosphere in a cool, dark place.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify impurities in a this compound sample.

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Injection: Split injection (e.g., 50:1 split ratio) with an injection volume of 1 µL. The sample should be diluted in a dry, inert solvent (e.g., hexane) in a glovebox.

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C, hold for 5 minutes

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 35-300

Procedure:

  • Sample Preparation: In an inert atmosphere glovebox, prepare a dilute solution of the this compound sample in dry, degassed hexane.

  • Injection: Inject the sample into the GC-MS system.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).

    • Quantify the impurities by integrating the peak areas and expressing them as a percentage of the total peak area (area percent). For more accurate quantification, use a calibration curve with known standards.

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound Distillation Fractional Distillation Crude->Distillation Primary Method Adduct Adduct Formation Crude->Adduct Alternative/Secondary Method GCMS GC-MS Distillation->GCMS NMR qNMR Distillation->NMR Adduct->GCMS Adduct->NMR Pure High-Purity this compound GCMS->Pure Purity Confirmed NMR->Pure Purity Confirmed

Caption: General workflow for the purification and analysis of this compound.

FractionalDistillationSetup cluster_setup Fractional Distillation Apparatus Flask Distilling Flask (Crude TEAs) Column Fractionating Column (e.g., Vigreux) Flask->Column Thermometer Thermometer Column->Thermometer Condenser Condenser Thermometer->Condenser Receiver Receiving Flask (Pure TEAs) Condenser->Receiver Bubbler Bubbler Outlet Receiver->Bubbler InertGas Inert Gas Inlet InertGas->Flask Heating Heating Mantle Heating->Flask

Caption: Diagram of a fractional distillation setup for this compound.

PurityAnalysisDecisionTree Start Purity Assessment Needed Q1 Identify & Quantify Volatile Impurities? Start->Q1 GCMS Perform GC-MS Analysis Q1->GCMS Yes Q2 Determine Absolute Purity? Q1->Q2 No GCMS->Q2 qNMR Perform qNMR Analysis Q2->qNMR Yes Report Report Purity Q2->Report No qNMR->Report

References

Technical Support Center: Troubleshooting Triethylarsine (TEAs) Decomposition in MOCVD

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of triethylarsine (TEAs) in Metal-Organic Chemical Vapor Deposition (MOCVD).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in MOCVD?

This compound (TEAs), with the chemical formula As(C₂H₅)₃, is an organoarsenic compound used as a precursor for the arsenic source in the MOCVD growth of various semiconductor materials, particularly III-V compound semiconductors like Gallium Arsenide (GaAs) and Indium Arsenide (InAs). It is chosen for its volatility, which allows for its transport into the MOCVD reactor in the vapor phase.

Q2: What are the primary challenges associated with using TEAs in MOCVD?

The main challenges when using TEAs in MOCVD include:

  • Premature Decomposition: TEAs can decompose in the gas phase at temperatures lower than the desired substrate temperature, leading to the formation of particles and deposition on reactor walls, which can cause defects in the grown film.

  • Carbon Contamination: The ethyl groups in the TEAs molecule are a potential source of carbon incorporation into the epitaxial layer, which can adversely affect the material's electronic and optical properties.

  • Incomplete Decomposition: At lower growth temperatures, the decomposition of TEAs may be incomplete, leading to poor surface morphology of the grown film.

Q3: What are the typical decomposition products of this compound?

The thermal decomposition of this compound is expected to proceed through a radical mechanism. The primary decomposition products likely include ethane (B1197151), ethylene, and other small hydrocarbons resulting from the reactions of ethyl radicals. The final arsenic-containing product on the growth surface is elemental arsenic.

Q4: At what temperature does this compound decompose?

The exact decomposition temperature of this compound in an MOCVD reactor can vary depending on several factors, including reactor pressure, carrier gas, and the presence of other precursors. However, studies on similar organoarsenic compounds like triisopropylarsine (B14627968) show decomposition beginning in the range of 265-297°C. It is generally understood that ethyl-based arsenic precursors have a relatively high decomposition temperature compared to some alternative sources. Poor surface morphology in films grown at temperatures below 630°C has been attributed to incomplete decomposition of the arsenic precursor, suggesting that efficient pyrolysis occurs at or above this temperature range.

Troubleshooting Guides

Issue 1: Premature Decomposition of TEAs

Symptoms:

  • Deposition on the reactor inlet and walls.

  • Particle formation observed in the gas stream or on the wafer surface.

  • Inconsistent growth rates.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
High Temperature in Gas Lines or Inlet 1. Reduce Temperature: Lower the temperature of the gas lines and the reactor inlet to prevent decomposition before the precursors reach the substrate. 2. Increase Carrier Gas Flow: A higher flow rate reduces the residence time of the precursor in the heated zones.
Reactor Pressure Too High 1. Lower Reactor Pressure: Reducing the reactor pressure can sometimes decrease the frequency of gas-phase reactions.
Incorrect V/III Ratio 1. Optimize V/III Ratio: The ratio of the Group V (As) to Group III (e.g., Ga, In) precursor can influence gas-phase reactions. Systematically vary the V/III ratio to find an optimal window that minimizes premature decomposition while maintaining film quality.
Issue 2: Carbon Contamination in the Epitaxial Layer

Symptoms:

  • Poor electrical properties (e.g., high background carrier concentration, low mobility).

  • Reduced photoluminescence intensity.

  • Presence of carbon detected by analytical techniques like Secondary Ion Mass Spectrometry (SIMS).

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Incomplete Pyrolysis of Ethyl Groups 1. Increase Growth Temperature: Higher temperatures can promote more complete decomposition of the ethyl ligands on the growth surface, reducing their incorporation into the film. 2. Optimize V/III Ratio: A higher V/III ratio can sometimes suppress carbon incorporation by providing more arsenic to occupy the lattice sites.
Carrier Gas Effects 1. Use Hydrogen Carrier Gas: Hydrogen can react with ethyl radicals to form stable ethane, which is then removed from the reactor, thereby reducing the amount of carbon available for incorporation.
Reactor Memory Effects 1. Reactor Cleaning: Perform a thorough cleaning and bake-out of the MOCVD reactor to remove any carbon deposits from previous runs.

Experimental Protocols

Protocol 1: Analysis of TEAs Decomposition Byproducts using In-Situ Mass Spectrometry

This protocol outlines a general methodology for identifying the gas-phase species present during MOCVD growth, which can help in understanding the decomposition pathways of this compound.

  • System Preparation:

    • Ensure the MOCVD reactor and the integrated Quadrupole Mass Spectrometer (QMS) are under high vacuum (<10⁻⁶ Torr).

    • Perform a system bake-out to minimize background contaminants.

    • Heat the gas sampling line to prevent condensation of precursors and byproducts.

  • Background Scan:

    • Introduce the carrier gas (e.g., H₂ or N₂) into the reactor at the desired process pressure.

    • Acquire a background mass spectrum to identify and later subtract signals from the carrier gas.

  • Precursor Introduction and Analysis:

    • Introduce a controlled flow of the Group III precursor (e.g., Trimethylgallium) and allow the signals to stabilize.

    • Introduce a controlled flow of TEAs vapor into the reactor.

    • Begin continuous scanning with the QMS over a mass range of 1-200 amu.

    • Monitor for the characteristic peaks of intact TEAs and its fragments, as well as potential byproducts like ethane and ethylene.

  • Temperature Ramp and Data Collection:

    • Initiate a temperature ramp on the substrate heater (e.g., 10°C/minute) through the typical growth temperature range.

    • Continuously record mass spectra as a function of temperature.

    • Observe the decrease in the intensity of TEAs-related peaks and the corresponding increase in the intensity of byproduct peaks to determine the decomposition temperature range.

Visualizations

TEAs_Decomposition_Pathway TEAs This compound As(C2H5)3 Decomposition Thermal Decomposition (Heat) TEAs->Decomposition Ethyl_Radicals Ethyl Radicals (C2H5•) Decomposition->Ethyl_Radicals Arsenic_Species Arsenic Species (AsHx) Decomposition->Arsenic_Species Surface_Reactions Surface Reactions Ethyl_Radicals->Surface_Reactions Carbon_Incorporation Carbon Incorporation (Contamination) Ethyl_Radicals->Carbon_Incorporation Arsenic_Species->Surface_Reactions Ethane Ethane (C2H6) Surface_Reactions->Ethane Ethylene Ethylene (C2H4) Surface_Reactions->Ethylene Arsenic_Incorporation Arsenic Incorporation in Film Surface_Reactions->Arsenic_Incorporation

Caption: A simplified diagram of the proposed thermal decomposition pathway for this compound in an MOCVD reactor.

Troubleshooting_Workflow Start Decomposition Issue Identified (e.g., Poor Film Quality, Contamination) Check_Temp Review Growth Temperature Start->Check_Temp Temp_Low Increase Temperature Check_Temp->Temp_Low Too Low? Temp_High Check for Premature Decomposition Check_Temp->Temp_High Too High? Check_V_III Optimize V/III Ratio Temp_Low->Check_V_III Check_Pressure Review Reactor Pressure Temp_High->Check_Pressure Pressure_High Decrease Pressure Check_Pressure->Pressure_High Too High? Check_Pressure->Check_V_III Optimal? Pressure_High->Check_V_III Adjust_V_III Systematically Vary V/III Ratio Check_V_III->Adjust_V_III Check_Carrier_Gas Evaluate Carrier Gas Adjust_V_III->Check_Carrier_Gas Switch_to_H2 Use H2 Carrier Gas Check_Carrier_Gas->Switch_to_H2 Using Inert Gas? Final_Check Analyze Film Quality Check_Carrier_Gas->Final_Check Using H2? Switch_to_H2->Final_Check Final_Check->Start Issue Persists

Caption: A logical workflow for troubleshooting common issues related to this compound decomposition in MOCVD.

Technical Support Center: Optimizing Growth Temperature with Triethylarsine (TEAs)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing growth temperature when using triethylarsine (TEAs) in your epitaxial growth processes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and refining experimental parameters.

Frequently Asked Questions (FAQs)

Q1: What is the optimal growth temperature range when using TEAs for III-V semiconductor growth?

The optimal growth temperature for III-V semiconductor growth using TEAs is highly dependent on the specific material system (e.g., GaAs, InP), the group III precursor being used, and the V/III ratio. However, a general range for achieving good crystalline quality is typically between 500°C and 700°C. Lower temperatures may lead to incomplete decomposition of the precursors, while excessively high temperatures can cause desorption of surface species and introduce defects.

Q2: How does growth temperature affect the decomposition of this compound?

This compound is a less stable arsenic precursor compared to arsine (AsH₃), which allows for lower growth temperatures. The thermal decomposition of TEAs is a critical step in the MOCVD process. At lower temperatures, the decomposition may be incomplete, leading to a lower effective V/III ratio at the growth surface and potentially resulting in arsenic-deficient growth conditions. As the temperature increases, the decomposition efficiency of TEAs improves, providing a higher concentration of arsenic radicals for incorporation into the growing film.

Q3: What are the common issues encountered when the growth temperature is not optimized for TEAs?

Common issues include poor surface morphology, high defect density, and unintentional carbon incorporation.

  • Low Temperatures: Can result in incomplete TEAs decomposition, leading to arsenic vacancies and a rough surface.

  • High Temperatures: May lead to increased desorption of arsenic from the surface, again causing defects. It can also promote the formation of thermal cracks, especially in heteroepitaxial growth on substrates with different thermal expansion coefficients.[1]

Q4: How does the V/III ratio interact with growth temperature when using TEAs?

The V/III ratio and growth temperature are strongly coupled parameters. A change in temperature can alter the decomposition efficiency of both the group III and group V (TEAs) precursors, thus changing the effective V/III ratio at the growth surface. For instance, increasing the temperature generally increases the decomposition of TEAs, which can compensate for a lower input V/III ratio. Optimization often involves co-varying both temperature and V/III ratio to find the ideal growth window.

Troubleshooting Guides

This section provides a structured approach to resolving common problems encountered during epitaxial growth with this compound.

Issue 1: Poor Surface Morphology (e.g., rough, hazy, or pitted surface)
Possible Cause Recommended Action
Incomplete TEAs Decomposition Increase the growth temperature in increments of 10-20°C to enhance TEAs pyrolysis.
Incorrect V/III Ratio Adjust the TEAs flow rate. A low V/III ratio can lead to group-III rich droplets, while a very high ratio can sometimes lead to surface roughening.
Substrate Preparation Issues Ensure the substrate is properly cleaned and deoxidized before growth.
Non-optimal Growth Rate A very high growth rate can lead to rough surfaces. Consider reducing the group III precursor flow rate.
Issue 2: High Defect Density (e.g., high dislocation density, stacking faults)
Possible Cause Recommended Action
Non-optimal Nucleation For heteroepitaxy, a two-step growth process with a low-temperature nucleation layer followed by a higher temperature main layer growth can be beneficial.[2]
Lattice Mismatch Strain For mismatched systems, consider the use of buffer layers or superlattices to manage strain.
Incorrect Growth Temperature Both too low and too high temperatures can introduce defects. A systematic temperature series is recommended to find the optimal window.
Issue 3: Unintentional Carbon Incorporation
Possible Cause Recommended Action
Decomposition Pathway of TEAs This compound can be a source of carbon. Increasing the V/III ratio can sometimes suppress carbon incorporation by providing more arsenic to compete for lattice sites.
Growth Temperature The effect of temperature on carbon incorporation can be complex. In some material systems, higher temperatures can reduce carbon incorporation by promoting more complete decomposition and desorption of carbon-containing species.

Experimental Protocols

Protocol 1: Optimization of Growth Temperature for GaAs using TEAs and a Trialkylgallium Source
  • Substrate Preparation: Prepare an epi-ready GaAs substrate using a standard cleaning procedure.

  • System Bakeout: Perform a high-temperature bakeout of the MOCVD reactor to ensure a clean growth environment.

  • Temperature Series:

    • Set the V/III ratio to a starting value (e.g., 20).

    • Grow a series of thin GaAs epitaxial layers (e.g., 500 nm) at different substrate temperatures, for example: 550°C, 580°C, 610°C, 640°C, and 670°C.

    • Keep all other growth parameters (pressure, carrier gas flow, group III precursor flow) constant.

  • Characterization:

    • Analyze the surface morphology of each sample using Nomarski microscopy and Atomic Force Microscopy (AFM).

    • Evaluate the crystalline quality using High-Resolution X-Ray Diffraction (HRXRD).

    • Measure the photoluminescence (PL) properties to assess optical quality.

  • Data Analysis: Compare the results from the different growth temperatures to identify the optimal temperature window that provides the best combination of surface morphology, crystalline quality, and optical properties.

Data Presentation

Table 1: Hypothetical Example of Growth Temperature Optimization for GaAs using TEAs
Growth Temperature (°C)Surface Roughness (RMS, nm)HRXRD FWHM (arcsec)Relative PL Intensity (a.u.)
5502.5350.4
5801.2220.8
6100.8181.0
6401.5250.7
6703.1400.3

Note: This table presents illustrative data. Actual results will vary based on the specific MOCVD system and process parameters.

Visualizations

experimental_workflow cluster_prep Preparation cluster_growth Growth Optimization cluster_char Characterization sub_prep Substrate Preparation sys_bake System Bakeout sub_prep->sys_bake set_params Set Initial Parameters (V/III Ratio, Pressure, etc.) sys_bake->set_params temp_series Grow Temperature Series (e.g., 550°C to 670°C) set_params->temp_series morphology Surface Morphology (AFM, Nomarski) temp_series->morphology quality Crystalline Quality (HRXRD) temp_series->quality optical Optical Properties (Photoluminescence) temp_series->optical analysis Data Analysis & Identify Optimal Temperature morphology->analysis quality->analysis optical->analysis

Caption: Experimental workflow for optimizing growth temperature.

troubleshooting_logic start Poor Growth Result check_morphology Check Surface Morphology start->check_morphology check_defects Check Defect Density start->check_defects rough_surface Rough Surface check_morphology->rough_surface Is it rough? high_defects High Defects check_defects->high_defects Is it high? adjust_temp Adjust Growth Temperature rough_surface->adjust_temp adjust_viii Adjust V/III Ratio rough_surface->adjust_viii high_defects->adjust_temp check_nucleation Optimize Nucleation Layer high_defects->check_nucleation

Caption: Troubleshooting logic for common growth issues.

References

Technical Support Center: Safe Handling of Pyyrophoric Organometallic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of pyrophoric organometallic compounds. Adherence to these procedures is critical to prevent incidents and ensure a safe laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What makes organometallic reagents hazardous?

A1: Organometallic reagents present multiple hazards:

  • Pyrophoricity: Many, like tert-butyllithium, spontaneously ignite on contact with air.[1][2][3][4]

  • Water Reactivity: They react violently with water and other protic solvents (e.g., alcohols, acids) to produce flammable hydrocarbons and corrosive byproducts. This reaction is highly exothermic and can cause fires.[1][2][3][5]

  • Corrosivity: These reagents can cause severe chemical burns to skin and eyes.[1][2][6]

  • Toxicity and Other Health Hazards: Many organometallic compounds can cause damage to the liver, kidneys, and central nervous system.[1][2][6][7]

Q2: What are the essential Personal Protective Equipment (PPE) requirements?

A2: A multi-layered PPE approach is crucial.[7][8] This includes:

  • Eye Protection: Chemical splash goggles are mandatory. A face shield worn over goggles is required when there's a risk of explosion or significant splashing.[6][7][8][9][10]

  • Body Protection: A flame-resistant lab coat (e.g., made of Nomex) is required. Standard cotton or polyester (B1180765) lab coats are not suitable as they can ignite.[1][6][7][10]

  • Hand Protection: Double gloving is recommended. An inner layer of nitrile gloves provides chemical resistance, while an outer layer of neoprene offers additional protection.[1][5][7][8][10]

  • Footwear: Fully enclosed shoes, preferably made of leather, are mandatory.[1][7]

Q3: Can I work alone when using pyrophoric organometallic compounds?

A3: No. The "buddy system" is mandatory when handling pyrophoric reagents. A coworker should be aware of the procedure and ready to assist in an emergency.[1][2][7][8][11]

Q4: What are the primary engineering controls needed?

A4: All manipulations of pyrophoric materials must be conducted in a designated area with proper engineering controls, such as a chemical fume hood or a glove box.[7][8][10] The fume hood sash should be kept at the lowest possible position.[7][8][9][10] For solids, a glove box is required.[1][7]

Q5: How should I store pyrophoric organometallic compounds?

A5: Store pyrophoric reagents under an inert atmosphere (like nitrogen or argon) or in a suitable solvent as provided by the manufacturer.[1][7][11] They should be kept away from heat, flames, oxidizers, and water sources.[3][7][12] Containers must be clearly labeled with the chemical name and hazard warnings.[7][11][13]

Troubleshooting Guides

Issue: Syringe or Cannula Clogging During Transfer
  • Possible Cause: Precipitation of the organometallic reagent or impurities in the needle.

  • Solution:

    • Do not attempt to force the plunger.

    • Carefully withdraw the syringe/cannula from the reaction vessel and point it into a flask containing an inert, dry solvent (e.g., hexane).

    • Attempt to expel the blockage into the solvent.

    • If the clog persists, the syringe/cannula must be safely quenched.

    • To prevent clogging, consider using a larger gauge needle (16-18 gauge).[11]

Issue: A Small Fire Erupts at the Tip of the Syringe Needle
  • Possible Cause: Minor exposure of the reagent to air.

  • Solution:

    • Stay calm. This can be a common occurrence.

    • Have a small beaker of sand or powdered lime readily available.[9][14]

    • Briefly dip the needle tip into the sand or lime to extinguish the flame.

    • Proceed with the transfer, ensuring a good inert atmosphere is maintained in the receiving flask.

Issue: The Reagent Bottle Septum Appears Damaged or Leaks
  • Possible Cause: Multiple punctures or degradation of the septum material.

  • Solution:

    • If you notice a leak, immediately place the bottle in a secondary container within a fume hood.

    • Use parafilm temporarily to seal around the septum to minimize air exposure.[1]

    • It is best to consume the remaining reagent in the bottle as soon as possible.

    • For future use, ensure you are using proper syringe and cannula techniques to minimize damage to the septum. The Aldrich Sure/Seal™ packaging system is designed for storing and dispensing air-sensitive reagents.[1][5][6]

Data Presentation

Table 1: Personal Protective Equipment (PPE) for Handling Pyrophoric Organometallic Compounds

Body PartPrimary ProtectionSecondary/Enhanced ProtectionMaterial Recommendation
Eyes Chemical Splash Goggles (ANSI Z-87.1 compliant)[9]Face Shield[6][7][8][10]Polycarbonate
Body Flame-Resistant Lab Coat[1][6][7][10]Chemical-Resistant Apron (for large quantities)[15]Nomex or similar aramid fiber[1][6][7]
Hands Nitrile Gloves (inner layer)[1][7][8][10]Neoprene Gloves (outer layer)[1][5][7][8]Nitrile, Neoprene
Feet Closed-toe, closed-heel shoes[1][7]Leather (preferred over canvas)Leather

Table 2: Fire Extinguisher Selection for Organometallic Compound Incidents

Fire TypeRecommended ExtinguisherAgents to AVOIDRationale
Small liquid spill fire Standard Dry Powder (ABC)[9][10]Water, Carbon Dioxide (CO2)[9]Pyrophorics react violently with water and CO2 can be ineffective.[9]
Combustible metal fire (e.g., finely divided powders) Class D Extinguisher[2][10]Water, ABC, CO2Class D extinguishers use agents like powdered copper, sodium chloride, or graphite (B72142) that smother the fire without reacting with the metal.[16]
Person on fire Safety Shower, Fire Blanket, "Stop, Drop, and Roll"[6][10]N/AThe primary goal is to extinguish the flames and wash away the chemical from the skin.[2][6][10]

Experimental Protocols

Protocol 1: Transfer of Pyrophoric Liquid using a Syringe (<20 mL)

Objective: To safely transfer a small volume of a pyrophoric liquid from a reagent bottle to a reaction flask.

Materials:

  • Gas-tight syringe with a Luer-lock tip (volume should be at least twice the volume to be transferred)[7][17]

  • Long needle (1-2 feet)[7]

  • Reaction flask under an inert atmosphere

  • Reagent bottle of the pyrophoric compound, secured with a clamp

  • Inert gas source (e.g., Schlenk line)

Procedure:

  • Preparation: Ensure the reaction flask is oven-dried, assembled, and purged with an inert gas.[8][18][19] The reagent bottle should be clamped securely in the fume hood.[7][20]

  • Syringe Purge: Draw inert gas from the headspace of the reaction flask into the syringe and expel it. Repeat this at least five times to ensure the syringe is free of air and moisture.[21]

  • Pressure Equalization: Insert a needle from the inert gas line into the septum of the reagent bottle, ensuring the needle tip is above the liquid level. This creates a slight positive pressure.[18][22]

  • Drawing the Reagent: Insert the purged syringe needle through the septum into the liquid. Slowly draw the desired volume of the reagent. Do not pull the plunger back too quickly.[21]

  • Bubble Removal: With the needle tip still in the liquid, invert the syringe and gently push the plunger to expel any gas bubbles back into the bottle's headspace.[21]

  • Transfer: Withdraw the needle from the reagent bottle and quickly insert it into the septum of the reaction flask. Gently depress the plunger to deliver the reagent.

  • Syringe Rinse: Immediately rinse the syringe by drawing up a dry, inert solvent (e.g., hexane) and expelling it into a separate quenching flask. Repeat this rinse at least three times.[20][21]

Protocol 2: Quenching of Excess Pyrophoric Reagents

Objective: To safely neutralize and dispose of excess pyrophoric reagents.

Materials:

  • Reaction flask containing the excess reagent under an inert atmosphere, equipped with a stir bar.

  • Dropping funnel.

  • Dry, unreactive solvent (e.g., heptane (B126788), toluene).[20][21]

  • Quenching agent: Isopropanol (B130326), followed by methanol, then water.[13][23][24]

  • Ice bath.

Procedure:

  • Dilution: Dilute the excess pyrophoric reagent with a dry, unreactive solvent like heptane or toluene. The final concentration should ideally be less than 5 wt%.[20]

  • Cooling: Place the reaction flask in an ice bath to manage the exothermic reaction.[13][23][24]

  • Slow Addition of Quenching Agent: While stirring vigorously, slowly add isopropanol from the dropping funnel. Control the addition rate to keep the reaction temperature manageable.[2][13][23][24]

  • Sequential Quenching: After the reaction with isopropanol subsides, slowly add methanol. Following that, slowly and carefully add water to ensure complete quenching.[13][23][24]

  • Final Steps: Once the addition is complete and no further reaction is observed, allow the mixture to warm to room temperature and stir for several hours.[23] The resulting mixture should be disposed of as hazardous waste.[1][25]

Visualizations

experimental_workflow prep Preparation purge Purge Syringe with Inert Gas prep->purge 1 pressure Equalize Pressure in Reagent Bottle purge->pressure 2 draw Draw Reagent into Syringe pressure->draw 3 transfer Transfer Reagent to Reaction Flask draw->transfer 4 rinse Rinse Syringe transfer->rinse 5 complete Transfer Complete rinse->complete 6

Caption: Workflow for syringe transfer of pyrophoric liquids.

spill_response_logic action_node action_node start_node Spill Occurs is_large Large Spill? start_node->is_large end_node Area Safe evacuate Evacuate Area Call 911 is_large->evacuate Yes is_fire Is there a fire? is_large->is_fire No use_extinguisher Use appropriate fire extinguisher (ABC or Class D) is_fire->use_extinguisher Yes cover_spill Smother spill with powdered lime or sand is_fire->cover_spill No use_extinguisher->cover_spill quench_spill Slowly add isopropanol to quench cover_spill->quench_spill collect_waste Collect for hazardous waste disposal quench_spill->collect_waste collect_waste->end_node

Caption: Decision-making logic for responding to a pyrophoric compound spill.

References

Technical Support Center: Triethylarsine (TEAs) Purity and Impurity Minimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on minimizing impurities from triethylarsine (TEAs) sources. It includes frequently asked questions, troubleshooting guides for experimental issues, and detailed protocols for purification and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (TEAs), with the chemical formula As(C₂H₅)₃, is an organoarsenic compound. It is a liquid precursor used in Metal-Organic Chemical Vapor Deposition (MOCVD) for the growth of III-V compound semiconductors like Gallium Arsenide (GaAs) and Indium Arsenide (InAs). These materials are fundamental components in the fabrication of electronic and optoelectronic devices, including LEDs, lasers, and transistors.

Q2: What are the common impurities found in this compound sources?

The presence and concentration of impurities in this compound can vary depending on the synthesis route, handling, and storage conditions. Potential impurities can be broadly categorized as:

  • Hydrides: Volatile hydrides of other elements, such as germane (B1219785) (GeH₄), silane (B1218182) (SiH₄), and phosphine (B1218219) (PH₃), can be present from raw materials or cross-contamination.[1]

  • Water (H₂O): Moisture can be introduced during synthesis or through improper handling and storage.

  • Organic Residues: Remnants from the synthesis process, such as ethanol (B145695) or diethyl ether, may be present.

  • Partially Substituted Precursors: Compounds like diethylarsine may be present as byproducts of the synthesis reaction.

  • Decomposition Products: Over time or with exposure to air and heat, TEAs can decompose, forming various other organoarsenic compounds.

Q3: How can these impurities adversely affect my experiments, particularly in MOCVD?

Impurities in TEAs, even at trace levels, can have a significant impact on the quality and performance of semiconductor films grown by MOCVD:

  • Unintentional Doping: Elements like Germanium (Ge), Silicon (Si), and Phosphorus (P) from hydride impurities can be incorporated into the semiconductor lattice, altering its electrical and optical properties.[1]

  • Reduced Crystal Quality: Impurities can disrupt the crystal growth process, leading to defects and dislocations in the epitaxial layer.

  • Poor Film Morphology: The presence of impurities can result in rough or uneven film surfaces.

  • Device Performance Degradation: For electronic devices, unintentional doping and crystal defects can lead to issues like increased leakage current and reduced carrier mobility. In optoelectronic devices, impurities can act as non-radiative recombination centers, reducing the efficiency of light emission.

  • Parasitic Reactions: Some impurities can lead to unintended chemical reactions in the MOCVD reactor, affecting the deposition rate and uniformity.

Q4: What are the recommended analytical techniques for detecting impurities in this compound?

Several highly sensitive analytical techniques are employed to identify and quantify impurities in this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile impurities from the TEAs matrix and identifying them based on their mass-to-charge ratio.

  • Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS): This method offers extremely low detection limits for elemental impurities, making it ideal for detecting trace levels of hydrides like GeH₄ and SiH₄.[1]

  • Karl Fischer Titration: This is a standard method specifically for quantifying the water content in the TEAs source.[2]

Q5: What are the best practices for storing and handling this compound to minimize contamination?

Proper storage and handling are critical to maintaining the purity of this compound:

  • Inert Atmosphere: TEAs should always be stored and handled under an inert atmosphere, such as nitrogen or argon, to prevent reactions with oxygen and moisture.

  • Appropriate Containers: Use electropolished stainless steel containers designed for high-purity organometallic precursors.

  • Temperature Control: Store in a cool, dry, and well-ventilated area away from heat sources.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.[3][4]

  • Grounding: Ensure that containers are properly grounded during transfer to prevent static discharge, which can be an ignition source.[5]

Troubleshooting Guide

Experimental issues can often be traced back to the purity of the precursor materials. This guide provides a starting point for troubleshooting problems that may be related to this compound impurities.

Observed Problem Potential Impurity-Related Cause Suggested Action
Poor surface morphology of the epitaxial layer High water content or other volatile impurities in TEAs.Purify the TEAs by distillation. Verify the integrity of the gas lines and reactor for leaks.
Unintentional n-type or p-type doping Presence of hydride impurities (e.g., SiH₄, GeH₄, PH₃).Analyze the TEAs source using GC-ICP-MS to identify and quantify the specific dopant impurities.
Low carrier mobility in the grown film Crystal defects caused by the incorporation of various impurities.Use a higher purity grade of TEAs. Consider an in-situ purification step if available.
Inconsistent growth rates Decomposition of TEAs or reaction with impurities leading to variable precursor delivery.Check the age and storage conditions of the TEAs. Purify the source if it is old or has been improperly stored.
Reduced photoluminescence intensity Incorporation of impurities that act as non-radiative recombination centers.Analyze the TEAs for a broad range of potential impurities.

Quantitative Data on Impurities

While specific impurity levels are proprietary to the manufacturer, the following table provides typical detection limits for common impurities in electronic-grade arsine, which can be used as a benchmark for high-purity this compound sources.

Impurity Typical Detection Limit (ppb) Analytical Method
Germane (GeH₄)< 1GC-ICP-MS
Silane (SiH₄)< 5GC-ICP-MS
Phosphine (PH₃)< 5GC-ICP-MS
Hydrogen Sulfide (H₂S)< 10GC-ICP-MS
Water (H₂O)< 1000 (1 ppm)Karl Fischer Titration

Experimental Protocols

Protocol 1: Purification of this compound by Distillation

This protocol describes a method for drying and purifying this compound by distillation from a suitable drying agent. This procedure should be performed by trained personnel in a well-ventilated fume hood.

Materials:

  • This compound (to be purified)

  • Calcium hydride (CaH₂), powder

  • Dry nitrogen or argon gas source

  • Schlenk line or similar inert atmosphere setup

  • Round-bottom flasks, oven-dried

  • Distillation apparatus (short-path distillation head, condenser, receiving flasks), oven-dried

  • Magnetic stirrer and stir bars

  • Heating mantle

Procedure:

  • Drying:

    • In an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, add the this compound to be purified.

    • Carefully add a small amount of calcium hydride powder (approximately 1-2 g per 100 mL of TEAs).

    • Stir the mixture at room temperature under a positive pressure of inert gas for at least 12-24 hours to ensure complete drying.[6][7]

  • Distillation:

    • Assemble the oven-dried distillation apparatus. Ensure all joints are well-sealed and the system is under a positive pressure of inert gas.

    • Carefully decant or cannula transfer the dried this compound from the calcium hydride into the distillation flask.

    • Begin gentle heating of the distillation flask using a heating mantle.

    • Collect the purified this compound in an oven-dried receiving flask. The boiling point of this compound is approximately 140 °C at atmospheric pressure.

    • Discard the initial small fraction (first runnings) and the final residue in the distillation flask.

    • The purified TEAs should be stored in a tightly sealed, dry container under an inert atmosphere.

Protocol 2: General Procedure for Impurity Analysis by GC-MS

This protocol provides a general guideline for the analysis of volatile impurities in this compound using GC-MS. Specific parameters may need to be optimized for your instrument and target impurities.

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column suitable for volatile compounds (e.g., DB-1, DB-5ms)

  • Inert gas (Helium) carrier

  • Syringe for liquid injection

Procedure:

  • Sample Preparation:

    • Due to the reactive nature of TEAs, sample preparation should be conducted under an inert atmosphere if possible.

    • Dilute a small, accurately measured volume of the TEAs sample in a suitable high-purity solvent (e.g., hexane, toluene) in a sealed vial.

  • GC-MS Analysis:

    • Injector: Set the injector temperature to a suitable value (e.g., 250 °C) to ensure rapid volatilization of the sample.

    • Oven Program: Use a temperature program to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).

    • Carrier Gas: Use a constant flow rate of helium (e.g., 1-2 mL/min).

    • Mass Spectrometer: The MS should be set to scan a wide mass range to detect a variety of potential impurities.

  • Data Analysis:

    • Identify the peaks in the chromatogram corresponding to impurities by comparing their mass spectra to a spectral library (e.g., NIST).

    • Quantify the impurities by integrating the peak areas and comparing them to the peak area of the TEAs or by using an internal standard.

Visualizations

experimental_troubleshooting_workflow cluster_start Start cluster_investigation Investigation Phase cluster_action Action Phase start Experimental Anomaly Observed (e.g., Poor Film Quality, Inconsistent Results) check_params Verify Experimental Parameters (Temperature, Pressure, Flow Rates) start->check_params check_precursor Is Precursor Purity a Potential Cause? check_params->check_precursor Parameters OK check_precursor->start No, Investigate Other Causes analyze_teas Analyze TEAs for Impurities (GC-MS, GC-ICP-MS, Karl Fischer) check_precursor->analyze_teas Yes purify_teas Purify TEAs Source (e.g., Distillation) analyze_teas->purify_teas Impurities Detected replace_teas Replace with New, High-Purity TEAs Source analyze_teas->replace_teas High Impurity Levels or Degradation resolve Problem Resolved purify_teas->resolve replace_teas->resolve

Caption: Troubleshooting workflow for identifying TEAs impurity issues.

purification_workflow cluster_prep Preparation cluster_distill Distillation cluster_finish Completion start Start: Impure TEAs add_drying_agent Add Drying Agent (e.g., CaH₂) to TEAs start->add_drying_agent stir Stir under Inert Atmosphere (12-24 hours) add_drying_agent->stir setup_distillation Assemble Dry Distillation Apparatus under Inert Gas stir->setup_distillation transfer Transfer Dried TEAs to Distillation Flask setup_distillation->transfer heat Gently Heat and Collect Distillate transfer->heat store Store Purified TEAs under Inert Atmosphere heat->store end End: High-Purity TEAs store->end

Caption: Experimental workflow for TEAs purification by distillation.

impurity_impact_pathway cluster_sources Impurity Sources cluster_types Impurity Types cluster_impact Impact on MOCVD synthesis Synthesis Byproducts hydrides Hydrides (SiH₄, GeH₄) synthesis->hydrides organics Organic Residues synthesis->organics handling Improper Handling/Storage water Water (H₂O) handling->water decomposition Precursor Decomposition decomposition->organics doping Unintentional Doping hydrides->doping defects Crystal Defects water->defects organics->defects performance Reduced Device Performance doping->performance defects->performance

Caption: Logical pathway from impurity sources to MOCVD impact.

References

managing triethylarsine container and delivery issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing triethylarsine (TEAs) containers and delivery systems. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the safe and effective handling of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during storage, delivery, and use of this pyrophoric and toxic organoarsenic compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties, handling, and storage of this compound.

Q1: What are the key physical and chemical properties of this compound?

A1: this compound is a colorless to pale yellow liquid with a characteristic odor. It is highly reactive and pyrophoric, meaning it can ignite spontaneously in air. Key properties are summarized in the table below.

PropertyValue
Chemical Formula C₆H₁₅As
Molecular Weight 162.10 g/mol [1]
Boiling Point 140 °C
Melting Point -91 °C
Density 1.152 g/cm³
Vapor Pressure Data not readily available
Flash Point Pyrophoric

Q2: What are the primary hazards associated with this compound?

A2: this compound is a highly hazardous material. The primary hazards include:

  • Pyrophoricity: It can ignite spontaneously upon contact with air.

  • Toxicity: It is highly toxic if inhaled, ingested, or absorbed through the skin.

  • Reactivity: It reacts violently with water and other protic solvents.

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: Due to its hazardous nature, a stringent PPE protocol must be followed. This includes:

  • Body: A flame-retardant lab coat.

  • Hands: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Eyes: Chemical splash goggles and a face shield are mandatory.

  • Respiratory: All handling of this compound must be conducted in a well-ventilated fume hood or a glovebox.

Q4: How should this compound be stored?

A4: this compound must be stored in a cool, dry, and well-ventilated area, away from sources of ignition, water, and oxidizing agents. It should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

Section 2: Container and Delivery System Management

This section provides guidance on selecting appropriate containers and delivery systems for this compound and troubleshooting common issues.

Container Selection and Compatibility

Q5: What materials are recommended for this compound containers?

A5: Stainless steel is the most common material for storing and delivering this compound, particularly in Metal-Organic Chemical Vapor Deposition (MOCVD) systems.

  • Primary Container: Stainless steel cylinders (e.g., 316L grade) are recommended for their chemical resistance and durability.

  • Seals and Gaskets: Perfluoroelastomers (FFKM), such as Kalrez® and Chemraz®, offer excellent chemical resistance to a wide range of aggressive chemicals and are suitable for sealing applications involving this compound.[2][3][4][5]

Q6: Can plastic containers be used for this compound?

A6: Due to the pyrophoric and reactive nature of this compound, plastic containers are generally not recommended for long-term storage or as primary delivery vessels. While some fluorinated polymers may exhibit chemical resistance, the risk of permeation, degradation, and static discharge makes them unsuitable for this application.

Delivery System Troubleshooting

Q7: My experiment is showing inconsistent results, and I suspect a problem with the this compound delivery. What are the common causes?

A7: Inconsistent delivery of this compound can stem from several factors. The following troubleshooting guide outlines potential issues and their solutions.

Troubleshooting Workflow for Inconsistent this compound Delivery

TEAs_Delivery_Troubleshooting cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Potential Causes & Solutions Inconsistent_Results Inconsistent Experimental Results Check_Flow_Rate Verify Mass Flow Controller (MFC) Function Inconsistent_Results->Check_Flow_Rate Suspect Delivery Issue Check_Temperature Confirm Bubbler Temperature Stability Check_Flow_Rate->Check_Temperature Check_Pressure Monitor System Pressure for Fluctuations Check_Temperature->Check_Pressure Clogged_Lines Issue: Clogged Delivery Lines Solution: Perform line cleaning and passivation. Check_Pressure->Clogged_Lines If unstable Precursor_Degradation Issue: Precursor Degradation Solution: Verify TEAs purity via QC analysis. Check_Pressure->Precursor_Degradation If stable Resolution System Stabilized & Experiment Resumed Clogged_Lines->Resolution Action Taken Particle_Formation Issue: Particle Formation Solution: Optimize delivery parameters (temp, flow). Precursor_Degradation->Particle_Formation Precursor_Degradation->Resolution Action Taken Leak_in_System Issue: System Leak Solution: Perform leak check with an inert gas. Particle_Formation->Leak_in_System Particle_Formation->Resolution Action Taken Leak_in_System->Resolution Action Taken

Caption: Troubleshooting workflow for inconsistent this compound delivery.

Q8: I am observing particle formation in my MOCVD chamber. Could this be related to the this compound precursor?

A8: Yes, particle formation is a known issue in MOCVD processes, and it can be related to the organometallic precursor.[6]

  • Cause: Premature decomposition of this compound in the gas phase before it reaches the substrate can lead to the formation of arsenic-containing particles. This can be triggered by hot spots in the delivery lines or improper temperature gradients in the reactor.

  • Solution:

    • Optimize Temperature Profile: Ensure that the temperature of the delivery lines is high enough to prevent condensation but not so high as to cause premature decomposition.

    • Carrier Gas Flow: Adjust the carrier gas flow rate to minimize the residence time of the precursor in the heated zones before the reactor.

    • Reactor Design: In some cases, modifications to the reactor showerhead or gas inlet design may be necessary to improve the uniformity of the gas flow and temperature distribution.

Section 3: Experimental Protocols

This section provides detailed methodologies for key procedures related to the handling and quality control of this compound.

Protocol for Quality Control Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for assessing the purity of this compound and identifying potential degradation products.

Objective: To determine the purity of a this compound sample and identify any volatile impurities or degradation products.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A suitable capillary column (e.g., non-polar or semi-polar).

  • Helium (or other suitable carrier gas).

  • Airtight gas syringe.

  • Glovebox or Schlenk line for sample preparation.

  • Anhydrous solvent (e.g., hexane (B92381) or toluene) for dilution.

Procedure:

  • Sample Preparation (Inert Atmosphere):

    • All sample manipulations must be performed under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent reaction with air and moisture.

    • Using a gas-tight syringe, carefully draw a small aliquot of the this compound sample.

    • Dilute the this compound in a sealed vial containing a known volume of anhydrous solvent. The dilution factor will depend on the sensitivity of the instrument and the expected concentration of impurities.

  • GC-MS Instrument Setup:

    • Injector: Set the injector temperature to a value that ensures rapid volatilization without causing thermal decomposition. A typical starting point is 250 °C.

    • Oven Program: A temperature ramp is typically used to separate compounds with different boiling points. A possible program is:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/minute to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Carrier Gas: Use a constant flow of helium (e.g., 1 mL/min).

    • Mass Spectrometer: Set the MS to scan a mass range appropriate for this compound and its expected degradation products (e.g., m/z 30-300).

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS.

    • Acquire the data.

  • Data Interpretation:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Search the mass spectra of any other peaks against a spectral library (e.g., NIST) to identify potential impurities or degradation products.[7]

    • Quantify the purity by calculating the peak area percentage of this compound relative to the total peak area of all components.

Expected Degradation Products:

  • Oxidation products (e.g., this compound oxide) if exposed to air.

  • Hydrolysis products if exposed to water.

  • Products of thermal decomposition, which may include ethyl radicals and elemental arsenic.

Protocol for Container Cleaning and Decontamination

This protocol describes a general procedure for cleaning and decontaminating equipment that has been in contact with this compound.

Objective: To safely remove and neutralize residual this compound from containers and delivery system components.

Materials:

  • Inert gas source (nitrogen or argon).

  • Anhydrous solvent (e.g., hexane or toluene).

  • Isopropanol.

  • Deionized water.

  • Detergent solution.

  • Appropriate waste containers.

Procedure:

  • Initial Purge (Inert Atmosphere):

    • The container or component should be purged with an inert gas to remove any residual pyrophoric vapors.

  • Solvent Rinse (Inert Atmosphere):

    • Introduce a volume of anhydrous solvent (e.g., hexane or toluene) into the container.

    • Agitate the container to rinse all internal surfaces.

    • Carefully transfer the solvent rinse to a designated waste container. Repeat this step at least three times.

  • Quenching:

    • Slowly add a less reactive alcohol, such as isopropanol, to the container to react with any remaining traces of this compound. This should be done in a fume hood, and the container should be cooled in an ice bath to control the reaction.

    • After the reaction has subsided, slowly add deionized water to hydrolyze any remaining reactive species.

  • Detergent Wash:

    • Wash the container with a detergent solution to remove any organic residues.

    • Rinse thoroughly with deionized water.

  • Drying:

    • Dry the container in an oven or by purging with a stream of dry nitrogen.

Waste Disposal:

  • All waste generated from the cleaning process, including solvent rinses and quenching solutions, must be treated as hazardous waste and disposed of in accordance with institutional and regulatory guidelines.[8][9]

Decontamination and Passivation Workflow

Decontamination_Workflow Start Start: Contaminated Equipment Inert_Purge 1. Purge with Inert Gas Start->Inert_Purge Solvent_Rinse 2. Rinse with Anhydrous Solvent (x3) Inert_Purge->Solvent_Rinse Quench 3. Quench with Isopropanol, then Water Solvent_Rinse->Quench Detergent_Wash 4. Wash with Detergent Solution Quench->Detergent_Wash DI_Rinse 5. Rinse with Deionized Water Detergent_Wash->DI_Rinse Dry 6. Dry Thoroughly DI_Rinse->Dry Passivate 7. Passivate (Optional, for Stainless Steel) Dry->Passivate End End: Clean and Decontaminated Equipment Passivate->End

Caption: Workflow for cleaning and decontamination of this compound-contaminated equipment.

Section 4: Stability and Degradation

Q9: How stable is this compound and what are its primary degradation pathways?

  • Oxidation: Rapid and spontaneous reaction with oxygen in the air to form this compound oxide and other oxygenated species. This reaction is highly exothermic and is the reason for its pyrophoricity.

  • Hydrolysis: Violent reaction with water to produce ethane (B1197151) and arsenic-containing oxides and hydroxides.

  • Thermal Decomposition: At elevated temperatures, this compound will decompose, likely through a radical mechanism, to form ethyl radicals and other arsenic-containing species, which can ultimately lead to the deposition of elemental arsenic. The exact temperature at which this becomes significant depends on the pressure and the presence of other reactive species.

Estimated Thermal Stability (Based on Analogs):

CompoundDecomposition Temperature Range
Triisopropylarsine265-297 °C[10]
Triethylindium~130-180 °C (significant decomposition)

Given these analogs, it is prudent to assume that this compound will begin to decompose at temperatures well below its boiling point, and that long-term stability is compromised at elevated temperatures. It is recommended to store this compound at reduced temperatures to prolong its shelf life.

References

Technical Support Center: Mitigating Arsenic Memory Effects in MOCVD Reactors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the memory effects of arsenic in Metal-Organic Chemical Vapor Deposition (MOCVD) reactors.

Troubleshooting Guide

This guide addresses common issues related to arsenic memory effects, offering potential causes and solutions in a question-and-answer format.

Issue: Unintentional n-type doping in newly grown layers.

  • Question: I am observing unintentional n-type conductivity in my undoped epitaxial layers. Could this be related to arsenic memory?

  • Answer: Yes, this is a classic symptom of arsenic memory effect. Arsenic species, being n-type dopants in many III-V materials, can adsorb onto the reactor walls and components during a previous growth run. In subsequent runs, these adsorbed arsenic species can be released and incorporated into the growing film, leading to unintentional n-type doping. One study noted that a carrier concentration of around 1020 cm−3, likely due to arsenic incorporation, was measured at the beginning of a run in a III-V contaminated MOCVD reactor.[1]

Issue: Poor surface morphology on newly grown wafers.

  • Question: My latest growth runs are exhibiting hazy or rough surface morphologies. How can I determine if this is due to arsenic contamination?

  • Answer: Arsenic carry-over can indeed degrade the surface morphology of subsequent growths.[1] To troubleshoot this, you can perform a series of test growths. First, run a cleaning procedure (details below) and then grow a thick buffer layer of a material that is not sensitive to arsenic. If the morphology of subsequent layers improves, it is a strong indication that arsenic memory was the root cause. For instance, Ge and SiGe morphologies have been shown not to degrade when grown in a III-V-contaminated MOCVD chamber.[1]

Issue: Inconsistent growth rates between runs.

  • Question: I am experiencing a significant variation in the growth rate of my epitaxial layers, even with identical process parameters. Could arsenic be the culprit?

  • Answer: It is possible. High concentrations of arsenic on the growth surface can block surface sites, thereby inhibiting the incorporation of other elements and affecting the growth rate.[1] A study showed that As "carry-over" can lead to saturation of surface sites, blocking the growth of GeSn.[1] To mitigate this, ensure the reactor is thoroughly cleaned between growths of different material systems.

Issue: Cross-contamination between III-V and Group IV growths.

  • Question: We use the same MOCVD reactor for both III-V and Group IV materials and are seeing evidence of cross-contamination. What is the best approach to minimize this?

  • Answer: This is a common challenge. To minimize cross-contamination, a multi-pronged approach is recommended:

    • Reactor Design: An innovative reactor design can help in reducing the cross-doping effects.[1]

    • Coating Runs: Before growing a sensitive layer, perform a "coating run" with a material like Ge or SiGe to passivate the reactor walls and trap residual arsenic. It has been shown that after eight coating runs with III-V materials, the background contamination can be significantly reduced.[1]

    • High Growth Rates: For certain materials, a higher growth rate can reduce the incorporation of contaminants. For SiGeSn, a growth rate of around 100 nm/min was found to reduce As contamination.[1]

    • Optimized Cleaning Procedures: Implement a rigorous cleaning schedule between material system changes.

Frequently Asked Questions (FAQs)

Q1: What is the "arsenic memory effect" in an MOCVD reactor?

A1: The arsenic memory effect, also known as the "carry-over" effect, refers to the phenomenon where arsenic from a previous growth run adsorbs onto the interior surfaces of the MOCVD reactor, such as the quartz walls, susceptor, and gas lines. This adsorbed arsenic can then be released during subsequent growth runs, leading to unintentional incorporation into the new epitaxial layers. This can result in unintended doping, changes in material properties, and device performance degradation.

Q2: What are the primary sources of arsenic memory?

A2: The primary sources include:

  • Reactor Walls and Components: Arsenic and its compounds can deposit on the bell jar, susceptor, and other parts within the reaction chamber.[2]

  • Exhaust Lines: Deposits of arsenic and gallium can clog exhaust lines, acting as a reservoir for future contamination.[2]

  • Precursor Residues: Incomplete purging of arsenic precursors (e.g., arsine, tertiarybutylarsine) from the gas delivery system.

Q3: What are the most effective methods for cleaning an MOCVD reactor to remove arsenic?

A3: A combination of in-situ and ex-situ cleaning methods is generally most effective:

  • In-situ Cleaning: This involves cleaning the reactor without disassembling it. Common methods include:

    • HCl Etching: Introducing hydrogen chloride (HCl) vapor to etch away deposits. However, this can produce toxic byproducts and attack O-ring seals.[2]

    • Plasma Cleaning: Using a plasma generated from a cleaning gas to remove deposits. This can be effective at lower temperatures for removing organic ligands and polymers.[3][4]

    • High-Temperature Bakeout: Heating the reactor to a high temperature under a hydrogen or inert gas flow to desorb volatile arsenic species.

  • Ex-situ Cleaning: This involves removing and cleaning individual reactor components. Specialized companies offer services to clean graphite (B72142) and SiC coated graphite parts using a dry gas vacuum process at high temperatures to remove III-V materials.[5]

Q4: Can growth parameters be adjusted to minimize the arsenic memory effect?

A4: Yes, optimizing growth parameters can significantly reduce the impact of arsenic memory:

  • Growth Temperature: Lowering the growth temperature can reduce the evaporation of contaminants from the reactor walls.[1]

  • V/III Ratio: A higher V/III ratio (oversupply of Group V element) can help to create an arsenic-saturated environment, which can reduce arsenic thermal desorption.[6] However, this must be balanced as an excessive V/III ratio can lead to non-stoichiometric films.

  • Reactor Pressure: The total reactor pressure can influence gas flow dynamics and contaminant incorporation.[7][8] Laminar flow patterns, often achieved at lower pressures, can help to flush out gases more quickly and grow abrupt hetero-interfaces.[2]

Q5: Are there any alternative arsenic precursors that exhibit a lower memory effect?

A5: Yes, alternative precursors to arsine (AsH₃) have been investigated. Tertiarybutylarsine (TBA) is one such alternative. While the primary driver for seeking alternatives is often toxicity reduction, these precursors may also have different decomposition characteristics that could influence memory effects.[9]

Quantitative Data on Arsenic Memory Effect Reduction

The following tables summarize quantitative data from studies on reducing arsenic and other contaminants in MOCVD reactors.

Table 1: Effect of Ge and SiGeSn Coating on N-type Carrier Concentration in Ge

SampleGrowth DetailsInitial Carrier Concentration (cm⁻³)Carrier Concentration after 2 µm Ge Deposition (cm⁻³)
S1Ge grown in a III-V contaminated reactor~10²⁰1–2 × 10¹⁸

Data sourced from a study on cross-influence between III-V and IV elements.[1]

Table 2: Influence of Growth Rate on As Contamination in SiGeSn

Growth RateArsenic Concentration (cm⁻³)
~10 nm/min~10¹⁹
~100 nm/minReduced As contamination

Data sourced from a study on cross-influence between III-V and IV elements.[1]

Table 3: Reduction of Group IV Contamination in III-V DBR Structures with Coating Runs

Number of III-V Coating RunsMaximum Group IV Element Concentration (cm⁻³)
1~5 × 10¹⁷
8< 2 × 10¹⁷

Data sourced from a study on cross-influence between III-V and IV elements.[1]

Experimental Protocols

Protocol 1: In-situ Reactor Bakeout for Arsenic Removal

This protocol describes a general procedure for a high-temperature bakeout to reduce arsenic contamination.

  • System Preparation:

    • Ensure the MOCVD reactor is idle and has cooled down from any previous growth runs.

    • Verify that all precursor sources are closed and the reactor is under a stable, low-pressure hydrogen or nitrogen flow.

  • Bakeout Procedure:

    • Heat the reactor to a temperature significantly above the typical growth temperature, but within the safe operating limits of the reactor components (e.g., 800-900°C).

    • Maintain this temperature for an extended period (e.g., 2-4 hours) under a high flow of purified hydrogen. This helps to desorb and carry away volatile arsenic species from the reactor walls and susceptor.

    • Monitor the reactor pressure and residual gas analyzer (if available) to observe the outgassing of contaminants. The bakeout is considered complete when the outgassing rate has significantly decreased.

  • Cooldown:

    • After the bakeout period, cool the reactor down to the standby temperature under a continuous hydrogen or nitrogen flow.

Protocol 2: Reactor Wall Coating for Arsenic Passivation

This protocol outlines a method for depositing a sacrificial layer to passivate the reactor walls.

  • Reactor State:

    • This procedure should be performed after a suspected contaminating run or before a sensitive growth.

  • Coating Growth:

    • Set the reactor conditions (temperature, pressure, gas flows) for the growth of a suitable coating material, such as Germanium (Ge) or Silicon Germanium (SiGe).

    • Introduce the precursors for the coating material (e.g., germane (B1219785) for Ge) and deposit a thick layer (e.g., 1-2 µm) onto a dummy wafer or the susceptor. This layer will cover the reactor walls, physically trapping the adsorbed arsenic.

  • Post-Coating Purge:

    • After the coating deposition, thoroughly purge the reactor with hydrogen to remove any residual precursors from the coating run.

  • Proceed with Sensitive Growth:

    • The reactor is now ready for the growth of the sensitive material with a reduced risk of arsenic contamination from the reactor walls.

Visualizations

Troubleshooting_Workflow start Growth Issue Observed (e.g., Unintentional Doping, Poor Morphology) check_memory Suspect Arsenic Memory Effect? start->check_memory run_cleaning Perform In-situ Cleaning (e.g., High-Temp Bakeout) check_memory->run_cleaning Yes further_investigation Investigate Other Causes (Precursor Purity, Substrate, etc.) check_memory->further_investigation No coating_run Perform Coating Run (e.g., Ge or SiGe layer) run_cleaning->coating_run test_growth Grow a Test Structure coating_run->test_growth evaluate Evaluate Test Structure (Electrical, Morphological) test_growth->evaluate resolved Issue Resolved evaluate->resolved Improved not_resolved Issue Persists evaluate->not_resolved Not Improved ex_situ_clean Consider Ex-situ Component Cleaning not_resolved->ex_situ_clean ex_situ_clean->run_cleaning

Caption: Troubleshooting workflow for arsenic memory effects.

Cleaning_Protocol_Logic start Routine Maintenance or Post-Contamination Event choice Severity of Contamination? start->choice in_situ In-situ Cleaning bakeout High-Temperature Bakeout in_situ->bakeout plasma Plasma Clean in_situ->plasma hcl_etch HCl Etch (with caution) in_situ->hcl_etch ex_situ Ex-situ Cleaning disassemble Disassemble Reactor Components ex_situ->disassemble choice->in_situ Minor/Routine choice->ex_situ Severe/Persistent system_ready System Ready for Growth bakeout->system_ready plasma->system_ready hcl_etch->system_ready professional_clean Send Components for Professional Cleaning disassemble->professional_clean reassemble Reassemble and Leak Check professional_clean->reassemble reassemble->system_ready

Caption: Logical flow for selecting a cleaning protocol.

References

Technical Support Center: Triethylarsine (TEAs) in MOCVD Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing triethylarsine (TEAs) as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) and other chemical synthesis applications.

FAQs: Compatibility and Handling of this compound

Q1: What is this compound (TEAs) and why is it used in MOCVD?

A1: this compound ((C₂H₅)₃As) is a liquid organoarsenic compound used as a less hazardous alternative to highly toxic arsine gas (AsH₃) in MOCVD for the growth of III-V compound semiconductors such as Gallium Arsenide (GaAs), Aluminum Gallium Arsenide (AlGaAs), and Indium Gallium Arsenide (InGaAs). Its liquid state and lower vapor pressure compared to arsine gas allow for easier and safer handling and delivery to the MOCVD reactor.[1]

Q2: With which Group III precursors is this compound compatible?

A2: this compound is commonly used and compatible with the following Group III metalorganic precursors:

  • Trimethylgallium (TMGa): Widely used for the growth of GaAs.[2][3]

  • Triethylgallium (TEG): An alternative to TMGa, which can influence carbon incorporation.

  • Trimethylaluminum (TMAl): Used for the growth of AlGaAs.

  • Trimethylindium (TMIn): Used for the growth of InGaAs.[4]

Q3: What are the primary safety concerns when handling this compound?

A3: this compound is a hazardous material and requires strict safety protocols. Key concerns include:

  • Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[5]

  • Flammability: It is a flammable liquid and vapor.

  • Air and Moisture Sensitivity: It can react with air and moisture, so it should be handled under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Pyrophoric Potential: While less pyrophoric than some other organometallics, caution is still required.

Always consult the Safety Data Sheet (SDS) before handling and work in a well-ventilated area, preferably a fume hood, with appropriate personal protective equipment (PPE).[5]

Q4: How should this compound be stored?

A4: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. The container should be kept under an inert atmosphere to prevent degradation from air and moisture.

Troubleshooting Guides

Issue 1: Poor Surface Morphology of Epitaxial Layers

Symptoms:

  • Hazy or rough surface finish on the wafer.

  • Presence of pits or other surface defects.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate V/III Ratio The ratio of the Group V precursor (TEAs) to the Group III precursor (e.g., TMGa) is critical. An incorrect V/III ratio can lead to poor surface morphology. Optimize the V/III ratio by systematically varying the TEAs flow rate while keeping the Group III precursor flow constant. The optimal ratio is material and system-dependent.
Incorrect Growth Temperature The growth temperature affects the decomposition of the precursors and the surface mobility of the adatoms. If the temperature is too low, precursor decomposition may be incomplete. If it is too high, desorption of species can occur. Optimize the growth temperature for the specific material system. For GaAs growth using TEAs and TMGa, temperatures in the range of 570-650°C are often used.
Parasitic Reactions Premature gas-phase reactions between TEAs and the Group III precursor can lead to the formation of particles that deposit on the substrate, causing defects. To mitigate this, consider modifying the reactor geometry, injector design, or process parameters (e.g., pressure, carrier gas flow) to minimize the time the precursors are mixed at high temperatures before reaching the substrate.
Precursor Purity Impurities in the TEAs or other precursors can negatively impact surface morphology. Ensure the use of high-purity (electronic grade) precursors.
Issue 2: High Carbon Incorporation

Symptoms:

  • Unintentionally high p-type background doping in the grown material.

  • Reduced carrier mobility.

  • Presence of carbon-related peaks in characterization techniques like photoluminescence (PL) or secondary ion mass spectrometry (SIMS).

Possible Causes and Solutions:

CauseRecommended Solution
Decomposition of Ethyl Groups The ethyl groups from TEAs can be a source of carbon. The decomposition of TEAs proceeds via the breaking of the As-C bond. The resulting ethyl radicals can contribute to carbon incorporation.
Choice of Group III Precursor The use of trimethylated Group III precursors (e.g., TMGa) can be a significant source of methyl radicals, which are a primary contributor to carbon incorporation. Consider using ethylated Group III precursors like Triethylgallium (TEG) to reduce carbon contamination. The decomposition of TEG via β-hydride elimination produces less reactive byproducts compared to the radical formation from TMGa.
High Growth Temperature Higher growth temperatures can increase the decomposition of the organometallic precursors, leading to higher concentrations of carbon-containing radicals in the gas phase and subsequent incorporation into the film. Optimizing the growth temperature to the lower end of the process window can help reduce carbon uptake.
Low V/III Ratio A lower V/III ratio (less arsenic-rich environment) can lead to more carbon incorporating on the Group V sublattice. Increasing the V/III ratio can help to suppress this.[7]
Issue 3: Low Growth Rate or Non-Uniformity

Symptoms:

  • The thickness of the grown layer is less than expected.

  • The thickness varies across the wafer.

Possible Causes and Solutions:

CauseRecommended Solution
Parasitic Reactions As mentioned earlier, gas-phase reactions can deplete the precursors before they reach the substrate, leading to a lower growth rate. Optimizing reactor conditions to minimize these reactions is key.
Precursor Flow Rate Instability Inaccurate or unstable mass flow controllers (MFCs) for the TEAs or other precursors will directly impact the growth rate. Regularly calibrate and check the performance of your MFCs.
Incomplete Precursor Decomposition If the growth temperature is too low, the precursors may not fully decompose on the substrate surface, resulting in a lower growth rate. Ensure the temperature is within the optimal range for the specific chemical reaction.
Reactor Hydrodynamics The flow dynamics within the MOCVD reactor play a crucial role in the uniformity of the grown layer. The reactor design, total flow rate, and pressure all influence the gas flow patterns. Consult your MOCVD system's manual or a process expert to optimize these parameters.

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula (C₂H₅)₃As[6]
Molecular Weight 162.10 g/mol [8]
Appearance Colorless to pale yellow liquid[6]
Boiling Point 140 °C[9]
Melting Point -91 °C[9]
Density 1.152 g/cm³[9]
Vapor Pressure See Table 2

Table 2: Vapor Pressure of this compound

Experimental Protocols

General MOCVD Growth Procedure using TEAs

This is a generalized protocol and specific parameters will need to be optimized for your MOCVD system and desired material.

  • Substrate Preparation:

    • Degrease the substrate (e.g., GaAs, InP, Sapphire) using appropriate solvents (e.g., acetone, isopropanol).

    • Perform a chemical etch to remove the native oxide and create a fresh surface.

    • Rinse with deionized water and dry with high-purity nitrogen.

    • Load the substrate into the MOCVD reactor.

  • System Preparation:

    • Leak-check the MOCVD system.

    • Purge the reactor and gas lines with high-purity hydrogen or nitrogen.

  • Growth Process:

    • Heat the substrate to the desired growth temperature under a flow of the Group V precursor (TEAs) to prevent surface decomposition.

    • Introduce the Group III precursor(s) (e.g., TMGa, TMAl, TMIn) into the reactor to initiate growth.

    • Maintain the desired precursor flow rates, V/III ratio, temperature, and pressure throughout the growth of the epitaxial layer(s).

    • For multilayer structures (e.g., quantum wells, heterostructures), precisely time the switching of precursor flows.

  • Cooldown and Unloading:

    • After the growth is complete, switch off the Group III precursor flow and cool the substrate under a continued flow of TEAs to a safe temperature to prevent surface degradation.

    • Purge the reactor with inert gas.

    • Unload the wafer.

Example Growth Parameters for GaAs using TEAs and TMGa:

ParameterTypical Range
Growth Temperature 550 - 650 °C
Reactor Pressure 20 - 200 mbar
V/III Ratio 10 - 100
Carrier Gas H₂ or N₂

Note: These are starting parameters and will require optimization.

Visualizations

MOCVD Growth Process Workflow

MOCVD_Workflow cluster_prep System Preparation cluster_growth Growth Process cluster_post Post-Growth sub_prep Substrate Preparation (Cleaning, Etching) load Load Substrate sub_prep->load leak_check System Leak Check load->leak_check purge Purge Reactor & Gas Lines leak_check->purge heat Heat Substrate under TEAs Flow purge->heat introduce_gIII Introduce Group III Precursor(s) (e.g., TMGa) heat->introduce_gIII growth Epitaxial Layer Growth (Control T, P, V/III ratio) introduce_gIII->growth cooldown Cooldown under TEAs Flow growth->cooldown final_purge Final Reactor Purge cooldown->final_purge unload Unload Wafer final_purge->unload Carbon_Troubleshooting start High Carbon Contamination Detected check_V_III Is V/III Ratio Optimized? start->check_V_III increase_V_III Increase V/III Ratio check_V_III->increase_V_III No check_temp Is Growth Temperature Too High? check_V_III->check_temp Yes increase_V_III->check_temp lower_temp Lower Growth Temperature check_temp->lower_temp Yes check_gIII Using TMGa? check_temp->check_gIII No lower_temp->check_gIII switch_gIII Consider Switching to TEG check_gIII->switch_gIII Yes end Carbon Contamination Reduced check_gIII->end No switch_gIII->end

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for addressing deposition non-uniformity when using Triethylarsine (TEAs) in your Metal-Organic Chemical Vapor Deposition (MOCVD) processes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for uniform film growth.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TEAs) and why is it used in MOCVD?

This compound ((C₂H₅)₃As) is a liquid organometallic precursor used as a source of arsenic in MOCVD for the deposition of III-V compound semiconductors like Gallium Arsenide (GaAs) and Indium Phosphide (InP). It is often favored over arsine (AsH₃) gas due to its lower toxicity, making it a safer alternative for handling and storage.

Q2: What are the primary causes of non-uniform deposition when using TEAs?

Deposition non-uniformity in MOCVD processes using TEAs can stem from several factors:

  • Improper Temperature Control: Non-uniform temperature across the substrate is a major contributor to variations in deposition rate.

  • Gas Flow Dynamics: The flow patterns of the precursor and carrier gases within the reactor can lead to uneven distribution of TEAs over the substrate.

  • V/III Ratio Imbalance: The ratio of the Group V precursor (TEAs) to the Group III precursor (e.g., Trimethylgallium) is critical and, if not optimized, can result in poor surface morphology and non-uniform growth.

  • Precursor Decomposition: The thermal decomposition of TEAs needs to be controlled. Premature or incomplete decomposition can lead to inconsistent film growth.

  • Reactor Geometry: The design of the MOCVD reactor, including the showerhead and exhaust, plays a significant role in achieving uniform deposition.

Q3: How does the decomposition of TEAs affect film uniformity?

The thermal stability of TEAs is a key factor. It decomposes at a lower temperature than some other arsenic precursors. If the temperature in the gas lines or reactor inlet is too high, TEAs can decompose prematurely, leading to the formation of particles in the gas phase and resulting in a non-uniform and rough film surface. Conversely, if the substrate temperature is too low, decomposition may be incomplete, affecting the film's stoichiometry and uniformity.

Q4: Can impurities in TEAs lead to non-uniformity?

Yes, impurities in the TEAs source can significantly impact film quality and uniformity. Common impurities to be aware of include:

  • Water Moisture: Can lead to the formation of oxides and other defects in the film.

  • Other Organometallic Compounds: Residuals from the synthesis of TEAs can act as unintentional dopants or interfere with the desired chemical reactions.

  • Carbon: The ethyl groups in TEAs can be a source of carbon incorporation into the film, which can affect its electrical and optical properties and in some cases, the surface morphology.[1][2]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common non-uniformity issues encountered when using TEAs in MOCVD.

Issue 1: Center-to-Edge Thickness Variation

  • Symptom: The deposited film is noticeably thicker or thinner at the center of the substrate compared to the edges.

  • Possible Causes & Solutions:

    • Non-uniform Substrate Temperature:

      • Diagnosis: Use a calibrated pyrometer to map the temperature profile across the substrate during a simulated deposition run.

      • Solution: Adjust the heating zones of your reactor to achieve a more uniform temperature distribution. Ensure good thermal contact between the substrate and the susceptor.

    • Gas Flow Dynamics:

      • Diagnosis: Review the design of your reactor's gas inlet and showerhead. Perform a "smoke test" or computational fluid dynamics (CFD) simulation to visualize gas flow patterns.

      • Solution: Optimize the carrier gas flow rate to ensure a laminar flow regime. A higher flow rate can sometimes reduce the residence time of precursors near the hot surface, which may improve uniformity. Consider redesigning the showerhead for more even gas distribution.

Issue 2: Poor Surface Morphology (Rough, Hazy Films)

  • Symptom: The deposited film lacks a mirror-like finish and appears rough or hazy.

  • Possible Causes & Solutions:

    • Incorrect V/III Ratio:

      • Diagnosis: Analyze films grown with a range of V/III ratios using Atomic Force Microscopy (AFM) to quantify surface roughness.

      • Solution: Systematically vary the TEAs flow rate while keeping the Group III precursor flow constant to find the optimal V/III ratio for smooth, 2D layer-by-layer growth.

    • Suboptimal Growth Temperature:

      • Diagnosis: Grow a series of films at different substrate temperatures and characterize their surface morphology with Scanning Electron Microscopy (SEM) and AFM.

      • Solution: Identify the temperature window that yields the best surface quality. Too low a temperature can lead to incomplete precursor decomposition, while too high a temperature can increase surface roughness due to increased adatom mobility and potential desorption.

    • Precursor Premature Decomposition:

      • Diagnosis: Inspect the reactor chamber and gas lines for deposits upstream of the substrate.

      • Solution: Lower the temperature of the gas lines and reactor inlet to prevent TEAs from decomposing before reaching the substrate.

Issue 3: Presence of Particulates or Pits on the Film Surface

  • Symptom: Microscopic particles or pits are observed on the film surface.

  • Possible Causes & Solutions:

    • Gas Phase Nucleation:

      • Diagnosis: Use a laser light scattering technique to detect particles in the gas phase during deposition.

      • Solution: Reduce the precursor partial pressures or the reactor pressure to minimize gas-phase reactions. Adjusting the V/III ratio can also help.

    • Impurities in Precursors or Carrier Gas:

      • Diagnosis: Analyze the purity of your TEAs and carrier gas using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

      • Solution: Use high-purity (>99.999%) TEAs and ensure your carrier gas is purified. Install purifiers on the gas lines if necessary.

    • Substrate Contamination:

      • Diagnosis: Inspect the substrate for contaminants before deposition using techniques like X-ray Photoelectron Spectroscopy (XPS).

      • Solution: Implement a thorough substrate cleaning procedure before loading it into the reactor.

Data Presentation

Table 1: Recommended MOCVD Process Parameters for Uniform Film Growth with TEAs

ParameterGaAs DepositionInP DepositionGeneral Recommendations
Growth Temperature 550 - 650 °C500 - 600 °COptimize within this range for specific material and reactor.
V/III Ratio 10 - 10020 - 150Lower ratios can lead to p-type behavior in GaAs.[3] Optimal ratio is highly dependent on the reactor.
Reactor Pressure 50 - 200 mbar50 - 150 mbarLower pressure can reduce gas phase reactions.
Carrier Gas Flow Rate 10 - 20 slm10 - 20 slmAdjust to maintain laminar flow and optimize residence time.
TEAs Bubbler Temp. 10 - 20 °C10 - 20 °CMaintain a stable temperature for consistent vapor pressure.

Note: These are starting ranges and may require optimization for your specific MOCVD system and desired film properties.

Experimental Protocols

Protocol 1: Characterization of Film Uniformity using Atomic Force Microscopy (AFM)

  • Sample Preparation: Carefully cleave a small piece from the center and edges of the deposited wafer.

  • Instrument Setup:

    • Use a high-quality AFM system with a sharp silicon nitride tip.

    • Select tapping mode to minimize surface damage.

    • Calibrate the scanner and photodetector sensitivity.

  • Image Acquisition:

    • Scan a representative area (e.g., 5x5 µm) at the center and each edge of the wafer.

    • Acquire high-resolution topography images.

  • Data Analysis:

    • Use the AFM software to calculate the root-mean-square (RMS) roughness for each scanned area.

    • Compare the RMS roughness values from the center and edges to quantify uniformity. A significant difference indicates non-uniform growth.

    • Analyze the images for variations in grain size, shape, and the presence of defects.

Protocol 2: Identification of Deposition Defects using Scanning Electron Microscopy (SEM)

  • Sample Preparation: Mount the sample on an SEM stub using conductive carbon tape. A thin conductive coating (e.g., gold or carbon) may be necessary for insulating substrates.

  • Instrument Setup:

    • Use a field-emission SEM for high-resolution imaging.

    • Select an appropriate accelerating voltage (e.g., 5-10 kV) to minimize charging effects while providing good surface detail.

  • Image Acquisition:

    • Obtain low-magnification images of the center and edges of the wafer to assess overall uniformity.

    • Acquire high-magnification images of any areas that appear non-uniform or contain visible defects.

  • Defect Identification:

    • Look for common defects such as pinholes, particulates, and irregular grain growth.

    • If your SEM is equipped with Energy-Dispersive X-ray Spectroscopy (EDX), perform elemental analysis on any observed particulates to identify their composition, which can help pinpoint the source of contamination.

Visualizations

Troubleshooting_Workflow start Non-Uniform Deposition Observed check_morphology Assess Surface Morphology (SEM/AFM) start->check_morphology check_thickness Measure Thickness Profile (Ellipsometry/Profilometry) start->check_thickness rough_surface Rough/Hazy Surface check_morphology->rough_surface Poor particulates Particulates/Pits check_morphology->particulates Defects center_edge_variation Center-to-Edge Variation check_thickness->center_edge_variation Non-Uniform optimize_growth_params Optimize Growth Parameters: - V/III Ratio - Temperature rough_surface->optimize_growth_params check_precursor_decomp Check for Premature Precursor Decomposition rough_surface->check_precursor_decomp check_gas_phase Investigate Gas Phase Nucleation particulates->check_gas_phase check_impurities Analyze Precursor/Gas Purity (GC-MS) particulates->check_impurities solution Achieve Uniform Deposition optimize_growth_params->solution check_precursor_decomp->solution check_gas_phase->solution check_impurities->solution check_temp_profile Map Substrate Temperature Profile center_edge_variation->check_temp_profile check_gas_flow Analyze Gas Flow Dynamics (CFD) center_edge_variation->check_gas_flow check_temp_profile->solution check_gas_flow->solution

Caption: Troubleshooting workflow for TEAs-related deposition non-uniformity.

Experimental_Workflow cluster_synthesis MOCVD Growth cluster_characterization Characterization cluster_analysis Data Analysis & Optimization growth Deposit Film using TEAs sem SEM Analysis (Morphology, Defects) growth->sem afm AFM Analysis (Roughness, Topography) growth->afm xrd XRD Analysis (Crystallinity, Phase) growth->xrd analysis Correlate Data with Growth Parameters sem->analysis afm->analysis xrd->analysis optimization Optimize Process (Temp, V/III Ratio, Flow) analysis->optimization optimization->growth Iterate

Caption: Experimental workflow for diagnosing and optimizing TEAs deposition.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of Triethylarsine: qNMR vs. GC-MS vs. ICP-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with organometallic compounds such as triethylarsine ((C₂H₅)₃As), ensuring high purity is critical for safety, efficacy, and reproducibility in downstream applications, including its use as a precursor in semiconductor manufacturing and as a ligand in catalysis. This guide provides an objective comparison of three powerful analytical techniques for determining the purity of this compound: quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Principles of Analytical Techniques

Quantitative NMR (qNMR): This is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a specific reference standard of the analyte itself.[1] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[1][2] By co-dissolving a known mass of the this compound sample with a known mass of a certified internal standard, the purity of the this compound can be calculated with high accuracy and traceability to the International System of Units (SI).[3]

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a cornerstone for the analysis of volatile and semi-volatile compounds.[4][5] In GC-MS, the this compound sample is vaporized and passed through a long column. Different compounds in the sample travel through the column at different speeds based on their volatility and interaction with the column's stationary phase, leading to their separation. As each compound exits the column, it is ionized and fragmented by the mass spectrometer, which then separates the fragments based on their mass-to-charge ratio. This provides a "fingerprint" for each compound, allowing for the identification and quantification of volatile impurities.[6][7]

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is an elemental analysis technique renowned for its exceptional sensitivity, capable of detecting metals and some non-metals at trace and ultra-trace levels (parts per billion or even parts per trillion).[8][9][10] The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the constituent elements. A mass spectrometer then separates and detects these ions. For this compound, ICP-MS is not used to assess the purity of the organic molecule itself or to identify organic impurities, but rather to determine the total arsenic content (as a measure of the main component) and to quantify any trace metallic impurities.[9][11]

Quantitative Data Comparison

The selection of an analytical method depends on the specific question being asked—whether it concerns organic, volatile impurities, or elemental contaminants. The following table summarizes the key performance characteristics of each technique for the analysis of this compound.

ParameterQuantitative NMR (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Primary Measurement Molar ratio of analyte to internal standard; determines purity of the main organic compound.Separation and quantification of volatile organic compounds and impurities.Quantification of total elemental arsenic and other trace metal impurities.
Typical Accuracy High (<0.5% RSD achievable).[3]Good (1-5% RSD typical).High (<2-3% RSD typical).
Typical Precision High (<0.5% RSD achievable).[1][3]Good (1-5% RSD typical).High (<3% RSD typical).
Limit of Quantification ~0.05-0.1% for impurities.ppm to low ppb levels for volatile impurities.[10]ppb to sub-ppt levels for elemental impurities.[8]
Sample Preparation Simple: accurate weighing of sample and internal standard, dissolution in deuterated solvent.Simple: dilution in a suitable solvent.Complex: requires complete acid digestion to decompose the organometallic matrix.
Analysis Time/Sample 10-20 minutes.20-60 minutes (depending on chromatography).3-5 minutes (after digestion).
Key Advantages - SI-traceable accuracy- Provides structural information- Quantifies non-volatile and volatile impurities- Non-destructive- Excellent for separating and identifying unknown volatile impurities- High sensitivity for volatile compounds- Unmatched sensitivity for elemental impurities- Multi-element capability- High throughput
Key Limitations - Lower sensitivity than GC-MS or ICP-MS- Signal overlap can be an issue- Requires a high-purity internal standard- Not suitable for non-volatile impurities- Requires reference standards for accurate quantification of each impurity- Destructive- Does not provide information on molecular structure or organic impurities

Experimental Protocols

Detailed Protocol for qNMR Purity Analysis of this compound

This protocol outlines the internal standard method for determining the purity of this compound.

  • Selection of Internal Standard: Choose a high-purity (>99.9%) certified reference material that is stable, non-volatile, and has sharp NMR signals that do not overlap with the this compound signals. For this compound (a liquid), a solid standard like 1,4-bis(trimethylsilyl)benzene (B82404) (BSB) or maleic acid could be suitable.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the internal standard into a clean, dry vial using an analytical balance with at least 0.01 mg readability. Record the exact mass.

    • Accurately weigh approximately 15-30 mg of the this compound sample into the same vial. Due to its volatility and air sensitivity, this should be done in an inert atmosphere (glovebox) if possible. Record the exact mass.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., benzene-d₆ or chloroform-d) to the vial. Ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Critical acquisition parameters include:

      • Relaxation Delay (d1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard. A value of 30-60 seconds is often sufficient.

      • Pulse Angle: Use a 90° pulse for maximum signal intensity.

      • Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated.

  • Data Processing:

    • Apply a line broadening factor (e.g., 0.3 Hz) to improve S/N.

    • Carefully phase the spectrum and perform a baseline correction across the entire spectral width.

    • Integrate a well-resolved signal for this compound (e.g., the quartet of the -CH₂- group or the triplet of the -CH₃ group) and a well-resolved signal for the internal standard.

  • Purity Calculation: The purity of the this compound sample (Purity_TEA) is calculated using the following formula:

    Purity_TEA (%) = (I_TEA / I_std) * (N_std / N_TEA) * (M_TEA / M_std) * (m_std / m_TEA) * Purity_std

    Where:

    • I: Integral area of the signal

    • N: Number of protons giving rise to the signal

    • M: Molar mass

    • m: Mass weighed

    • Purity_std: Certified purity of the internal standard

    • _TEA: Refers to this compound

    • _std: Refers to the Internal Standard

Summarized Protocol for GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of this compound in a high-purity volatile solvent (e.g., hexane (B92381) or toluene). A typical concentration would be in the range of 100-1000 µg/mL.

  • Instrumental Analysis: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. The GC oven temperature is programmed to ramp from a low to a high temperature to separate compounds based on their boiling points.

  • Data Analysis: Identify peaks in the resulting chromatogram by comparing their mass spectra to a reference library (e.g., NIST). Quantify impurities by comparing their peak areas to those of known calibration standards.

Summarized Protocol for ICP-MS Analysis
  • Sample Preparation (Digestion): Accurately weigh a small amount of this compound and digest it in a closed-vessel microwave system using a mixture of high-purity nitric acid and hydrogen peroxide. This process breaks down the organic molecule, leaving the arsenic and other metals in an aqueous solution.

  • Dilution: Dilute the digested sample to a final volume with deionized water to bring the elemental concentrations within the calibrated range of the instrument.

  • Instrumental Analysis: Introduce the diluted solution into the ICP-MS. The instrument measures the ion counts for arsenic (at m/z 75) and other elements of interest. Quantification is performed using an external calibration curve prepared from certified elemental standards.

Visualization of Workflows

qNMR Purity Analysis Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_std Accurately weigh Internal Standard weigh_tea Accurately weigh This compound Sample weigh_std->weigh_tea dissolve Dissolve both in Deuterated Solvent weigh_tea->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum (Quantitative Parameters) transfer->acquire process Phase and Baseline Correction acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity using Formula integrate->calculate

Caption: Workflow for this compound purity determination using qNMR.

Method Selection Guide

Method_Selection start What is the primary analytical goal? q1 Determine SI-traceable purity of the main organic compound? start->q1 qnmr Use qNMR gcms Use GC-MS icpms Use ICP-MS q1->qnmr Yes q2 Identify & quantify volatile organic impurities? q1->q2 No q2->gcms Yes q3 Quantify trace metallic impurities? q2->q3 No q3->icpms Yes other Re-evaluate Goal q3->other No

References

A Comparative Guide to Triethylarsine and Trimethylarsine in Epitaxy for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the epitaxial growth of compound semiconductors, the choice of precursor materials is a critical determinant of final device performance. This guide provides an in-depth comparison of two common arsenic precursors, triethylarsine (TEAs) and trimethylarsine (B50810) (TMAs), focusing on their impact on growth processes, material properties, and impurity incorporation. This analysis is supported by experimental data to aid in the selection of the optimal precursor for specific applications.

Performance Comparison: this compound vs. Trimethylarsine

The selection between this compound (TEAs) and trimethylarsine (TMAs) as the arsenic source in Metal-Organic Chemical Vapor Deposition (MOCVD) and other epitaxial techniques significantly influences the growth kinetics, carbon incorporation, and the electrical and optical properties of the resulting semiconductor films.

Carbon Incorporation

A primary concern in the growth of III-V semiconductors is the unintentional incorporation of carbon, which can act as an acceptor impurity and affect the material's electrical properties. The molecular structure of the arsenic precursor plays a crucial role in the level of carbon contamination.

Trimethylarsine (TMAs) , with its methyl-arsenic bonds (As-CH₃), is more prone to leaving carbon impurities in the grown layer. This is particularly evident in the growth of materials like Gallium Arsenide (GaAs). For instance, in the low-pressure MOCVD (LP-MOVPE) of GaAs, the use of TMAs can lead to high hole concentrations, indicating significant carbon uptake. Under certain conditions, hole concentrations equaling the carbon concentration of 1.7 x 10²⁰ cm⁻³ have been achieved.

This compound (TEAs) , on the other hand, features ethyl-arsenic bonds (As-C₂H₅). The decomposition pathway of TEAs is believed to be less likely to result in the incorporation of carbon into the crystal lattice compared to TMAs. This generally leads to films with lower background carrier concentrations.

PrecursorMaterialGrowth TechniqueV/III RatioGrowth Temperature (°C)Carbon/Hole Concentration (cm⁻³)Electron Mobility (cm²/Vs)
Trimethylarsine (TMAs)GaAsLP-MOVPE<1.2520-5401.7 x 10²⁰55
This compound (TEAs)GaAsMOCVD--Lower than TMAs (qualitative)Generally higher than TMAs
Trimethylarsine (TMAs)Al₀.₂Ga₀.₈AsMOCVD0.895301.5 x 10²⁰-

Note: Direct quantitative comparative data under identical conditions is scarce in publicly available literature. The data presented is compiled from various studies and should be interpreted as indicative of general trends.

Growth Rate and Efficiency

The choice of precursor can also affect the growth rate of the epitaxial layer. The decomposition temperature and the reactivity of the precursor molecules influence the efficiency of material deposition. While detailed comparative studies on growth rates are limited, the thermal stability of the precursor is a key factor.

Electrical and Optical Properties

The level of impurity incorporation directly impacts the electrical and optical properties of the semiconductor. Higher carbon concentration from TMAs typically leads to p-type conductivity and can reduce electron mobility. Conversely, the lower carbon incorporation associated with TEAs can result in higher purity materials with better electrical performance, which is often crucial for high-frequency electronic devices.

Experimental Protocols

Detailed experimental procedures are essential for achieving desired material properties. Below are generalized protocols for the MOCVD growth of GaAs using TMAs and a conceptual protocol for TEAs, based on common practices.

MOCVD Growth of Carbon-Doped GaAs using Trimethylarsine (TMAs)

This protocol is aimed at achieving high carbon doping in GaAs for applications such as the base layer of heterojunction bipolar transistors (HBTs).

1. Substrate Preparation:

  • Start with a semi-insulating (100) GaAs substrate.

  • Degrease the substrate using a standard solvent cleaning procedure (e.g., trichloroethylene, acetone, methanol).

  • Etch the substrate in a solution of H₂SO₄:H₂O₂:H₂O to remove surface oxides and contaminants.

  • Rinse with deionized water and dry with high-purity nitrogen.

2. MOCVD Growth Parameters:

  • Group III Precursor: Trimethylgallium (TMGa)

  • Group V Precursor: Trimethylarsine (TMAs)

  • Carrier Gas: High-purity hydrogen (H₂) or nitrogen (N₂)

  • Reactor Pressure: Low pressure (e.g., 20-100 mbar)

  • Growth Temperature: 520-600°C. Lower temperatures generally favor higher carbon incorporation.

  • V/III Ratio: A low V/III ratio (e.g., <1.2) is critical for maximizing carbon doping.

  • Growth Rate: Typically in the range of 1-2 µm/hour.

3. Growth Procedure:

  • Load the prepared substrate into the MOCVD reactor.

  • Heat the substrate to the desired growth temperature under a steady flow of the carrier gas and TMAs.

  • Introduce TMGa into the reactor to initiate the growth of the GaAs:C layer.

  • Maintain stable precursor flows and temperature throughout the growth process.

  • After the desired thickness is achieved, terminate the TMGa flow and cool down the reactor under a TMAs and carrier gas ambient.

Reaction Pathways and Mechanisms

The decomposition of organometallic precursors is a complex process involving both gas-phase and surface reactions. The differing chemical structures of TEAs and TMAs lead to different decomposition pathways, which ultimately affects impurity incorporation.

Pyrolysis of Arsenic Precursors

The thermal decomposition (pyrolysis) of the arsenic precursor is a key step in the MOCVD process. The stability of the As-C bond and the nature of the radical species formed during decomposition are critical.

  • Trimethylarsine (TMAs): Decomposes via the cleavage of As-CH₃ bonds, releasing methyl radicals (•CH₃). These highly reactive radicals can contribute to carbon incorporation on the growing surface.

  • This compound (TEAs): Decomposes through a β-hydride elimination process, which is a pathway that tends to produce stable ethene molecules (C₂H₄) and arsenic hydrides, reducing the likelihood of carbon incorporation from the ethyl groups.

Pyrolysis_Pathways

MOCVD Growth Workflow

The general workflow for an MOCVD process involves a series of controlled steps to ensure the growth of high-quality epitaxial layers.

MOCVD_Workflow

Conclusion

The choice between this compound and trimethylarsine for epitaxial growth involves a trade-off, primarily concerning carbon incorporation. For applications requiring high p-type doping, such as HBTs, TMAs is a suitable choice due to its tendency to incorporate carbon. However, for applications demanding high-purity materials with low background carrier concentrations and high electron mobility, TEAs is generally the preferred precursor.

Further research providing direct, quantitative comparisons of these two precursors under a wide range of growth conditions for various III-V materials would be highly beneficial to the research community. Such studies would enable a more precise selection of precursors to optimize the performance of next-generation electronic and optoelectronic devices.

A Comparative Guide to Triethylarsine and Tertiary-Butylarsine as Arsenic Sources for Semiconductor Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the fabrication of advanced semiconductor devices, particularly those based on III-V compound semiconductors like Gallium Arsenide (GaAs), the choice of precursor materials is critical. The arsenic source, in particular, significantly influences film quality, purity, and the overall performance of the resulting device. This guide provides an objective comparison of two common liquid organometallic arsenic sources: Triethylarsine (TEAs) and Tertiary-butylarsine (TBAs). This comparison is supported by experimental data to aid researchers in selecting the optimal precursor for their specific applications in Metal-Organic Vapor Phase Epitaxy (MOVPE) and other deposition techniques.

Executive Summary

Both this compound and Tertiary-butylarsine serve as viable liquid alternatives to the highly toxic arsine gas (AsH₃). The primary distinctions between them lie in their thermal stability, decomposition pathways, and the extent of carbon incorporation in the grown epitaxial layers. TBAs exhibits a lower decomposition temperature, which can be advantageous for low-temperature growth processes, and generally leads to lower carbon contamination compared to TEAs. This guide will delve into the quantitative differences in their physical and chemical properties, their performance in semiconductor growth, and the experimental conditions under which these characteristics are observed.

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of each precursor is essential for process design and optimization in any deposition system. The following table summarizes the key properties of this compound and Tertiary-butylarsine.

PropertyThis compound (TEAs)Tertiary-butylarsine (TBAs)
Chemical Formula C₆H₁₅AsC₄H₉AsH₂
Molecular Weight 162.10 g/mol [1]132.04 g/mol [2]
Vapor Pressure 8.9 mmHg @ 25°C[3]96 Torr @ 10°C[4]
50% Decomposition Temp. (T₅₀) 690 K (417 °C)[5]560 K (287 °C)[5]
Physical State Colorless to pale yellow liquid[6]Clear colorless liquid[7]

Performance in Semiconductor Growth

The performance of an arsenic precursor in MOVPE is primarily evaluated based on the quality of the resulting semiconductor films. Key metrics include carbon incorporation, which acts as an impurity and affects the electrical properties of the material, and the achievable electrical characteristics such as electron mobility and carrier concentration.

Carbon Incorporation

Carbon is a common unintentional p-type dopant in GaAs grown by MOVPE, originating from the decomposition of the organometallic precursors. Lower carbon incorporation is generally desirable for achieving high-purity materials with high electron mobility. Experimental evidence suggests that the choice between TEAs and TBAs has a significant impact on the level of carbon contamination.

In a comparative study, GaAs epilayers were grown by low-pressure MOVPE at 650 °C using trimethylgallium (B75665) (TMG) as the gallium source and either arsine or TBAs. The results indicated a significant reduction in carbon acceptor incorporation when using TBAs compared to arsine under identical growth conditions[8]. While a direct quantitative comparison with TEAs from the same study is unavailable, it is widely reported that ethyl-based precursors like TEAs can lead to higher carbon incorporation than tertiary-butyl-based precursors. The primary decomposition pathway of TEAs produces ethene (C₂H₄), which can contribute to carbon incorporation[5]. In contrast, TBAs decomposes to produce isobutene and isobutane, which are more stable and less likely to incorporate into the growing film[5].

PrecursorTypical Carbon Incorporation LevelPrimary Decomposition Byproducts
This compound (TEAs) HigherEthene (C₂H₄)[5]
Tertiary-butylarsine (TBAs) LowerIsobutene, Isobutane[5]
Electrical Properties of Grown GaAs Films

The electrical properties of the grown GaAs films are a direct measure of the precursor's performance. High electron mobility and low background carrier concentration are indicative of high-purity material.

For GaAs films grown using TBAs, carrier concentrations as low as 5x10¹⁵ cm⁻³ and mobilities of 4000 cm²/V·s at 300 K have been reported[5][7]. These layers were found to be n-type for all V/III ratios investigated[5][7]. While specific comparative data for TEAs under identical conditions is scarce in the literature, the generally higher carbon incorporation associated with ethyl precursors can lead to higher p-type background concentrations and potentially lower electron mobilities in unintentionally doped films.

PrecursorReported Carrier ConcentrationReported Electron Mobility (300 K)
This compound (TEAs) Dependent on purity and growth conditionsNot directly compared in available literature
Tertiary-butylarsine (TBAs) As low as 5x10¹⁵ cm⁻³[5][7]~4000 cm²/V·s[5][7]

Experimental Protocols

To provide a practical context for the comparison, a representative experimental protocol for the MOVPE growth of GaAs using these precursors is outlined below. This protocol is a synthesis of typical conditions reported in the literature.

System: Low-Pressure Metal-Organic Vapor Phase Epitaxy (LP-MOVPE)

Substrate: (100) GaAs

Group III Precursor: Trimethylgallium (TMG) or Triethylgallium (TEG)

Arsenic Precursors: this compound (TEAs) and Tertiary-butylarsine (TBAs)

Carrier Gas: Palladium-diffused Hydrogen (H₂)

Reactor Pressure: 20-100 Torr

Growth Temperature: 600-700 °C

V/III Ratio: 10-100

Procedure:

  • The GaAs substrate is loaded into the MOVPE reactor.

  • The substrate is heated to the desired growth temperature under a constant flow of the arsenic precursor (either TEAs or TBAs) and H₂ carrier gas to prevent surface decomposition.

  • Once the temperature is stabilized, the Group III precursor (TMG or TEG) is introduced into the reactor to initiate the growth of the GaAs epitaxial layer.

  • The precursor flow rates are maintained to achieve the desired V/III ratio and growth rate.

  • After the desired film thickness is achieved, the Group III precursor flow is stopped, and the substrate is cooled down under the arsenic precursor and H₂ flow.

Precursor Decomposition Pathways

The thermal decomposition mechanism of the arsenic precursor is a critical factor influencing its performance. The stability of the precursor and the nature of the decomposition byproducts directly impact the growth process and film quality.

TEAs_Decomposition

TBAs_Decomposition

Conclusion

The selection between this compound and Tertiary-butylarsine as an arsenic source for semiconductor growth depends on the specific requirements of the application.

Tertiary-butylarsine (TBAs) is generally the preferred choice for applications demanding high-purity GaAs with low carbon incorporation and for processes that benefit from lower growth temperatures. Its lower thermal stability allows for more efficient cracking at reduced temperatures, which can be crucial for the growth of strained layers or complex heterostructures.

This compound (TEAs) , while having a higher decomposition temperature and a tendency for greater carbon incorporation, can still be a suitable option for certain applications where these factors are less critical or can be mitigated through process parameter optimization.

Ultimately, the decision should be based on a thorough evaluation of the trade-offs between precursor cost, purity, handling requirements, and the desired material properties for the intended device application. This guide provides the foundational data to inform such a decision-making process.

References

Arsine vs. Phosphine Ligands: A Comparative Performance Guide for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of ligands is paramount in tuning the reactivity and selectivity of transition-metal catalysts. While phosphines have long been the ligand of choice in fields like cross-coupling and hydrogenation, their arsenic-containing counterparts, arsines, are emerging as powerful alternatives that can unlock novel reactivity and overcome limitations inherent to phosphine (B1218219) systems. This guide provides an objective, data-driven comparison of arsine and phosphine ligands, focusing on their performance in catalytic applications.

Core Performance Comparison: Arsine vs. Phosphine

Arsine and phosphine ligands exhibit fundamental differences in their electronic and steric profiles, which directly impact their behavior in a catalytic cycle. These differences stem from the intrinsic properties of arsenic versus phosphorus.

PropertyArsine LigandsPhosphine LigandsPerformance Implications
σ-Donating Ability Weaker σ-donors.[1][2]Stronger σ-donors.[3]The weaker σ-donation of arsines can accelerate reactions where ligand dissociation from the metal center is the rate-determining step.[1]
Tolman Electronic Parameter (TEP) Higher TEP values (e.g., 2066-2075 cm⁻¹ for active arsines).[1][2]Lower TEP values.[1][3]TEP quantifies electronic effects; higher values for arsines indicate less electron-donating character.
Steric Profile (Cone Angle & %Vbur) Smaller cone angles and reduced percent buried volume (%Vbur).[1][2]Larger cone angles and %Vbur for analogous structures.[3]The less sterically demanding nature of arsines provides a more open coordination sphere around the metal, which can be advantageous.[1][2]
Metal-Ligand Bond Length Longer metal-arsenic bonds due to the larger atomic radius of arsenic.[1][2]Shorter metal-phosphorus bonds.Longer bonds can facilitate easier ligand dissociation and create a more sterically accessible metal center.[1][2]
Oxidative Stability Superior stability against oxidation.[1][2]Susceptible to oxidation to phosphine oxides, especially electron-rich alkylphosphines.[1][2][3]High oxidative resistance allows arsine-ligated catalysts to maintain activity under aerobic conditions, a significant advantage over many phosphines.[1][2]
Optical Stability of Chiral Ligands Higher inversion barriers (~40 kcal/mol), making chiral arsines more optically stable.[4]Lower inversion barriers (~30 kcal/mol).[4]Chiral arsines are less prone to racemization, which is critical for asymmetric catalysis.
Key Performance Differences Visualized

The fundamental steric and electronic differences between these ligand classes are a direct result of the properties of the central pnictogen atom.

G Arsine vs. Phosphine: Key Property Differences cluster_arsine Arsine Ligand Properties cluster_phosphine Phosphine Ligand Properties As Arsenic (As) Larger Atomic Radius As_Bond Longer M-As Bond As->As_Bond leads to As_Sterics Smaller Cone Angle Lower %Vbur As->As_Sterics results in As_Electronics Weaker σ-Donor Higher TEP As->As_Electronics results in As_Stability High Oxidative Stability As_Electronics->As_Stability P Phosphorus (P) Smaller Atomic Radius P_Bond Shorter M-P Bond P->P_Bond leads to P_Sterics Larger Cone Angle Higher %Vbur P->P_Sterics results in P_Electronics Stronger σ-Donor Lower TEP P->P_Electronics results in P_Stability Susceptible to Oxidation P_Electronics->P_Stability

Caption: Steric and electronic property comparison.

Performance in Pd-Catalyzed C–H Difunctionalization of Thiophene (B33073)

A compelling example of the unique advantages of arsine ligands is the palladium-catalyzed C–H difunctionalization of thiophene. In a study exploring 36 arsine ligands and nine common phosphine ligands, a striking difference in catalytic activity was observed.

Experimental Result: None of the nine phosphine ligands tested showed any catalytic activity for the reaction. In contrast, several arsine ligands with specific electronic and steric properties were highly effective.[1][2]

Ligand TypeLigand ExamplesTEP (cm⁻¹)%VburCatalytic Activity (Yield %)
Phosphine PPh₃ (L28), P(o-tolyl)₃, P(tBu)₃, etc.N/AN/A0% for all 9 tested ligands.[1][5]
Arsine AsPh₃ (L1)2070.122.5Active
Arsine Tris(4-fluorophenyl)arsine2074.222.5Active
Arsine Tris(p-anisyl)arsine2066.923.4Active
Arsine Tris(2,4,6-trimethylphenyl)arsine2062.328.1Inactive (Too bulky)
The Catalytic Cycle: Role of the Ligand

In a typical palladium-catalyzed cross-coupling reaction, the ligand (L) plays a critical role in each elementary step. The distinct properties of arsines and phosphines can influence the rate and efficiency of the entire cycle.

G cluster_info Ligand (L) Influence Pd0 Pd(0)L₂ PdII R¹-Pd(II)-X | L₂ Pd0->PdII Oxidative Addition PdII_TM R¹-Pd(II)-R² | L₂ PdII->PdII_TM Transmetalation PdII_TM->Pd0 Reductive Elimination product R¹-R² PdII_TM->product waste M-X PdII_TM->waste reagents1 R¹-X reagents1->PdII reagents2 R²-M reagents2->PdII_TM info1 Arsines: Weaker σ-donation may speed up reductive elimination. info2 Phosphines: Stronger σ-donation stabilizes the Pd(0) state.

Caption: A simplified cross-coupling catalytic cycle.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative protocols for ligand synthesis and a catalytic cross-coupling reaction.

Synthesis of Tertiary Arsine Ligands

This protocol is a general procedure adapted from established methods for synthesizing a library of arsine ligands.[1][5]

Materials:

  • Arsenic tribromide (AsBr₃) or 1-bromobenzodithiaarsole

  • Appropriate Grignard reagent (R-MgBr) or organolithium reagent (R-Li)

  • Anhydrous diethyl ether or THF

  • Standard glassware for air-sensitive synthesis (Schlenk line, oven-dried flasks)

Procedure:

  • Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Dissolve arsenic tribromide (1.0 equiv.) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard or organolithium reagent (3.0 equiv.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude tertiary arsine.

  • Purify the product by column chromatography or recrystallization.

Protocol for Suzuki-Miyaura Coupling with an Arsine Ligand

This protocol provides a general framework for performing a Suzuki-Miyaura cross-coupling reaction, which must be optimized for specific substrates and ligands.[6]

G prep 1. Reagent Preparation - Add Aryl Halide (1 eq) - Add Boronic Acid (1.5 eq) - Add Base (2 eq) - Add Pd source & Arsine Ligand setup 2. Reaction Setup - Seal vial with septum - Evacuate & backfill with Ar/N₂ (3x) prep->setup reaction 3. Reaction - Add anhydrous solvent - Heat to specified temp (e.g., 80-120 °C) - Monitor by TLC/GC-MS setup->reaction workup 4. Workup & Purification - Cool to RT - Dilute with solvent - Wash with water/brine - Dry, concentrate & purify reaction->workup analysis 5. Analysis - Characterize product (NMR, MS, etc.) workup->analysis

Caption: Experimental workflow for Suzuki coupling.

Detailed Steps:

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), arylboronic acid (1.5 equiv.), and the selected base (e.g., K₃PO₄, 2.0 equiv.). In a glovebox or under an inert atmosphere, add the Palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the arsine ligand (2-4 mol%).[6]

  • Reaction Setup: Seal the vial with a septum. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.[6]

  • Reaction Execution: Using a syringe, add the desired anhydrous solvent (e.g., toluene, DMF, or dioxane). Place the vial in a preheated oil bath or heating block and stir at the optimized temperature (typically 80-120 °C) for the required time (4-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography.

Conclusion

While phosphine ligands remain the cornerstone of homogeneous catalysis, arsine ligands present a compelling and underexplored alternative. Their inherent resistance to oxidation, unique steric and electronic properties, and ability to facilitate challenging transformations make them highly valuable tools for modern synthetic chemistry.[1][2] Specifically, the weaker σ-donating nature and smaller steric footprint of arsines can provide access to catalytic pathways that are inaccessible with traditional phosphines.[1][2][4] Future research focused on the rational design of novel arsine scaffolds promises to further expand the scope of transition-metal catalysis, enabling the development of more efficient and robust catalytic systems for pharmaceutical and materials science applications.

References

A Comparative Guide to Arsenic Precursors in MOCVD: Validating Experimental Results with Triethylarsine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of semiconductor manufacturing, particularly in the growth of III-V compound semiconductors such as Gallium Arsenide (GaAs), the choice of precursor materials is critical to defining the quality and properties of the epitaxial layers. This guide provides a comparative analysis of Triethylarsine (TEAs) and other common arsenic precursors used in Metal-Organic Chemical Vapor Deposition (MOCVD). The information presented here is compiled from various experimental studies to aid researchers in validating their results and selecting the most suitable precursors for their applications.

Performance Comparison of Arsenic Precursors

The selection of an arsenic precursor for MOCVD is a trade-off between performance, safety, and cost. While arsine (AsH₃) has historically been a common choice, its extreme toxicity has driven the adoption of organometallic alternatives like this compound (TEAs) and Tertiarybutylarsine (TBAs). The following table summarizes key performance indicators for these precursors in the MOCVD growth of GaAs.

PrecursorChemical FormulaGrowth Temperature (°C)V/III RatioResulting Electron Mobility (cm²/Vs at 77K)Resulting Carrier Concentration (cm⁻³)Key Characteristics
This compound (TEAs) (C₂H₅)₃As530 - 650~10 - 50~7,600~1 x 10¹⁵Lower toxicity than AsH₃, but may introduce carbon impurities.
Tertiarybutylarsine (TBAs) (C₄H₉)AsH₂600 - 700~10 - 80Up to 72,360~1.5 x 10¹⁵Significantly lower toxicity than AsH₃, considered a safer alternative.[1][2] Efficient pyrolysis at lower temperatures.[2]
Arsine (AsH₃) AsH₃650 - 750~50 - 150Up to 119,000Low 10¹⁴High purity films, but extremely toxic.[3][4]
Metallic Arsenic As600 - 875~50~2,0007 x 10¹⁵ - 2 x 10¹⁷Solid source, avoids toxic gas handling, but can lead to higher compensation.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental results. Below are generalized protocols for the MOCVD growth of GaAs using different arsenic precursors, based on published studies.

MOCVD Growth of GaAs using this compound (TEAs)
  • Substrate Preparation: A semi-insulating (100) GaAs substrate is cleaned and prepared.

  • Precursor Handling: Triethylgallium (TEG) is used as the Group III precursor. TEAs is used as the Group V precursor. Both are high-purity organometallic sources.

  • Growth Conditions:

    • Reactor Pressure: Atmospheric pressure.

    • Carrier Gas: Hydrogen (H₂).

    • Growth Temperature: Maintained between 530°C and 650°C.

    • V/III Ratio: The molar ratio of TEAs to TEG is kept in the range of approximately 10 to 50.

  • Epitaxial Growth: The precursors are introduced into the reactor chamber, where they decompose and react at the heated substrate surface to form a GaAs epitaxial layer.

  • Characterization: The grown film is characterized for its electrical and optical properties, including electron mobility and carrier concentration using Hall effect measurements, and surface morphology using microscopy techniques.

MOCVD Growth of GaAs using Tertiarybutylarsine (TBAs)
  • Substrate Preparation: A semi-insulating (100) GaAs substrate is prepared.

  • Precursor Handling: Trimethylgallium (TMG) or Triethylgallium (TEG) is used as the Group III precursor. TBAs is used as the Group V precursor.

  • Growth Conditions:

    • Reactor Pressure: Low pressure (e.g., 20 mbar).

    • Carrier Gas: Hydrogen (H₂).

    • Growth Temperature: Typically in the range of 600°C to 700°C.

    • V/III Ratio: Varied from approximately 10 to 80.[2]

  • Epitaxial Growth: The precursors are introduced into the MOCVD reactor to grow the GaAs layer on the substrate.

  • Characterization: The resulting epitaxial layer is analyzed for its crystal quality, electrical properties, and optical characteristics through techniques such as photoluminescence and Hall measurements.[6]

Visualizing the MOCVD Process and Precursor Comparison

To better understand the experimental workflow and the relationship between the different arsenic precursors, the following diagrams are provided.

MOCVD_Workflow cluster_prep Preparation cluster_growth MOCVD Process cluster_analysis Analysis Substrate Substrate Preparation Reactor MOCVD Reactor Substrate->Reactor Precursors Precursor Handling (TEAs, TMG, etc.) Precursors->Reactor Growth Epitaxial Growth Reactor->Growth Characterization Film Characterization (Hall, PL, etc.) Growth->Characterization Validation Results Validation Characterization->Validation

Caption: A simplified workflow of the MOCVD process for GaAs growth.

Precursor_Comparison cluster_properties Key Properties TEAs This compound (TEAs) Toxicity Toxicity TEAs->Toxicity Lower than AsH3 Purity Film Purity TEAs->Purity Potential C-impurities Performance Electrical Performance TEAs->Performance Good TBAs Tertiarybutylarsine (TBAs) TBAs->Toxicity Significantly Lower than AsH3 TBAs->Purity High TBAs->Performance Excellent AsH3 Arsine (AsH3) AsH3->Toxicity Extremely High AsH3->Purity Very High AsH3->Performance Very High MetallicAs Metallic Arsenic MetallicAs->Toxicity Low (solid source) MetallicAs->Purity Potential Compensation MetallicAs->Performance Moderate

Caption: A logical comparison of different arsenic precursors for MOCVD.

Safety Considerations

The handling of arsenic compounds requires strict safety protocols due to their inherent toxicity.

  • Arsine (AsH₃): An extremely toxic gas that poses a severe inhalation hazard. Its use necessitates extensive safety measures, including gas monitoring systems and emergency response plans.

  • This compound (TEAs) and Tertiarybutylarsine (TBAs): These liquid organometallic compounds are less toxic than arsine. However, they are still hazardous and must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. TBAs is noted to be significantly less hazardous than arsine.[1] Some organoarsenic compounds can be pyrophoric, catching fire spontaneously in air.[7][8]

Researchers should always consult the Safety Data Sheet (SDS) for each specific chemical and adhere to their institution's safety guidelines when handling these materials.

Conclusion

The validation of experimental results in MOCVD is critically dependent on a thorough understanding of the precursors used. This compound represents a viable, less toxic alternative to arsine for the growth of high-quality III-V semiconductors. However, for applications demanding the highest electron mobilities and lowest background carrier concentrations, and where safety infrastructure permits, arsine may still be considered. Tertiarybutylarsine has emerged as a promising alternative, offering a compelling balance of safety and performance. The choice of precursor will ultimately depend on the specific requirements of the application, including the desired material properties, and the available safety and handling capabilities.

References

A Comparative Analysis of Triethylgallium and Triethylarsine for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the properties, synthesis, applications, and safety of Triethylgallium (B73383) (TEG) and Triethylarsine (TEAs).

This guide provides a comprehensive comparison of triethylgallium (TEG) and this compound (TEAs), two organometallic compounds crucial in various advanced research and industrial applications, particularly in the fabrication of compound semiconductors. This document outlines their physicochemical properties, synthesis protocols, performance in key applications with supporting data, and detailed safety information to ensure proper handling and use.

Physicochemical Properties: A Head-to-Head Comparison

TEG and TEAs are both colorless liquids at room temperature, but they possess distinct physical and chemical properties that dictate their suitability for different applications. A summary of their key properties is presented below for easy comparison.

PropertyTriethylgallium (TEG)This compound (TEAs)
Chemical Formula Ga(C₂H₅)₃[1]As(C₂H₅)₃
Molar Mass 156.9 g/mol [1]162.108 g/mol [2]
Appearance Colorless liquid[1]Colorless to pale yellow liquid[3][4][5]
Melting Point -82.3 °C[1][6]-91 °C[2][3][5]
Boiling Point 143 °C[1]140 °C[2][3][5]
Density 1.0586 g/cm³ (at 30 °C)[6]1.152 g/cm³[3][5]
Vapor Pressure 5.10 Torr at 20 °C[7]8.9 ± 0.2 mmHg at 25 °C (Predicted)[2]
Solubility Soluble in organic solvents like ether and benzene; reacts with water.[6][8]Widely used in organic synthesis.[2]

Synthesis and Manufacturing

The synthesis of high-purity organometallic compounds like TEG and TEAs is a critical step for their application in the semiconductor industry. Various methods have been developed to produce these precursors with the required purity levels.

Triethylgallium Synthesis

Several routes are available for the synthesis of TEG. Common methods include:

  • Grignard Reaction: This involves the reaction of a gallium trihalide (e.g., GaCl₃) with an ethyl Grignard reagent (e.g., C₂H₅MgBr). This method often results in the formation of a diethyl ether adduct, which can be difficult to remove.[1]

  • Transmetalation: A more direct route involves the reaction of gallium trichloride (B1173362) with triethylaluminium. This method avoids the formation of stable ether adducts.[1]

  • Reaction with Triethylboron: Gallium trichloride can also be reacted with triethylboron in a neat reaction (without solvent) to produce TEG.[9]

A typical industrial synthesis process might involve the reaction of gallium trichloride and ethyl aluminum in an inert atmosphere, followed by distillation to purify the triethylgallium product.[10]

Experimental Protocol: Synthesis of Triethylgallium via Grignard Reaction

This protocol is a generalized representation based on established chemical principles.

  • Reaction Setup: A moisture-free, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Preparation: In the reaction flask, magnesium turnings are covered with anhydrous diethyl ether. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of the ethylmagnesium bromide Grignard reagent.

  • Reaction with Gallium Trichloride: Once the Grignard reagent is formed, a solution of anhydrous gallium trichloride in anhydrous diethyl ether is added slowly to the reaction mixture while maintaining a controlled temperature.

  • Reaction Completion and Work-up: The reaction mixture is typically stirred for several hours to ensure complete reaction. The resulting mixture is then hydrolyzed with a dilute acid to decompose any unreacted Grignard reagent and precipitate gallium hydroxide.

  • Extraction and Purification: The ether layer containing the triethylgallium-ether adduct is separated. The ether is then removed by distillation. Further purification of the triethylgallium can be achieved by vacuum distillation.

This compound Synthesis

The synthesis of this compound often involves the reaction of an arsenic-containing starting material with an ethylating agent. While specific industrial synthesis protocols are often proprietary, a common laboratory-scale synthesis involves the use of Grignard reagents.

Conceptual Experimental Workflow: Synthesis of this compound

G cluster_0 Reaction Stage cluster_1 Work-up and Purification AsCl3 Arsenic Trichloride (AsCl₃) Reaction Reaction in Anhydrous Ether AsCl3->Reaction EtMgBr Ethylmagnesium Bromide (3 eq.) EtMgBr->Reaction Hydrolysis Hydrolysis (e.g., with dilute HCl) Reaction->Hydrolysis Extraction Extraction with Organic Solvent Hydrolysis->Extraction Distillation Fractional Distillation Extraction->Distillation TEAs Pure this compound Distillation->TEAs

Caption: Conceptual workflow for the synthesis of this compound.

Performance in Metal Organic Chemical Vapor Deposition (MOCVD)

Both TEG and TEAs are vital precursors in the MOCVD process for the growth of III-V compound semiconductors. MOCVD is a technique that involves the deposition of thin films of single crystals on a substrate through the chemical reaction of organometallic compounds and hydrides.

Triethylgallium in MOCVD

TEG is a widely used gallium precursor for the MOCVD of various gallium-containing compound semiconductors, such as Gallium Arsenide (GaAs), Gallium Nitride (GaN), and Indium Gallium Arsenide (InGaAs).[6][11] One of the key advantages of TEG over the more common trimethylgallium (B75665) (TMG) is the lower carbon incorporation in the grown epitaxial layers.[1] This is attributed to the different decomposition mechanism of TEG, which primarily proceeds via β-hydride elimination, a cleaner process that reduces the incorporation of carbon impurities.

The use of TEG is particularly beneficial for applications requiring high-purity materials and for growth at lower temperatures.[7][11] For instance, in the growth of InGaN quantum wells for LEDs, TEG is often preferred due to the lower growth temperatures required for sufficient indium incorporation.[11]

This compound in MOCVD

This compound serves as a less common liquid arsenic source in MOCVD compared to the gaseous arsine (AsH₃). The use of a liquid source can offer advantages in terms of safety and handling. However, the incorporation efficiency and the quality of the grown layers are critical parameters that are carefully evaluated.

Comparative Performance

Direct comparative studies with detailed experimental data on the performance of TEG versus TEAs as precursors for the same semiconductor material are not abundantly available in the public domain. However, a comparison can be drawn based on their respective roles and the typical outcomes observed in MOCVD processes.

A study comparing TEG and trimethylgallium (TMG) for the growth of GaInP nanowires found that TEG resulted in longer time-resolved photoluminescence lifetimes, indicating a lower concentration of deep trap states in the material.[12] This suggests that the choice of the ethyl precursor can lead to improved material quality. While this is not a direct comparison with TEAs, it highlights the impact of the alkyl group on the final material properties.

The choice between TEG and TEAs in an MOCVD process would fundamentally depend on the desired final material (e.g., GaAs, AlGaAs). TEG would be the source for the Group III element (gallium), while TEAs would be a potential source for the Group V element (arsenic). Therefore, they are used in conjunction rather than as alternatives to each other for the growth of arsenide-based compound semiconductors.

Logical Flow of MOCVD Process

MOCVD_Workflow Precursors Organometallic Precursors (e.g., TEG, TEAs) Reactor MOCVD Reactor Precursors->Reactor CarrierGas Carrier Gas (H₂, N₂) CarrierGas->Reactor Substrate Heated Substrate Reactor->Substrate Decomposition Thermal Decomposition of Precursors Substrate->Decomposition Deposition Epitaxial Film Growth Decomposition->Deposition Byproducts Volatile Byproducts Deposition->Byproducts Exhaust Exhaust System Byproducts->Exhaust

Caption: Simplified logical flow of a typical MOCVD process.

Safety and Handling

Both TEG and TEAs are hazardous materials that require strict safety protocols for handling and storage.

Triethylgallium Safety
  • Pyrophoric: TEG is pyrophoric, meaning it can ignite spontaneously in air.[1][13][14]

  • Water Reactive: It reacts violently with water, which can also lead to ignition.[7][8][13]

  • Corrosive: TEG causes severe skin burns and eye damage.[13][14][15] Inhalation can cause corrosive injuries to the respiratory tract.[15][16]

  • Handling: Must be handled under an inert atmosphere (e.g., nitrogen or argon) using air-free techniques.[1] Appropriate personal protective equipment (PPE), including fire-resistant clothing, chemical-resistant gloves, and full-face protection, is mandatory.[14]

This compound Safety
  • Toxicity: Organoarsenic compounds are generally highly toxic.[2]

  • Flammability: this compound is a flammable liquid.[2]

  • Handling: Should be handled in a well-ventilated area, and appropriate PPE should be worn to avoid inhalation, ingestion, and skin contact.

Conclusion

Triethylgallium and this compound are indispensable organometallic precursors in the field of semiconductor technology. While TEG is a well-established gallium source for MOCVD, prized for its ability to produce high-purity films with low carbon contamination, TEAs offers a liquid alternative to gaseous arsenic sources. Their distinct physicochemical properties and decomposition behaviors dictate their specific roles and advantages in the fabrication of advanced electronic and optoelectronic devices. A thorough understanding of their synthesis, performance characteristics, and stringent safety requirements is paramount for their effective and safe utilization in research and industrial settings.

References

A Comparative Guide to Triethylarsine Alternatives for MOCVD Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of precursor materials is a critical determinant of film quality, process safety, and cost-effectiveness in Metal-Organic Chemical Vapor Deposition (MOCVD). For decades, triethylarsine (TEAs) has been a common organometallic source for arsenic in the growth of III-V compound semiconductors. However, the high toxicity and handling risks associated with TEAs have driven the search for safer and more efficient alternatives. This guide provides a comprehensive comparison of this compound and its leading substitutes, with a focus on their performance in MOCVD applications, supported by experimental data.

Executive Summary

The primary motivation for seeking alternatives to this compound is the reduction of health and safety risks. Tertiarybutylarsine (TBA) has emerged as the most viable and widely adopted substitute due to its significantly lower toxicity and favorable physical properties for MOCVD. Other organoarsenic compounds like Phenylarsine (PhAs), Monoethylarsine (MEAs), and Di-tertiarybutylarsine (DTBAs) have also been investigated, but to a lesser extent. This guide presents a detailed comparison of these precursors' physical properties and their impact on the quality of epitaxial layers, particularly Gallium Arsenide (GaAs).

Performance Comparison of Arsenic Precursors

The ideal arsenic precursor for MOCVD should possess adequate vapor pressure for consistent delivery to the reactor, a decomposition temperature compatible with the desired growth window, and should lead to the deposition of high-purity films with excellent electrical and optical properties. The following table summarizes the key properties and performance metrics of this compound and its alternatives.

PropertyThis compound (TEAs)Tertiarybutylarsine (TBA)Phenylarsine (PhAs)Monoethylarsine (MEAs)Di-tertiarybutylarsine (DTBAs)
Chemical Formula As(C₂H₅)₃AsH₂(C(CH₃)₃)AsH₂(C₆H₅)AsH₂(C₂H₅)AsH(C(CH₃)₃)₂
Toxicity (LC₅₀, rat) High~70 ppm[1]Not well known, expected to be less than arsine[1]Not well knownNot well known
Vapor Pressure ~8.9 mmHg @ 25°C96 Torr @ 10°C[1]~2 Torr @ 20°C[1]176 Torr @ 0°C[1]Data not readily available
Decomposition Temp. Data not readily available50% at ~425°C[2]Data not readily availableData not readily availableData not readily available
Carbon Incorporation Can be significantGenerally lower than TEAs, can be further reduced with optimized conditionsCan be minimized with triethylgallium[1]Data not readily availableData not readily available
GaAs Electron Mobility Data not readily availableHigh mobility achievable38,000 cm²/Vs at 77K (with TEG)[1]Data not readily availableData not readily available
GaAs Background Carrier Concentration Data not readily availableMid 10¹⁴ cm⁻³ range achievable[1]~1x10¹⁵ cm⁻³ (n-type)[1]Data not readily availableData not readily available

In-Depth Analysis of Alternatives

Tertiarybutylarsine (TBA)

TBA is the most mature and widely used alternative to both arsine and this compound. Its primary advantage is its significantly lower toxicity, making it a much safer precursor to handle and store.[3] Its vapor pressure is well-suited for standard MOCVD bubbler delivery systems.[1]

Experimental data has consistently shown that TBA can be used to grow high-quality III-V semiconductor films, including GaAs, AlGaAs, and InP.[1][3][4] For instance, high-quality InGaAs lattice-matched to InP grown with TBA has demonstrated a 77K mobility of 72,360 cm²/(V·s) for a carrier concentration of 1.5 x 10¹⁵ cm⁻³.[2] Furthermore, the use of TBA has been shown to reduce the nucleation of polycrystalline material on the mask during selective area epitaxy compared to arsine.

Phenylarsine (PhAs)

Phenylarsine has been investigated as a less hazardous alternative, with a thermal decomposition mechanism that can help minimize carbon contamination.[1] When used with triethylgallium (B73383) for the MOCVD growth of GaAs, it has produced high-purity films with n-type background carrier concentrations in the 10¹⁵ cm⁻³ range and 77K mobilities of 38,000 cm²/V·s.[1] However, its low vapor pressure of approximately 2 Torr at room temperature can be a limitation for high-growth-rate applications.[1]

Monoethylarsine (MEAs) and Di-tertiarybutylarsine (DTBAs)

Information on monoethylarsine and di-tertiarybutylarsine as MOCVD precursors is less extensive. MEAs has a conveniently high vapor pressure of 176 Torr at 0°C, making it a potentially viable candidate.[1] However, detailed performance data for films grown with MEAs and DTBAs are not as readily available in the public domain. The thermal stability of these compounds is expected to be lower than arsine, which could be advantageous for low-temperature growth processes.[3]

Experimental Protocols

The successful implementation of any of these precursors in an MOCVD process requires careful attention to the experimental parameters. Below are generalized protocols for the MOCVD growth of GaAs using this compound and tertiarybutylarsine.

General MOCVD Workflow

The following diagram illustrates a typical workflow for an MOCVD process.

MOCVD_Workflow cluster_prep Substrate Preparation cluster_growth Epitaxial Growth cluster_post Post-Growth Substrate_Cleaning Substrate Cleaning Substrate_Loading Loading into Reactor Substrate_Cleaning->Substrate_Loading Reactor_Evacuation Reactor Evacuation & Purge Substrate_Loading->Reactor_Evacuation Heating Heating to Growth Temp. Reactor_Evacuation->Heating Precursor_Intro Precursor Introduction (Group III + Group V) Heating->Precursor_Intro Deposition Film Deposition Precursor_Intro->Deposition Cooling Cooling Down Deposition->Cooling Unloading Unloading Cooling->Unloading Characterization Characterization Unloading->Characterization MOCVD_Signaling cluster_inputs Inputs cluster_process MOCVD Process cluster_outputs Outputs GroupIII Group III Precursor (e.g., TMGa) Transport Vapor Phase Transport GroupIII->Transport GroupV Group V Precursor (e.g., TEAs, TBA) GroupV->Transport CarrierGas Carrier Gas (H₂) CarrierGas->Transport Temperature Growth Temperature Decomposition Precursor Decomposition Temperature->Decomposition Pressure Reactor Pressure Pressure->Transport VIIIRatio V/III Ratio Reaction Surface Reaction VIIIRatio->Reaction Transport->Decomposition Adsorption Surface Adsorption & Migration Decomposition->Adsorption Adsorption->Reaction FilmThickness Film Thickness Reaction->FilmThickness Composition Composition Reaction->Composition Purity Purity / Doping Reaction->Purity CrystalQuality Crystal Quality Reaction->CrystalQuality ElectricalProps Electrical Properties CrystalQuality->ElectricalProps OpticalProps Optical Properties CrystalQuality->OpticalProps

References

The Purity of Triethylarsine: A Critical Factor in Epilayer Quality

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of semiconductor manufacturing, particularly in Metal-Organic Chemical Vapor Deposition (MOCVD), the quality of the final epitaxial layer is intrinsically linked to the purity of the precursor materials. Triethylarsine (TEAs), a common organoarsenic precursor for the growth of III-V compound semiconductors like Gallium Arsenide (GaAs) and Indium Phosphide (InP), is no exception. Even trace amounts of impurities can significantly degrade the electrical and optical properties of the epilayer, impacting device performance and yield. This guide provides a comparative analysis of the effects of high-purity versus standard-purity TEAs on epilayer quality, supported by experimental protocols and logical diagrams.

Impurity Impact on Epilayer Characteristics

The primary distinction between different grades of TEAs lies in the concentration of undesirable impurities. These can be broadly categorized as other organometallics, silicon-containing species, and oxygen- or sulfur-containing compounds. These impurities can be unintentionally incorporated into the epilayer during MOCVD growth, acting as dopants or creating defects.

Table 1: Common Impurities in this compound and Their Effects on III-V Epilayers

Impurity TypeCommon ExamplesEffect on Epilayer
Silicon-based Silanes (SiH4), AlkylsilanesUnintentional n-type doping (Si on Ga site in GaAs), reduced carrier mobility.
Germanium-based Germanes (GeH4), AlkylgermanesUnintentional n-type doping, can increase leakage current in devices.[1]
Sulfur-based Hydrogen sulfide (B99878) (H2S), ThiolsUnintentional n-type doping, formation of deep-level defects.
Oxygen-based Water (H2O), AlkoxidesReduced photoluminescence intensity, formation of non-radiative recombination centers.[1]
Other Organometallics Trimethylgallium (TMGa) carryoverInaccurate V/III ratio control, unintentional carbon incorporation.
Metallic Impurities Zinc (Zn), Magnesium (Mg)Unintentional p-type doping, compensation of desired n-type doping.[1]

Comparative Analysis of Epilayer Quality

The use of high-purity TEAs with reduced levels of the aforementioned impurities directly translates to superior epilayer quality. The following table provides a summary of expected quantitative differences in a representative GaAs epilayer grown using different grades of TEAs.

Note: The following data is illustrative, based on typical results reported in literature, and serves to highlight the performance differences. Actual values may vary based on the specific MOCVD system and growth conditions.

Table 2: Comparison of GaAs Epilayer Properties Grown with Different TEAs Purity Grades

ParameterHigh-Purity TEAs (e.g., 99.9999%)Standard-Purity TEAs (e.g., 99.995%)
Background Carrier Concentration (77K) < 5 x 1014 cm-3> 1 x 1015 cm-3
Electron Mobility (77K) > 100,000 cm2/V·s< 70,000 cm2/V·s
Photoluminescence (PL) Intensity (4K) High intensity, sharp excitonic featuresLower intensity, broader peaks
Surface Defect Density < 100 cm-2> 500 cm-2
Dominant Residual Impurity Carbon (from TMGa)Silicon, Sulfur, Germanium

Experimental Methodologies

To quantitatively assess the impact of TEAs purity, a series of controlled MOCVD growth runs and subsequent material characterizations are necessary.

Experimental Protocol: MOCVD Growth of GaAs
  • Substrate Preparation: A semi-insulating (100) GaAs substrate is degreased using organic solvents (acetone, methanol, isopropanol) and then etched to remove the native oxide, followed by a deionized water rinse and nitrogen drying.

  • MOCVD Growth:

    • The substrate is loaded into a horizontal MOCVD reactor.

    • The reactor is purged with high-purity hydrogen (H2) carrier gas.

    • The substrate is heated to the growth temperature (typically 600-700°C).

    • Precursors are introduced into the reactor:

      • Group III source: Trimethylgallium (TMGa)

      • Group V source: this compound (TEAs) of the desired purity grade.

    • Key growth parameters are maintained constant for comparison:

      • V/III ratio (molar flow rate of TEAs / molar flow rate of TMGa)

      • Reactor pressure (typically 20-100 Torr)

      • Growth temperature

      • Total H2 carrier gas flow.

    • The growth is carried out for a set duration to achieve a target epilayer thickness (e.g., 2-3 µm).

    • After growth, the precursor flows are stopped, and the substrate is cooled down under an H2 and TEAs overpressure to prevent surface degradation.

Experimental Protocol: Epilayer Characterization
  • Hall Effect Measurements: Performed at room temperature and 77K (liquid nitrogen temperature) to determine the background carrier concentration and electron mobility. These are key indicators of the electrical purity of the epilayer.

  • Photoluminescence (PL) Spectroscopy: Conducted at low temperatures (e.g., 4K) to assess the optical quality. High-purity materials exhibit strong and sharp excitonic peaks, while impurities lead to broader peaks and lower intensity.[1]

  • Secondary Ion Mass Spectrometry (SIMS): Used to identify and quantify the concentration of specific impurity elements (e.g., Si, Ge, S, O) within the epilayer.

  • Nomarski Microscopy / Atomic Force Microscopy (AFM): Employed to examine the surface morphology and quantify the density of surface defects.

Visualizing the Impact and Process

The following diagrams illustrate the logical flow of how TEAs purity impacts the final epilayer quality and the general workflow for its assessment.

G cluster_0 TEAs Purity Levels cluster_1 MOCVD Growth Process cluster_2 Resulting Epilayer Properties HighPurity High-Purity TEAs (< 10 ppb impurities) MOCVD Controlled MOCVD Growth (GaAs) HighPurity->MOCVD StandardPurity Standard-Purity TEAs (> 100 ppb impurities) StandardPurity->MOCVD HighQuality High-Quality Epilayer - Low Carrier Conc. - High Mobility - High PL Intensity MOCVD->HighQuality Fewer Impurities Incorporated LowQuality Lower-Quality Epilayer - High Carrier Conc. - Low Mobility - Low PL Intensity MOCVD->LowQuality More Impurities Incorporated

Caption: Logical flow of TEAs purity impacting epilayer quality.

G cluster_0 Growth Stage cluster_1 Characterization Stage cluster_2 Analysis Prep Substrate Preparation Growth MOCVD Growth (TEAs + TMGa) Prep->Growth Hall Hall Effect (Mobility, Carrier Conc.) Growth->Hall PL Photoluminescence (Optical Quality) Growth->PL SIMS SIMS (Impurity ID) Growth->SIMS AFM AFM (Morphology) Growth->AFM Analysis Data Comparison & Quality Assessment Hall->Analysis PL->Analysis SIMS->Analysis AFM->Analysis

Caption: Experimental workflow for assessing TEAs purity impact.

References

A Comparative Guide to Triethylarsine and Other Organoarsenic Precursors in Semiconductor Manufacturing and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate organoarsenic precursor is a critical decision that balances performance, purity, and safety. This guide provides an objective comparison of triethylarsine (TEAs) with other common organoarsenic precursors, namely trimethylarsine (B50810) (TMAs) and tert-butylarsine (B13833332) (TBAs), supported by experimental data to inform precursor selection in applications ranging from semiconductor manufacturing to novel drug design.

The use of organoarsenic compounds is pivotal in the fabrication of high-performance III-V compound semiconductors, such as gallium arsenide (GaAs), through Metal Organic Chemical Vapor Deposition (MOCVD). These materials form the backbone of various electronic and optoelectronic devices.[1] In the realm of medicine, organoarsenic compounds have a long history and are being revisited for the development of new therapeutic agents.[2] The primary driver for the adoption of organoarsenic precursors is the desire to replace the highly toxic and hazardous arsine (AsH₃) gas.[3] This guide focuses on the comparative performance and safety profiles of liquid organoarsenic precursors: this compound, trimethylarsine, and tert-butylarsine.

Performance Comparison in MOCVD

The performance of an organoarsenic precursor in MOCVD is primarily evaluated based on the quality of the resulting semiconductor thin films. Key metrics include the material's purity, specifically the level of carbon incorporation, and its electrical and optical properties.

Physicochemical Properties

A precursor's physical and chemical properties, such as its molecular weight, boiling point, and vapor pressure, are crucial for its handling and delivery in an MOCVD system.

PropertyThis compound (TEAs)Trimethylarsine (TMAs)Tert-Butylarsine (TBAs)Arsine (AsH₃)
Molecular Formula C₆H₁₅AsC₃H₉AsC₄H₁₁AsAsH₃
Molecular Weight ( g/mol ) 162.10120.03132.0477.95
Boiling Point (°C) 14050-5269-62.5
Vapor Pressure (Torr at 20°C) ~5~228125Gas

Source: PubChem CID 69242, 68978, 6335187, 23969

Thermal Stability and Pyrolysis

The thermal stability of a precursor influences the optimal growth temperature in MOCVD. A lower decomposition temperature can be advantageous for the growth of certain device structures. The thermal stability of these arsenic precursors has been found to decrease in the following order: AsH₃ > Trimethylarsine > this compound > tert-Butylarsine.[4] This indicates that tert-butylarsine decomposes at the lowest temperature, followed by this compound, and then trimethylarsine.

The pyrolysis of these compounds in a hydrogen atmosphere is a critical step in the MOCVD process. For tert-butylarsine, the major hydrocarbon byproducts are isobutene and isobutane, with arsine (AsH₃) being the predominant arsenic product.[5] The decomposition of this compound yields ethene and ethane (B1197151) as the main hydrocarbon products.[5] The formation of carbon-free arsenic products is a key factor in achieving high-purity films.[4]

Carbon Incorporation

A significant challenge in MOCVD using organometallic precursors is the unintentional incorporation of carbon into the grown epitaxial layers, which can degrade the material's electrical and optical properties. The choice of organoarsenic precursor can influence the level of carbon contamination. Studies have shown that the use of trimethylarsine can lead to carbon incorporation in GaAs films.[6] The level of carbon doping is also influenced by growth parameters such as temperature and the V/III ratio (the ratio of the molar flow rates of the Group V to Group III precursors).[7]

Safety and Toxicity

A primary motivation for using organoarsenic precursors is to mitigate the extreme toxicity of arsine gas. The acute toxicity is often quantified by the median lethal concentration (LC50), the concentration of a substance in air that is expected to cause the death of 50% of a test animal population during a specified exposure time.

PrecursorLC50 ValueSpeciesExposure Time
Arsine (AsH₃)250 ppmRat30 minutes
Trimethylarsine (TMAs)20,500 ppmMouse4 hours[7]
Tert-Butylarsine (TBAs)73.5 ppmRat4 hours[8]
This compound (TEAs)Data not readily available--

Note: Direct comparison of LC50 values should be made with caution due to differences in experimental conditions and test species.

Experimental Protocols

The successful growth of high-quality semiconductor films via MOCVD is highly dependent on the precise control of various experimental parameters. The following provides a general overview of an experimental workflow for the growth of GaAs and AlGaAs.

MOCVD Growth of GaAs and AlGaAs

A typical MOCVD process for growing III-V semiconductors involves the following key steps:

  • Substrate Preparation: The process begins with a semiconductor wafer (e.g., GaAs) that is cleaned to remove contaminants. This often involves degreasing with organic solvents followed by an acid etch to remove the native oxide layer.[9]

  • Loading into Reactor: The prepared substrate is loaded onto a heated susceptor within the MOCVD reactor.

  • Precursor Delivery: The organometallic precursors (e.g., trimethylgallium (B75665) for Ga, trimethylaluminum (B3029685) for Al) and the organoarsenic precursor are transported into the reactor chamber using a carrier gas, typically hydrogen. The flow rates of the precursors are precisely controlled by mass flow controllers to achieve the desired V/III ratio.[9]

  • Epitaxial Growth: On the heated substrate surface, the precursors undergo pyrolysis and react to form the desired semiconductor film. The growth temperature is a critical parameter that influences the growth rate and material quality. For GaAs growth, temperatures typically range from 600-750°C.[3]

  • Doping (Optional): Dopants can be introduced during growth to control the electrical properties of the semiconductor film.

  • Cool-down and Unloading: After the desired film thickness is achieved, the precursor flows are stopped, and the reactor is cooled down under a flow of the carrier gas. The wafer is then unloaded for characterization.

MOCVD_Workflow Generalized MOCVD Experimental Workflow cluster_prep Substrate Preparation cluster_growth MOCVD Growth cluster_characterization Film Characterization Degreasing Degreasing Etching Oxide Removal Degreasing->Etching Rinsing Rinsing & Drying Etching->Rinsing Loading Load Substrate Rinsing->Loading Heating Heat to Growth Temp. Loading->Heating Precursor_Flow Introduce Precursors Heating->Precursor_Flow Growth Epitaxial Growth Precursor_Flow->Growth Cooling Cool Down Growth->Cooling Unloading Unload Wafer Cooling->Unloading SEM SEM (Morphology) Unloading->SEM XRD XRD (Crystallinity) Unloading->XRD PL PL (Optical Prop.) Unloading->PL Hall Hall Effect (Electrical Prop.) Unloading->Hall Apoptosis_Pathway Simplified Apoptosis Signaling Pathway Organoarsenic Organoarsenic Compound ROS Reactive Oxygen Species (ROS) Generation Organoarsenic->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Verifying Triethylarsine Concentration: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate verification of triethylarsine concentration is critical for safety, quality control, and regulatory compliance. This guide provides a comprehensive comparison of key analytical methods, offering insights into their performance, detailed experimental protocols, and decision-making workflows to assist in selecting the most suitable technique for your specific needs.

The primary methods for the quantification of this compound and other volatile organoarsenic compounds are chromatographic techniques coupled with highly sensitive detectors. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile species like this compound, offering excellent separation and identification. For broader arsenic speciation, High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) stands as the gold standard due to its exceptional sensitivity and accuracy.[1]

Comparative Performance of Analytical Methods

The selection of an analytical method hinges on its performance characteristics. The following table summarizes the typical performance of GC-MS and HPLC-ICP-MS for the analysis of volatile organoarsenic compounds. While specific data for this compound is limited, the presented values are representative of performance for analogous compounds like trimethylarsine (B50810) and other volatile arsines.[2][3]

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)
Principle Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection based on mass-to-charge ratio.Separation of compounds in a liquid mobile phase based on their interaction with a stationary phase, followed by elemental detection in a high-temperature plasma.
Limit of Detection (LOD) Low parts-per-billion (ppb) to high parts-per-trillion (ppt) range.[3][4]Sub-parts-per-trillion (ppt) range.
Limit of Quantification (LOQ) Single-digit ppb range.Low ppt (B1677978) range.
Linearity (R²) Typically >0.995.[3]Typically >0.999.
Precision (%RSD) <10% for replicate measurements.[3]<5% for replicate measurements.
Accuracy (% Recovery) 80-120%.90-110%.
Specificity High; mass spectra provide structural information for identification.Very high; specific for the arsenic element, but requires chromatographic separation for speciation.
Typical Application Analysis of volatile and semi-volatile organometallic compounds in various matrices.[2]Comprehensive arsenic speciation in environmental and biological samples.[1]

Experimental Protocols

Detailed and validated protocols are essential for reproducible and reliable results. Below are representative methodologies for the analysis of this compound using GC-MS and HPLC-ICP-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from methods for analyzing volatile arsenic compounds.[3]

1. Sample Preparation (Headspace Solid-Phase Microextraction - SPME)

  • Place a known volume or weight of the sample into a headspace vial.

  • If the sample is a solid or liquid, dissolve it in an appropriate solvent (e.g., methanol, hexane).

  • Equilibrate the vial at a specific temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.

  • Expose a Solid-Phase Microextraction (SPME) fiber to the headspace for a defined period (e.g., 10 minutes) to adsorb the analytes.

  • Retract the fiber and introduce it into the GC injector for thermal desorption.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B Series GC/MSD or equivalent.

  • Column: Thick film capillary column (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm).

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of this compound and its fragments.

3. Data Analysis and Quantification

  • Create a calibration curve using certified standards of this compound at various concentrations.

  • Integrate the peak area of the characteristic ion(s) for this compound in both standards and samples.

  • Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

HPLC-ICP-MS Protocol

This protocol outlines a general approach for arsenic speciation, which can be optimized for this compound.

1. Sample Preparation

  • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., a mixture of water and a mild organic solvent like methanol).

  • Use sonication or vortexing to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. HPLC-ICP-MS Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, with a metal-free sample flow path.

  • ICP-MS System: Agilent 8900 Triple Quadrupole ICP-MS or equivalent.

  • Column: A suitable column for separating organoarsenic compounds (e.g., a reversed-phase C18 column or an ion-exchange column).

  • Mobile Phase: An appropriate buffer system, such as an ammonium (B1175870) phosphate (B84403) or ammonium carbonate buffer, with a gradient of an organic modifier like methanol. The mobile phase composition needs to be optimized for the separation of this compound from other potential arsenic species.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • ICP-MS Parameters:

    • RF Power: 1550 W.

    • Plasma Gas Flow: 15 L/min.

    • Carrier Gas Flow: ~1 L/min.

    • Collision/Reaction Cell Gas: Helium or hydrogen to remove polyatomic interferences.

    • Monitored m/z: 75 (for Arsenic).

3. Data Analysis and Quantification

  • Prepare a series of this compound standards in the mobile phase to construct a calibration curve.

  • Inject the standards and samples into the HPLC-ICP-MS system.

  • Identify the peak corresponding to this compound based on its retention time.

  • Quantify the concentration by correlating the peak area (or height) with the calibration curve.

Method Selection and Workflow

The choice between GC-MS and HPLC-ICP-MS depends on the specific analytical requirements, such as the need for speciation of other arsenic compounds, the sample matrix, and the required sensitivity.

General Experimental Workflow for this compound Analysis Sample Sample Collection Prep Sample Preparation (e.g., Dissolution, SPME) Sample->Prep Analysis Instrumental Analysis (GC-MS or HPLC-ICP-MS) Prep->Analysis Data Data Acquisition Analysis->Data Quant Quantification (Calibration Curve) Data->Quant Report Reporting of Results Quant->Report

Caption: General experimental workflow for the analysis of this compound.

To aid in selecting the most appropriate method, the following decision tree highlights key considerations.

Decision Tree for Method Selection Start Start: Need to verify This compound concentration IsSpeciation Is analysis of other arsenic species required? Start->IsSpeciation IsVolatile Is the sample matrix suitable for volatile analysis? IsSpeciation->IsVolatile No HPLCICPMS Use HPLC-ICP-MS IsSpeciation->HPLCICPMS Yes GCMS Use GC-MS IsVolatile->GCMS Yes ConsiderPrep Consider advanced sample preparation for GC-MS IsVolatile->ConsiderPrep No ConsiderPrep->HPLCICPMS

Caption: Decision tree for selecting an analytical method for this compound.

By understanding the principles, performance, and practical considerations of these powerful analytical techniques, researchers and drug development professionals can confidently select and implement a method that ensures the accurate and reliable verification of this compound concentration in their samples.

References

Safety Operating Guide

Proper Disposal of Triethylarsine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of triethylarsine (C₆H₁₅As), a highly toxic and potentially pyrophoric organoarsenic compound. The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe handling and neutralization of this hazardous material, thereby minimizing risk and ensuring regulatory compliance.

Core Safety Precautions

This compound is a hazardous substance that requires strict adherence to safety protocols. All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (nitrile is a suggested option).[1] An emergency safety shower and eyewash station must be readily accessible. All arsenic-contaminated materials, including disposable PPE, rinse water, and contaminated equipment, must be collected and disposed of as hazardous waste.[1] Drain disposal of any materials contaminated with arsenic is strictly forbidden.

Step-by-Step Disposal Protocol

The primary method for the safe disposal of small quantities of this compound involves a controlled quenching process to mitigate its pyrophoric nature, followed by collection for hazardous waste disposal.

1. Pre-Disposal Preparation:

  • Designate a specific area within a chemical fume hood for the disposal procedure.[1]

  • Ensure all necessary equipment is present, including an inert gas source (e.g., nitrogen or argon), appropriate flasks, syringes, and quenching agents.

  • Prepare a cooling bath (e.g., ice water) to manage the exothermic reaction.

2. Controlled Quenching Procedure:

  • Under an inert atmosphere, dilute the this compound with an inert, dry solvent such as toluene (B28343) or hexane.

  • Cool the solution in an ice bath.

  • Slowly add isopropanol (B130326) dropwise with constant stirring.

  • After the initial reaction subsides, sequentially and slowly add ethanol, followed by methanol, and finally water.

  • Allow the mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction is complete.

3. Final Neutralization and Waste Collection:

  • While still under an inert atmosphere, neutralize the resulting solution by adding a weak acid, such as citric or acetic acid.

  • The final aqueous solution, containing the neutralized arsenic species, must be transferred to a clearly labeled, sealed, and compatible hazardous waste container.

4. Decontamination:

  • All glassware and equipment that came into contact with this compound must be decontaminated.

  • Rinse all equipment with a suitable solvent, and collect the rinsate as hazardous waste.[1]

Quantitative Data Summary

ParameterRecommended Value/ProcedureSource(s)
Personal Protective Equipment (PPE) Flame-resistant lab coat, chemical splash goggles, face shield, chemical-resistant gloves (e.g., nitrile).[1]
Work Area Well-ventilated chemical fume hood.[1]
Quenching Sequence 1. Isopropanol2. Ethanol3. Methanol4. Water
Final Neutralization Addition of a weak acid (e.g., citric or acetic acid).
Waste Classification Hazardous Waste (EPA Code D004 for Arsenic).[2][2]
Arsenic Hazardous Waste Threshold (TCLP) ≥ 5.0 mg/L[2]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Triethylarsine_Disposal_Workflow cluster_prep Preparation Phase cluster_quench Quenching Phase (Inert Atmosphere) cluster_final Final Steps prep_ppe Don Appropriate PPE prep_area Prepare Fume Hood prep_ppe->prep_area prep_materials Gather Quenching Materials prep_area->prep_materials dilute Dilute this compound in Inert Solvent prep_materials->dilute cool Cool Solution (Ice Bath) dilute->cool add_ipa Slowly Add Isopropanol cool->add_ipa add_etoh Slowly Add Ethanol add_ipa->add_etoh add_meoh Slowly Add Methanol add_etoh->add_meoh add_h2o Slowly Add Water add_meoh->add_h2o warm_stir Warm to Room Temp & Stir add_h2o->warm_stir neutralize Neutralize with Weak Acid warm_stir->neutralize collect_waste Collect in Labeled Hazardous Waste Container neutralize->collect_waste decontaminate Decontaminate Glassware & Equipment collect_waste->decontaminate end_process End of Process decontaminate->end_process start Start Disposal start->prep_ppe Safety_Relationships cluster_hazards Inherent Hazards cluster_controls Control Measures substance This compound toxicity High Toxicity substance->toxicity pyrophoricity Pyrophoric Nature substance->pyrophoricity ppe Personal Protective Equipment (PPE) toxicity->ppe mitigates exposure fume_hood Chemical Fume Hood toxicity->fume_hood contains vapors waste_mgmt Hazardous Waste Management toxicity->waste_mgmt ensures proper disposal pyrophoricity->fume_hood contains potential fire quenching Controlled Quenching pyrophoricity->quenching neutralizes reactivity quenching->waste_mgmt

References

Personal protective equipment for handling Triethylarsine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling hazardous materials. This guide provides immediate, essential safety and logistical information for the handling of Triethylarsine, a highly toxic and pyrophoric organoarsenic compound. Adherence to these procedures is critical to minimize risk and ensure operational safety.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory. The following table summarizes the required PPE for various laboratory operations involving this substance. Selections should be based on a thorough risk assessment of the specific procedures to be performed.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety glasses with side shields and a face shieldEye protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield provides an additional layer of protection against splashes and aerosols.[1]
Skin Chemical-resistant glovesGloves must be inspected for integrity before each use. Use a proper glove removal technique to avoid contaminating bare hands. Consult with the glove manufacturer for specific breakthrough times for this compound.[1][2]
Flame-resistant lab coatA lab coat made of flame-resistant material is essential due to the pyrophoric nature of this compound.
Protective clothingAdditional protective clothing may be necessary based on the scale of the operation and the potential for exposure.[3]
Respiratory Chemical fume hood or respiratorAll handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] If the potential for inhalation exposure exists, a NIOSH-approved respirator with an appropriate cartridge should be used.[2]

Operational and Disposal Plans

Safe handling and disposal of this compound require meticulous planning and execution. The following procedural steps provide a framework for laboratory operations.

Handling Procedures:

  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. The work area, typically a chemical fume hood, should be clean and uncluttered. All equipment must be properly grounded to prevent static discharge.[4]

  • Inert Atmosphere: this compound is spontaneously flammable in air.[5] Therefore, it must be handled under an inert atmosphere (e.g., nitrogen or argon) using appropriate techniques such as a glovebox or Schlenk line.

  • Dispensing: Use only non-sparking tools for all transfers.[3][4] The container should be kept tightly closed when not in use.[3]

  • Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin.[3]

Disposal Plan:

  • Waste Collection: All this compound waste, including contaminated materials, must be collected in a designated, properly labeled, and sealed container.

  • Decontamination: Any equipment that has come into contact with this compound must be decontaminated. Consult your institution's environmental health and safety (EHS) office for approved decontamination procedures.

  • Waste Disposal: Dispose of this compound waste through an approved hazardous waste disposal program, following all local, state, and federal regulations.[3][6] Do not dispose of it down the drain.[2]

Emergency Procedures

In the event of an emergency, immediate and correct action is crucial.

Exposure Response:

Exposure RouteImmediate Action
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately remove all contaminated clothing.[3] Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Spill and Fire Response:

  • Spill: In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[3] For a large spill, evacuate the area and contact your institution's EHS office immediately.[7]

  • Fire: In case of fire, use a dry chemical, carbon dioxide, or sand to extinguish. Do not use water, as this compound is water-reactive.[5] Firefighters should wear self-contained breathing apparatus.[4]

Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

Triethylarsine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Risk Assessment B Don Personal Protective Equipment (PPE) A->B C Prepare Inert Atmosphere Workspace B->C D Transfer this compound C->D Begin Handling E Perform Experiment D->E F Quench/Deactivate Residual Reagent E->F G Decontaminate Glassware & Equipment F->G Complete Experiment H Segregate & Label Waste G->H I Dispose of Waste via EHS H->I J Doff PPE & Wash Hands I->J End of Procedure

Standard workflow for handling this compound.

References

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